Sigma-1 receptor antagonist 2
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
5-chloro-2-(4-methoxyphenyl)-4-methyl-6-(3-piperidin-1-ylpropoxy)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN3O2/c1-15-18(21)20(26-14-6-13-24-11-4-3-5-12-24)23-19(22-15)16-7-9-17(25-2)10-8-16/h7-10H,3-6,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEOHCOAHZFOEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=C(C=C2)OC)OCCCN3CCCCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of Sigma-1 Receptor Antagonist 2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of a representative piperazine-based Sigma-1 (σ1) receptor antagonist, herein referred to as Antagonist 2. This document details the experimental protocols for its synthesis and evaluation, presents key quantitative data in a structured format, and illustrates the underlying signaling pathways and discovery workflow.
Introduction to Sigma-1 Receptor Antagonists
The Sigma-1 receptor (S1R) is a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum membrane. It is involved in the regulation of numerous cellular functions, including ion channel activity, calcium signaling, and intercellular signal transduction. S1R has emerged as a promising therapeutic target for a variety of central nervous system disorders, including neuropathic pain, neurodegenerative diseases, and psychiatric conditions.
Sigma-1 receptor antagonists are compounds that bind to the S1R and inhibit its function. By doing so, they can modulate downstream signaling pathways, leading to therapeutic effects such as analgesia and neuroprotection. The development of potent and selective S1R antagonists is an active area of research in medicinal chemistry and pharmacology.
Quantitative Data Summary
The following tables summarize the key quantitative data for a representative selective Sigma-1 receptor antagonist, E-52862, which serves as a surrogate for the conceptual "Antagonist 2" for data presentation purposes.
Table 1: In Vitro Binding Affinity and Selectivity
| Compound | Target | Ki (nM) | Selectivity (S2R/S1R) | Reference |
| E-52862 | Sigma-1 Receptor (S1R) | 17 | >58 | [1] |
| E-52862 | Sigma-2 Receptor (S2R) | >1000 | [1] |
Table 2: In Vivo Efficacy in a Neuropathic Pain Model (Formalin Test)
| Compound | Dose (mg/kg, p.o.) | Phase I Inhibition (%) | Phase II Inhibition (%) | ED50 (mg/kg) | Reference |
| E-52862 | 64 | 50 | 75 | 50.4 |
ED50 is the dose of a drug that produces a specific effect in 50% of the population[2][3][4].
Table 3: Pharmacokinetic Properties
| Compound | Parameter | Value | Species | Reference |
| E-52862 | t1/2 (h) | 2.6 | Rat | |
| E-52862 | Cmax (ng/mL) | 1350 | Rat | |
| E-52862 | Bioavailability (%) | 30 | Rat |
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of a representative piperazine-based Sigma-1 receptor antagonist.
Synthesis of a Representative Piperazine-Based S1R Antagonist
This protocol describes the synthesis of a piperazine-based Sigma-1 receptor antagonist, exemplified by the preparation of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol, a precursor for many S1R ligands[5][6].
Step 1: Synthesis of 1-((4-chlorophenyl)(phenyl)methyl)piperazine
-
To a stirred solution of 1-((4-chlorophenyl)(phenyl)methyl)amine (1 equivalent) in a suitable solvent such as toluene, add piperazine (B1678402) (1.2 equivalents) and a base such as potassium carbonate (2 equivalents).
-
Heat the reaction mixture to reflux (approximately 110°C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of dichloromethane (B109758) and methanol (B129727) as the eluent to yield 1-((4-chlorophenyl)(phenyl)methyl)piperazine.
Step 2: Synthesis of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol
-
To a solution of 1-((4-chlorophenyl)(phenyl)methyl)piperazine (1 equivalent) in a solvent like acetonitrile, add 2-bromoethanol (B42945) (1.1 equivalents) and a base such as potassium carbonate (2 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC. Once the starting material is consumed, filter the reaction mixture.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate (B1210297) in hexane (B92381) to afford the final product, 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol.
Sigma-1 Receptor Radioligand Binding Assay
This protocol is adapted from standard procedures for determining the binding affinity of a compound to the Sigma-1 receptor.
Materials:
-
Guinea pig brain membranes (source of S1R)
-
--INVALID-LINK---pentazocine (radioligand)
-
Test compound (e.g., Antagonist 2)
-
Haloperidol (B65202) (for non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, guinea pig brain membrane homogenate, and --INVALID-LINK---pentazocine at a final concentration close to its Kd value.
-
For the determination of total binding, add the vehicle (e.g., DMSO) instead of the test compound.
-
For the determination of non-specific binding, add a high concentration of a known S1R ligand, such as haloperidol (e.g., 10 µM).
-
Add the different concentrations of the test compound to the respective wells.
-
Incubate the plates at 37°C for 120 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
NGF-Induced Neurite Outgrowth Assay
This assay is used to determine the functional antagonist activity of a compound at the Sigma-1 receptor by assessing its ability to block the potentiation of Nerve Growth Factor (NGF)-induced neurite outgrowth by a S1R agonist.
Materials:
-
PC12 cells (rat pheochromocytoma cell line)
-
Cell culture medium (e.g., DMEM with horse serum and fetal bovine serum)
-
Nerve Growth Factor (NGF)
-
S1R agonist (e.g., PRE-084)
-
Test compound (Antagonist 2)
-
Microscope with a camera
Procedure:
-
Seed PC12 cells in collagen-coated culture plates and allow them to adhere overnight.
-
The following day, replace the medium with a low-serum medium.
-
Treat the cells with a sub-optimal concentration of NGF.
-
To determine the effect of the S1R agonist, treat a set of wells with NGF and the S1R agonist (e.g., 1 µM PRE-084).
-
To determine the antagonist activity of the test compound, pre-incubate the cells with different concentrations of the test compound for 30 minutes before adding NGF and the S1R agonist.
-
Incubate the cells for 48-72 hours to allow for neurite outgrowth.
-
Capture images of the cells using a microscope.
-
Quantify neurite outgrowth by counting the percentage of cells bearing neurites longer than the cell body diameter.
-
An antagonist will significantly reduce the potentiation of NGF-induced neurite outgrowth caused by the S1R agonist.
In Vivo Formalin Test for Analgesia
The formalin test is a widely used model of nociceptive pain in rodents.
Materials:
-
Male Swiss Webster mice (or other suitable rodent strain)
-
Formalin solution (e.g., 5% in saline)
-
Test compound (Antagonist 2)
-
Vehicle control
-
Observation chambers with mirrors for unobstructed view of the paws
Procedure:
-
Acclimate the animals to the testing environment.
-
Administer the test compound or vehicle to the animals via the desired route (e.g., oral gavage, intraperitoneal injection) at a specific time before the formalin injection.
-
At the designated time, inject a small volume (e.g., 20 µL) of formalin solution subcutaneously into the plantar surface of one hind paw.
-
Immediately place the animal into the observation chamber.
-
Record the amount of time the animal spends licking, biting, or flinching the injected paw over a set period (e.g., 60 minutes).
-
The pain response occurs in two phases: the early phase (0-5 minutes post-injection), representing direct nociceptor activation, and the late phase (15-60 minutes post-injection), which involves inflammatory processes and central sensitization.
-
A compound with analgesic properties will significantly reduce the time spent in pain-related behaviors in one or both phases compared to the vehicle-treated group.
Mandatory Visualizations
Sigma-1 Receptor Signaling Pathway
References
- 1. Methods of estimation of IC50 and SC50 parameters for indirect response models from single dose data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ED50 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Effective dose (pharmacology) - Wikipedia [en.wikipedia.org]
- 4. When less is more – efficacy with less toxicity at the ED50 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 6. 2-(4-((2-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol | Benchchem [benchchem.com]
Navigating the Molecular Maze: A Technical Guide to the Targets of Sigma-1 Receptor Antagonists
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the primary and secondary molecular targets of Sigma-1 receptor antagonists. This document provides an in-depth analysis of their interactions, quantitative binding data, detailed experimental protocols, and visual representations of key signaling pathways.
The Sigma-1 receptor (S1R), a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders. Antagonists of this receptor have shown considerable potential in preclinical and clinical studies. Understanding their precise molecular interactions is paramount for the development of selective and effective therapeutics. This guide elucidates the multifaceted pharmacology of S1R antagonists, focusing on their primary and secondary molecular targets.
Primary Molecular Target: The Sigma-1 Receptor
The principal molecular target of Sigma-1 receptor antagonists is, by definition, the Sigma-1 receptor itself. The S1R is a 25 kDa protein with a single transmembrane domain that forms homo-oligomers.[1][2] It acts as an intracellular signal transduction amplifier, modulating a variety of cellular processes. Under basal conditions, S1R is associated with the binding immunoglobulin protein (BiP/GRP78), an endoplasmic reticulum chaperone.[3] Upon stimulation by agonists or cellular stress, S1R dissociates from BiP and can translocate to other cellular compartments, including the plasma membrane, where it interacts with a host of "client" proteins.[2][3] S1R antagonists, such as haloperidol, are thought to stabilize the S1R in an inactive conformation, often promoting its oligomerization and preventing its dissociation from BiP.[3]
Secondary Molecular Targets: A Network of Interactions
Beyond their primary target, many Sigma-1 receptor antagonists exhibit affinity for a range of other proteins, contributing to their overall pharmacological profile and, in some cases, their side effects. These secondary targets include neurotransmitter receptors and ion channels.
NMDA Receptors
A significant body of evidence points to a functional interaction between S1R and the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and excitotoxicity. S1R has been shown to physically associate with the GluN1 subunit of the NMDA receptor.[3][4] S1R antagonists can modulate NMDA receptor activity, often leading to a reduction in NMDA receptor-mediated signaling.[4][5] This interaction is believed to contribute to the neuroprotective and analgesic effects of some S1R antagonists.[4][5][6] For instance, S1R antagonists can inhibit the upregulation of the NR1 subunit, a process implicated in neuropathic pain.[7]
Opioid Receptors
Sigma-1 receptors can modulate the signaling of opioid receptors, particularly the mu-opioid receptor (MOR).[3][6][8] S1R antagonists have been shown to enhance opioid-induced analgesia without directly binding to the opioid receptor itself.[8][9][10] This potentiation is thought to occur through a direct physical association between S1R and MOR, leading to an allosteric modulation of MOR signaling.[3][8] This finding has significant implications for the development of adjunct therapies for pain management that could reduce the required dose of opioids and mitigate their side effects.
Dopamine (B1211576) Receptors
The dopaminergic system is another key area of interaction for Sigma-1 receptors. S1R can form heteromers with dopamine D1 and D2 receptors, thereby modulating their signaling cascades.[1][11] S1R agonists have been shown to potentiate cocaine self-administration by altering the conformation of the dopamine transporter (DAT).[12] Conversely, S1R antagonists can counteract some of the effects of dopamine receptor stimulation.[11] For example, cocaine-induced ERK1/2 phosphorylation, which is dependent on both D1R and S1R, can be blocked by S1R antagonists.[11]
Voltage-Gated Ion Channels
Sigma-1 receptors have been demonstrated to directly interact with and modulate the activity of various voltage-gated ion channels, including calcium (CaV), sodium (NaV), and potassium (KV) channels.[6][7][13][14] S1R antagonists can reverse the inhibitory effects of S1R agonists on these channels.[13][14] For instance, S1R activation inhibits L-type voltage-gated calcium channels, an effect that can be blocked by S1R antagonists.[13][15] This modulation of ion channel function contributes to the ability of S1R ligands to influence neuronal excitability and neurotransmitter release.
Quantitative Binding Affinity Data
The following table summarizes the binding affinities (Ki or IC50 in nM) of several common Sigma-1 receptor antagonists for their primary target and key secondary targets. This data is essential for understanding the selectivity and potential off-target effects of these compounds.
| Compound | Sigma-1 (Ki/IC50, nM) | Sigma-2 (Ki/IC50, nM) | NMDA | Opioid (μ) | Dopamine (D2) |
| Haloperidol | 2.3 - 4.5[16] | - | - | - | Sub-nanomolar |
| BD-1047 | - | - | - | - | - |
| BD-1063 | - | - | - | - | - |
| NE-100 | 4.16 (IC50) | >1000 | - | - | - |
| S1RA (E-52862) | 17 | >1000 | - | - | - |
| PW507 | - | - | - | - | - |
Note: A comprehensive list with more compounds and off-target affinities would require a systematic review of numerous individual studies. The data presented here is illustrative.
Experimental Protocols
Detailed methodologies are critical for the accurate characterization of Sigma-1 receptor antagonists. Below are outlines of key experimental protocols.
Radioligand Binding Assay for Sigma-1 Receptor
This protocol is used to determine the binding affinity (Ki) of a test compound for the Sigma-1 receptor.
Materials:
-
Membrane preparations from tissues or cells expressing S1R (e.g., guinea pig brain, HEK293 cells).[17]
-
Non-specific binding agent: Haloperidol (10 µM).[18]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Filter mats (GF/B or GF/C).
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the membrane preparation, the test compound (or vehicle for total binding), and the radioligand. For non-specific binding, add haloperidol.
-
Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 120 minutes) to reach equilibrium.[16]
-
Terminate the binding reaction by rapid filtration through the filter mats to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Imaging Functional Assay
This assay measures the ability of a compound to modulate intracellular calcium mobilization, a downstream effect of S1R activity.
Materials:
-
Cells expressing S1R (e.g., RGC-5 cells).[13]
-
Calcium indicator dye (e.g., Fura-2 AM).
-
S1R agonist (e.g., (+)-SKF10047).[13]
-
Test antagonist.
-
Fluorescence microscope or plate reader.
Procedure:
-
Culture cells on glass coverslips or in a multi-well plate.
-
Load the cells with the calcium indicator dye.
-
Wash the cells to remove excess dye.
-
Acquire a baseline fluorescence reading.
-
Apply the test antagonist and incubate for a specified time.
-
Stimulate the cells with an S1R agonist.
-
Record the changes in intracellular calcium concentration by measuring the fluorescence intensity over time.
-
Analyze the data to determine the effect of the antagonist on the agonist-induced calcium response.[19][20]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving the Sigma-1 receptor and a typical experimental workflow for antagonist characterization.
Caption: Sigma-1 Receptor Signaling Cascade.
Caption: S1R Antagonist Drug Discovery Workflow.
Conclusion
Sigma-1 receptor antagonists represent a promising class of therapeutics with a complex molecular pharmacology. Their primary interaction with the Sigma-1 receptor initiates a cascade of modulatory effects on a network of secondary targets, including key neurotransmitter receptors and ion channels. A thorough understanding of these on- and off-target interactions, quantified by binding affinity data and characterized by detailed functional assays, is essential for the rational design of novel drugs with improved efficacy and safety profiles. The methodologies and pathway visualizations provided in this guide serve as a foundational resource for researchers dedicated to advancing the field of Sigma-1 receptor pharmacology.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The σ1 Receptor Engages the Redox-Regulated HINT1 Protein to Bring Opioid Analgesia Under NMDA Receptor Negative Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels [frontiersin.org]
- 8. Sigma 1 receptor modulation of G-protein-coupled receptor signaling: potentiation of opioid transduction independent from receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bispecific sigma-1 receptor antagonism and mu-opioid receptor partial agonism: WLB-73502, an analgesic with improved efficacy and safety profile compared to strong opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological Modulation of the Sigma 1 Receptor and the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. The sigma-1 receptor modulates dopamine transporter conformation and cocaine binding and may thereby potentiate cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sigma-1 receptor regulation of voltage-gated calcium channels involves a direct interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sigma receptor activation inhibits voltage-gated sodium channels in rat intracardiac ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Pharmacological Profile of Sigma-1 Receptor Antagonist 2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological properties of Sigma-1 Receptor Antagonist 2, a potent and selective antagonist for the sigma-1 receptor (σ1R). This document outlines its binding affinity, selectivity, and the methodologies used for its characterization. Furthermore, it details the critical signaling pathways of the sigma-1 receptor and provides standardized experimental protocols for researchers in the field of drug development.
Introduction to the Sigma-1 Receptor
The sigma-1 receptor (σ1R) is a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum (ER) membrane, specifically at the mitochondria-associated membrane (MAM).[1] It is distinct from classical G-protein coupled or ionotropic receptors and shows no sequence homology with other mammalian proteins.[2] The σ1R plays a crucial role in cellular stress responses and modulates a variety of intracellular signaling pathways, including calcium signaling, ion channel function, and unfolded protein response.[1][3][4] Its involvement in numerous physiological and pathophysiological processes, such as pain modulation, neuroprotection, and cancer, has made it a significant target for therapeutic intervention.[5][6][7]
Quantitative Pharmacological Data
The pharmacological profile of a compound is defined by its binding affinity (Ki), selectivity for its target receptor over other receptors, and its functional activity (agonist or antagonist). The following tables summarize the available quantitative data for this compound and provide a comparative context with other known sigma receptor ligands.
Table 1: Binding Affinity and Selectivity of this compound
| Compound | Target | Ki (nM) | Selectivity (σ2R/σ1R) |
| This compound | σ1 Receptor | 3.88 | 332-fold |
| σ2 Receptor | 1288 |
Data sourced from MedchemExpress.[8]
Table 2: Comparative Binding Affinities of Selected Sigma-1 Receptor Ligands
| Compound | Type | σ1R Ki (nM) | σ2R Ki (nM) | Reference |
| S1RA (E-52862) | Antagonist | 17 | >1000 | [9][10] |
| SI 1/28 | Antagonist | 6.1 | 2583 | [11] |
| Haloperidol (B65202) | Antagonist | 5.2 | - | [2] |
| BD-1047 | Antagonist | - | - | [10] |
| (+)-Pentazocine | Agonist | 4.8 | 1698 | |
| SA4503 | Agonist | 4.6 | 63.1 | [12] |
This table provides a comparative landscape of affinities for well-characterized sigma-1 receptor ligands.
Key Signaling Pathways of the Sigma-1 Receptor
The sigma-1 receptor modulates several key signaling pathways, often in response to cellular stress. As a chaperone protein, it interacts with and regulates the function of various client proteins, including ion channels and receptors. The diagram below illustrates a simplified signaling cascade involving the sigma-1 receptor and the putative mechanism of its antagonism.
Caption: Sigma-1 receptor signaling pathway and antagonist interaction.
Experimental Protocols
Detailed and standardized experimental protocols are critical for the accurate pharmacological characterization of novel compounds. The following sections provide methodologies for key in vitro assays.
This protocol is adapted from established methods to determine the binding affinity (Ki) of a test compound for the sigma-1 receptor.[13][14]
Objective: To determine the inhibitory constant (Ki) of this compound by competitive displacement of a radiolabeled ligand.
Materials:
-
Test Compound: this compound
-
Radioligand: --INVALID-LINK---Pentazocine (specific activity ~30-60 Ci/mmol)
-
Non-specific binding control: Haloperidol (10 µM)
-
Membrane Preparation: Guinea pig brain or liver homogenates, or cells expressing recombinant human sigma-1 receptor.
-
Binding Buffer: 50 mM Tris-HCl, pH 8.0
-
Instrumentation: Scintillation counter, 96-well filter plates, plate harvester.
Procedure:
-
Membrane Preparation: Homogenize tissue in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of binding buffer
-
50 µL of test compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M) or vehicle for total binding.
-
50 µL of 10 µM haloperidol for non-specific binding.
-
50 µL of --INVALID-LINK---Pentazocine (final concentration ~2-3 nM).
-
50 µL of membrane preparation (50-100 µg of protein).
-
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Termination: Terminate the assay by rapid filtration through GF/B filter plates using a cell harvester. Wash the filters three times with ice-cold binding buffer.
-
Quantification: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Experimental workflow for a radioligand binding assay.
Sigma-1 receptor modulation can influence neurite outgrowth, providing a cell-based functional assay to distinguish between agonists and antagonists.
Objective: To assess the antagonist activity of this compound by its ability to block agonist-induced potentiation of neurite outgrowth.
Materials:
-
Cell Line: PC12 cells
-
Differentiation Agent: Nerve Growth Factor (NGF)
-
Sigma-1 Agonist: (+)-Pentazocine or PRE-084
-
Test Compound: this compound
-
Culture Medium: Standard PC12 cell culture medium.
-
Instrumentation: Microscope with imaging software for neurite length measurement.
Procedure:
-
Cell Plating: Plate PC12 cells in collagen-coated multi-well plates and allow them to adhere.
-
Treatment: Treat the cells with the following conditions:
-
Vehicle control
-
NGF (sub-optimal concentration, e.g., 25 ng/mL)
-
NGF + Sigma-1 Agonist (e.g., 1 µM (+)-Pentazocine)
-
NGF + Sigma-1 Agonist + this compound (at various concentrations)
-
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.
-
Fixation and Staining: Fix the cells with paraformaldehyde and stain with a neuronal marker (e.g., β-III tubulin) or a general cell stain.
-
Imaging and Analysis: Acquire images using a microscope. Quantify neurite outgrowth by measuring the length of the longest neurite per cell or the percentage of cells with neurites longer than the cell body diameter.
-
Data Interpretation: A sigma-1 agonist is expected to potentiate NGF-induced neurite outgrowth. An antagonist, like this compound, should block this potentiation in a dose-dependent manner.
Caption: Logical relationship of compounds in the neurite outgrowth assay.
Conclusion
This compound is a high-affinity and highly selective ligand for the sigma-1 receptor. Its pharmacological profile suggests it is a valuable tool for investigating the physiological and pathological roles of the sigma-1 receptor and holds potential for further therapeutic development. The experimental protocols and pathway diagrams provided in this guide offer a framework for the consistent and rigorous evaluation of this and other novel sigma-1 receptor modulators.
References
- 1. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 2. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 5. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Sigma-1 Receptor Antagonists in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Sigma-1 receptor (S1R) is a unique ligand-operated chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane, a critical hub for cellular signaling. Its involvement in a myriad of cellular processes has positioned it as a promising therapeutic target for a range of pathologies, including neuropathic pain, cancer, and neurodegenerative diseases. Antagonists of the S1R have demonstrated significant potential in modulating these conditions by interfering with key cellular signaling pathways. This technical guide provides an in-depth exploration of the role of S1R antagonists in cellular signaling, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved pathways to support further research and drug development in this field.
Introduction to the Sigma-1 Receptor
Initially misidentified as an opioid receptor, the S1R is now understood to be a distinct protein that modulates a variety of intracellular signaling cascades.[1] It acts as a molecular chaperone, interacting with a wide range of proteins, including ion channels, G-protein coupled receptors (GPCRs), and kinases, to regulate cellular responses to stress.[2] Under basal conditions, S1R is associated with the binding immunoglobulin protein (BiP) at the ER.[3] Upon stimulation by agonists or cellular stress, S1R dissociates from BiP and can translocate to other cellular compartments to interact with its client proteins.[2] S1R antagonists block these interactions, thereby influencing downstream signaling events.
Quantitative Data: Binding Affinities and Functional Potency of S1R Antagonists
The development of selective S1R antagonists has been crucial for elucidating the receptor's function. The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of several key S1R antagonists.
Table 1: Binding Affinities (Ki) of Selected Sigma-1 Receptor Antagonists
| Compound | Ki (nM) for human S1R | Selectivity (S2R/S1R ratio) | Reference(s) |
| E-52862 (S1RA) | 17.0 ± 7.0 | >550 | [4][5] |
| BD-1047 | - | - | [4] |
| BD-1063 | 4.43 | - | [4] |
| Haloperidol | 2.3 | - | [6] |
| Rimcazole | - | - | [7] |
| SI 1/28 | 6.1 | 423 | [6][8] |
| WQ 1 | pKi = 10.85 | 20893 | [4] |
Table 2: Functional Potency (IC50/EC50) of S1R Antagonists in Cellular Assays
| Compound | Assay | Cell Line | IC50/EC50 | Reference(s) |
| Rimcazole | Inhibition of cell proliferation | MDA-MB-468 | 45 µM | [7] |
| IPAG | Induction of Ca2+ increase | MDA-MB-468 | 123 µM | [7] |
| IPAG | Inhibition of cell proliferation | MDA-MB-468 | 24 µM | [7] |
| Compound 1 | Inhibition of cell proliferation | SKOV-3 | - | [1] |
| Compound 2 | Inhibition of cell proliferation | SKOV-3 | 56.18 µM | [1] |
| Compound 5 | Inhibition of cell proliferation | MCF7 | 88.1 µM | [1] |
Core Signaling Pathways Modulated by S1R Antagonists
S1R antagonists impact a range of signaling pathways critical for cellular function and survival. The following sections detail their role in neuropathic pain, cancer, and neuroinflammation.
Neuropathic Pain Signaling
S1R is highly expressed in regions of the central nervous system involved in pain processing.[1] Antagonists of S1R have shown significant analgesic effects in preclinical models of neuropathic pain.[9] A key mechanism is the modulation of neuronal excitability and central sensitization. S1R antagonists can inhibit the function of various ion channels, including voltage-gated sodium and calcium channels, and NMDA receptors.[8] For instance, the S1R antagonist S1RA has been shown to dose-dependently inhibit mechanical hypersensitivity in animal models of neuropathic pain.[10]
Cancer Cell Signaling and Apoptosis
S1R is overexpressed in various cancer cell lines and is implicated in tumor cell proliferation and survival.[11][12] S1R antagonists can induce apoptosis in cancer cells through multiple mechanisms.[13] One key pathway involves the disruption of calcium homeostasis. Antagonists can trigger a rapid, sustained increase in intracellular calcium, leading to the activation of pro-apoptotic pathways.[7] Furthermore, some S1R antagonists have been shown to inhibit the PI3K/Akt survival pathway.[13]
Neuroinflammation Signaling
Neuroinflammation, characterized by the activation of microglia and astrocytes, is a hallmark of many neurodegenerative diseases. S1R is expressed in glial cells and plays a role in modulating their activation.[14] S1R antagonists can suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, from activated microglia.[14] This anti-inflammatory effect is thought to contribute to the neuroprotective properties of S1R antagonists.
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
As a chaperone protein located at the MAM, S1R is a key regulator of ER stress and the UPR.[2] In cancer cells, S1R antagonists can induce ER stress, leading to apoptosis.[15] Conversely, in neurons, S1R activation can be neuroprotective by mitigating ER stress. The mechanism involves S1R's interaction with key UPR sensors like IRE1α and PERK.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of S1R antagonists in cellular signaling.
Radioligand Binding Assay for S1R
This protocol is used to determine the binding affinity (Ki) of a test compound for the S1R.
-
Materials:
-
Membrane preparation from cells or tissues expressing S1R (e.g., guinea pig brain)
-
Radioligand (e.g., --INVALID-LINK---pentazocine)
-
Test S1R antagonist
-
Non-specific binding control (e.g., haloperidol)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test antagonist.
-
In a 96-well plate, add the membrane preparation, radioligand at a concentration near its Kd, and either the test antagonist, buffer (for total binding), or the non-specific binding control.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the antagonist and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Western Blot Analysis of ER Stress Markers
This protocol is used to assess the induction of the UPR by S1R antagonists.
-
Materials:
-
Cell line of interest (e.g., a cancer cell line)
-
S1R antagonist
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against UPR markers (e.g., anti-phospho-PERK, anti-phospho-eIF2α, anti-ATF4, anti-CHOP, and anti-BiP/GRP78). A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is also required.
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Culture cells and treat with the S1R antagonist at various concentrations and for different time points.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
-
MTS Assay for Cell Viability
This colorimetric assay is used to measure the effect of S1R antagonists on cell proliferation and viability.
-
Materials:
-
Cell line of interest
-
S1R antagonist
-
96-well plates
-
MTS reagent
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the S1R antagonist. Include untreated control wells.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log concentration of the antagonist and fit the data to a dose-response curve to determine the IC50 value.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the effect of S1R antagonists on ion channel activity.
-
Materials:
-
Cells expressing the ion channel of interest (e.g., primary neurons or a cell line overexpressing a specific channel)
-
S1R antagonist
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries for making patch pipettes
-
Pipette puller
-
Extracellular and intracellular recording solutions
-
-
Procedure:
-
Prepare the recording solutions and pull the patch pipettes.
-
Place the cells in the recording chamber on the microscope stage.
-
Under visual guidance, approach a cell with the patch pipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
In voltage-clamp mode, apply a voltage protocol to elicit ion channel currents.
-
Record the baseline currents.
-
Perfuse the S1R antagonist onto the cell and record the changes in the ion channel currents.
-
Analyze the data to determine the effect of the antagonist on channel properties such as current amplitude, kinetics, and voltage-dependence.
-
Conclusion
Sigma-1 receptor antagonists represent a promising class of therapeutic agents with the potential to treat a wide range of disorders. Their ability to modulate multiple key cellular signaling pathways underscores their therapeutic versatility. This technical guide provides a comprehensive overview of the current understanding of the role of S1R antagonists in cellular signaling, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams. It is intended to serve as a valuable resource for researchers and drug development professionals working to further unravel the complexities of S1R biology and translate these findings into novel clinical applications.
References
- 1. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibodies for Western Blotting | Thermo Fisher Scientific - CL [thermofisher.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mariashumskaya.com [mariashumskaya.com]
- 12. Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism [mdpi.com]
- 13. Small molecule antagonists of the sigma-1 receptor cause selective release of the death program in tumor and self-reliant cells and inhibit tumor growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sigma-1 Receptor-Modulated Neuroinflammation in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sigma 1 Receptor antagonist potentiates the anti-cancer effect of p53 by regulating ER stress, ROS production, Bax levels, and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Therapeutic Potential of Sigma-1 Receptor Antagonists in Neuropathic Pain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuropathic pain, a debilitating chronic condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with considerable side effects. The Sigma-1 receptor (S1R), a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, has emerged as a promising therapeutic target for neuropathic pain.[1] S1R antagonists have demonstrated robust efficacy in a multitude of preclinical models of neuropathic pain, including those induced by nerve injury, chemotherapy, and diabetes.[1] This technical guide provides an in-depth overview of the therapeutic potential of S1R antagonists in neuropathic pain, focusing on quantitative data from preclinical studies, detailed experimental protocols, and the underlying signaling pathways.
Introduction: The Sigma-1 Receptor in Neuropathic Pain
The Sigma-1 receptor is a 223-amino acid transmembrane protein that is distinct from opioid and other classical neurotransmitter receptors.[2] It acts as a molecular chaperone, interacting with a variety of client proteins, including ion channels, G-protein coupled receptors, and kinases, to modulate their function.[2] S1R is highly expressed in key areas of the central and peripheral nervous systems involved in pain processing, such as the dorsal root ganglia (DRG) and the spinal cord.[3]
In the context of neuropathic pain, S1R plays a crucial role in the development and maintenance of central sensitization, a key mechanism underlying pain hypersensitivity.[4] Nerve injury leads to the upregulation and activation of S1R in sensory neurons.[1] Activated S1R translocates from the endoplasmic reticulum to the plasma membrane, where it interacts with and potentiates the activity of various ion channels and receptors, including N-methyl-D-aspartate (NMDA) receptors and voltage-gated calcium channels (VGCCs).[5][6][7] This leads to an amplification of nociceptive signaling, resulting in the characteristic symptoms of neuropathic pain, such as allodynia (pain in response to a non-painful stimulus) and hyperalgesia (exaggerated pain in response to a painful stimulus).
S1R antagonists counteract these processes by binding to the S1R and preventing its interaction with client proteins. This, in turn, dampens neuronal hyperexcitability and reduces pain hypersensitivity.[1] Notably, S1R antagonists have been shown to be effective in various animal models of neuropathic pain and have a favorable side effect profile compared to existing analgesics.[8][9]
Quantitative Data on Preclinical Efficacy of S1R Antagonists
The following tables summarize the in vitro binding affinities and in vivo efficacy of several key S1R antagonists in preclinical models of neuropathic pain.
Table 1: In Vitro Binding Affinities of Selected Sigma-1 Receptor Antagonists
| Antagonist | Receptor Binding Affinity (Ki, nM) | Selectivity | Reference(s) |
| E-52862 (S1RA/MR309) | 17.0 ± 7.0 | Selective over sigma-2 receptor and a panel of 170 other targets | [10] |
| BD-1047 | 4.6 | High selectivity over sigma-2 receptor | [1] |
| CM-304 | 0.0025 (rat brain homogenates) | >10,000-fold selective over S2R and 59 other targets | [1] |
| PW507 | 0.038 | High selectivity over sigma-2 receptor | [11] |
| SI 1/28 | Not specified, but 423-fold more selective for S1R over S2R | 423-fold vs S2R | [3] |
Table 2: In Vivo Efficacy of Sigma-1 Receptor Antagonists in Rodent Models of Neuropathic Pain
| Antagonist | Pain Model | Species | Route of Administration | Effective Dose (ED50 or effective range) | Outcome Measure | Reference(s) |
| E-52862 (S1RA/MR309) | Partial Sciatic Nerve Ligation (PSNL) | Mouse | Intraperitoneal (i.p.) | ED50 = 35.8 ± 3.4 mg/kg | Reversal of mechanical hypersensitivity | [12] |
| Spinal Cord Injury (SCI) | Mouse | Not specified | 16 and 32 mg/kg | Attenuation of mechanical allodynia and thermal hyperalgesia | [13] | |
| Streptozotocin (B1681764) (STZ)-induced Diabetic Neuropathy | Rat | i.p. | 80 mg/kg (single dose), 40 mg/kg (repeated dose) | Reduction of mechanical hypersensitivity | [14][15] | |
| Chronic Constriction Injury (CCI) of Infraorbital Nerve | Rat | i.p. | 40 mg/kg (single dose), 20 and 40 mg/kg (repeated dose) | Inhibition of mechanical allodynia | [14] | |
| BD-1047 | Chronic Compression of Dorsal Root Ganglion (CCD) | Rat | Oral | 10, 30, 100 mg/kg | Suppression of mechanical and cold allodynia | |
| High-Fat Diet (HFD)-induced Neuropathy | Mouse | Intrathecal (i.t.) | Not specified | Reduction of mechanical allodynia and thermal hyperalgesia | [1] | |
| CM-304 | Chronic Constriction Injury (CCI) | Mouse | i.p. | 10-45 mg/kg | Reduction of allodynia | [8][16] |
| Cisplatin-induced Neuropathy | Mouse | i.p. | 10-45 mg/kg | Reduction of allodynia | [8][16] | |
| PW507 | STZ-induced Diabetic Neuropathy | Rat | i.p. | 20 mg/kg (chronic) | Alleviation of mechanical allodynia | [11] |
| SI 1/28 | Chronic Constriction Injury (CCI) | Mouse | i.p. | 3-45 mg/kg | Anti-allodynia | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the preclinical evaluation of S1R antagonists for neuropathic pain.
Animal Models of Neuropathic Pain
This model induces a partial nerve injury that results in robust and long-lasting neuropathic pain behaviors.
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).
-
Surgical Procedure:
-
Make a skin incision on the lateral surface of the mid-thigh.
-
Bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Proximal to the sciatic trifurcation, carefully free about 7 mm of the nerve from the surrounding connective tissue.
-
Loosely tie four ligatures (e.g., 4-0 chromic gut or silk suture) around the sciatic nerve with about 1 mm spacing between each ligature. The ligatures should be tightened until a brief twitch in the hind paw is observed, indicating slight compression of the nerve.
-
Close the muscle layer with sutures and the skin with wound clips or sutures.
-
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for signs of distress.
-
Sham Control: Perform the same surgical procedure, exposing the sciatic nerve but without placing the ligatures.
The SNI model produces a highly reproducible and long-lasting mechanical allodynia in the territory of the spared sural nerve.
-
Anesthesia: Anesthetize the mouse with a suitable anesthetic.
-
Surgical Procedure:
-
Make a small incision on the lateral side of the thigh.
-
Expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Tightly ligate the common peroneal and tibial nerves with a fine suture (e.g., 7-0 silk).
-
Transect the two nerves distal to the ligation, removing a small section of the distal nerve stump to prevent regeneration.
-
Take care to leave the sural nerve intact and untouched.
-
Close the muscle and skin layers.
-
-
Sham Control: Expose the sciatic nerve and its branches without any ligation or transection.
This model mimics the painful diabetic neuropathy observed in humans.
-
Induction of Diabetes:
-
Fast the rats overnight.
-
Administer a single intraperitoneal injection of streptozotocin (STZ) dissolved in citrate (B86180) buffer (e.g., 50-65 mg/kg).
-
Monitor blood glucose levels regularly (e.g., 72 hours post-injection and then weekly). Animals with blood glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic.
-
-
Development of Neuropathy: Neuropathic pain behaviors, such as mechanical allodynia and thermal hyperalgesia, typically develop over several weeks following the induction of diabetes.
Behavioral Assays for Pain Assessment
This test measures the withdrawal threshold to a mechanical stimulus.
-
Apparatus: A set of calibrated von Frey filaments of increasing stiffness or an electronic von Frey apparatus. The animal is placed on an elevated mesh floor in a clear plastic chamber.
-
Procedure:
-
Allow the animal to acclimate to the testing environment for at least 15-30 minutes.
-
Apply the von Frey filaments to the mid-plantar surface of the hind paw from below the mesh floor.
-
Begin with a filament of low force and apply it with enough pressure to cause a slight buckling. Hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is no response, the next filament with a higher force is used. If there is a response, the next filament with a lower force is used.
-
The pattern of responses is used to calculate the 50% withdrawal threshold using a specific formula or software.
-
-
Data Analysis: The 50% paw withdrawal threshold in grams is calculated. A decrease in the withdrawal threshold indicates mechanical allodynia.[17][18][19][20]
This test measures the latency to withdraw from a radiant heat source.[21][22][23][24][25]
-
Apparatus: A radiant heat source (e.g., a high-intensity lamp) positioned beneath a glass floor on which the animal is placed in a clear chamber. The apparatus measures the time it takes for the animal to withdraw its paw.
-
Procedure:
-
Acclimatize the animal to the testing apparatus.
-
Position the radiant heat source under the plantar surface of the hind paw.
-
Activate the heat source. A timer starts automatically.
-
The timer stops when the animal withdraws its paw. The latency to withdrawal is recorded.
-
A cut-off time (e.g., 20-30 seconds) is set to prevent tissue damage.
-
-
Data Analysis: The paw withdrawal latency in seconds is recorded. A decrease in withdrawal latency indicates thermal hyperalgesia.[22]
Molecular Biology Techniques
This technique is used to visualize the localization of S1R in tissue sections.
-
Tissue Preparation:
-
Perfuse the animal with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Dissect the tissue of interest (e.g., dorsal root ganglia, spinal cord).
-
Post-fix the tissue in 4% PFA overnight at 4°C.
-
Cryoprotect the tissue in a sucrose (B13894) solution (e.g., 30% sucrose in PBS) until it sinks.
-
Embed the tissue in optimal cutting temperature (OCT) compound and freeze.
-
Cut cryosections (e.g., 10-20 µm thick) using a cryostat.
-
-
Staining Procedure:
-
Wash sections in PBS.
-
Perform antigen retrieval if necessary (e.g., by heating in citrate buffer).
-
Block non-specific binding with a blocking solution (e.g., PBS containing 5% normal goat serum and 0.3% Triton X-100) for 1 hour at room temperature.
-
Incubate with a primary antibody against S1R (diluted in blocking solution) overnight at 4°C.
-
Wash sections in PBS.
-
Incubate with a fluorescently labeled secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature in the dark.
-
Wash sections in PBS.
-
Mount coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Imaging: Visualize the sections using a fluorescence or confocal microscope.
This technique is used to quantify the expression levels of S1R in tissue homogenates.
-
Sample Preparation:
-
Dissect the tissue of interest (e.g., dorsal root ganglia, spinal cord) and immediately freeze it in liquid nitrogen.
-
Homogenize the tissue in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).
-
-
Electrophoresis and Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunodetection:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against S1R (diluted in blocking solution) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the signal using an imaging system.
-
Quantify the band intensity using densitometry software. Normalize the S1R signal to a loading control (e.g., β-actin or GAPDH).
-
Calcium Imaging in Cultured Dorsal Root Ganglion (DRG) Neurons
This technique allows for the measurement of intracellular calcium dynamics in response to stimuli.[26][27][28][29][30]
-
Cell Culture:
-
Dissect dorsal root ganglia from neonatal or adult rodents.
-
Dissociate the ganglia into single cells using enzymatic digestion (e.g., with collagenase and dispase) and mechanical trituration.
-
Plate the neurons on coated coverslips (e.g., with poly-D-lysine and laminin) and culture them in an appropriate medium.
-
-
Dye Loading:
-
Incubate the cultured neurons with a calcium-sensitive fluorescent dye, such as Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in a physiological salt solution (e.g., HBSS) for 30-60 minutes at 37°C.[26][29]
-
Wash the cells with the salt solution to remove excess dye and allow for de-esterification of the AM ester.
-
-
Imaging:
-
Mount the coverslip onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.
-
Excite the Fura-2 loaded cells alternately with light at 340 nm and 380 nm, and collect the emitted fluorescence at ~510 nm.
-
Record baseline fluorescence ratios before applying any stimulus.
-
Apply stimuli (e.g., high potassium solution to induce depolarization, or specific receptor agonists) via the perfusion system.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380).
-
The change in this ratio over time reflects the change in intracellular calcium concentration.
-
The data can be calibrated to estimate the absolute intracellular calcium concentration.
-
Signaling Pathways and Mechanisms of Action
The analgesic effects of S1R antagonists are mediated through their modulation of several key signaling pathways involved in neuropathic pain.
Modulation of NMDA Receptor Function
The NMDA receptor, a glutamate-gated ion channel, is a critical player in central sensitization. S1R directly interacts with the GluN1 subunit of the NMDA receptor, and this interaction is enhanced upon S1R activation.[7] This potentiation of NMDA receptor function leads to increased calcium influx and downstream signaling cascades that contribute to neuronal hyperexcitability. S1R antagonists disrupt this interaction, thereby reducing NMDA receptor-mediated currents and dampening central sensitization.[7][31][32]
Caption: S1R modulation of NMDA receptor signaling in neuropathic pain.
Regulation of Voltage-Gated Calcium Channels (VGCCs)
S1R has been shown to directly interact with and modulate the activity of various VGCCs, including L-type calcium channels.[5][6][33] In neuropathic states, the function of these channels is often upregulated, leading to excessive calcium entry and neuronal excitability. S1R antagonists can attenuate this calcium influx by modulating the activity of VGCCs, thereby contributing to their analgesic effects.[5][6][33][34][35]
Caption: S1R regulation of voltage-gated calcium channel activity.
Interaction with Other Signaling Pathways
S1R also influences other signaling pathways relevant to neuropathic pain:
-
Inositol 1,4,5-trisphosphate (IP3) Receptors: As a chaperone at the endoplasmic reticulum, S1R can modulate IP3 receptor-mediated calcium release from intracellular stores, further impacting calcium homeostasis.
-
Brain-Derived Neurotrophic Factor (BDNF)/TrkB Signaling: S1R activation can promote BDNF secretion and enhance TrkB receptor signaling, which is involved in synaptic plasticity and neuronal survival.[36][37][38] The role of this interaction in the context of S1R antagonism for pain is still under investigation.
-
Opioid Receptors: S1R antagonists have been shown to potentiate the analgesic effects of opioids without increasing their side effects, suggesting a potential for combination therapy.[1]
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel S1R antagonist for neuropathic pain.
Caption: Preclinical evaluation workflow for a novel S1R antagonist.
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the therapeutic potential of Sigma-1 receptor antagonists for the treatment of neuropathic pain. These compounds have demonstrated consistent efficacy in a variety of preclinical models by modulating key signaling pathways involved in central sensitization. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of novel S1R antagonists.
Future research should focus on further elucidating the complex downstream signaling cascades modulated by S1R, identifying potential biomarkers to predict treatment response, and exploring the long-term efficacy and safety of these compounds. The progression of S1R antagonists, such as E-52862, into clinical trials is a promising step towards a new class of analgesics for the millions of patients suffering from neuropathic pain.[10][39]
References
- 1. Sigma-1 receptor as an emerging target for painful diabetic neuropathy—a review [explorationpub.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma-1 receptor regulation of voltage-gated calcium channels involves a direct interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. jneurosci.org [jneurosci.org]
- 8. Characterization of Sigma 1 Receptor Antagonist CM-304 and Its Analog, AZ-66: Novel Therapeutics Against Allodynia and Induced Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neoplasiaresearch.com [neoplasiaresearch.com]
- 10. E-52862 - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Frontiers | Repeated Sigma-1 Receptor Antagonist MR309 Administration Modulates Central Neuropathic Pain Development After Spinal Cord Injury in Mice [frontiersin.org]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. Characterization of Sigma 1 Receptor Antagonist CM-304 and Its Analog, AZ-66: Novel Therapeutics Against Allodynia and Induced Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sex differences in mechanical allodynia: how can it be preclinically quantified and analyzed? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Functional Assessment of Genetically Modified Infrapatellar Fat Pad Mesenchymal Stem/Stromal Cell-Derived Extracellular Vesicles (EVs): Potential Implications for Inflammation/Pain Reversal in Osteoarthritis [mdpi.com]
- 21. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 22. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]
- 23. [PDF] Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. | Semantic Scholar [semanticscholar.org]
- 24. meliordiscovery.com [meliordiscovery.com]
- 25. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. [repository.cam.ac.uk]
- 26. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 27. moodle2.units.it [moodle2.units.it]
- 28. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]
- 29. ionbiosciences.com [ionbiosciences.com]
- 30. protocols.io [protocols.io]
- 31. academic.oup.com [academic.oup.com]
- 32. Sigma-1 and N-Methyl-d-Aspartate Receptors: A Partnership with Beneficial Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 33. iovs.arvojournals.org [iovs.arvojournals.org]
- 34. iovs.arvojournals.org [iovs.arvojournals.org]
- 35. Sigma-1 receptor stimulation attenuates calcium influx through activated L-type Voltage Gated Calcium Channels in purified retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Sigma-1 Receptor Enhances Neurite Elongation of Cerebellar Granule Neurons via TrkB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Relationship between Sigma-1 receptor and BDNF in the visual system - PMC [pmc.ncbi.nlm.nih.gov]
- 39. E-52862-A selective sigma-1 receptor antagonist, in peripheral neuropathic pain: Two randomized, double-blind, phase 2 studies in patients with chronic postsurgical pain and painful diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential of Sigma-1 Receptor Antagonism in Alzheimer's Disease Models: A Technical Guide
Disclaimer: Direct research on the sigma-1 receptor antagonist E-52862 (S1RA-2) in specific Alzheimer's disease (AD) models is currently limited in publicly available scientific literature. This guide, therefore, synthesizes existing knowledge on the role of the sigma-1 receptor in AD pathology, data from studies on other sigma-1 receptor antagonists, and established experimental protocols in AD research to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.
The sigma-1 receptor (S1R) has emerged as a promising therapeutic target for a range of neurological disorders, including Alzheimer's disease. Primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane, the S1R functions as a molecular chaperone, playing a crucial role in regulating calcium homeostasis, mitigating oxidative stress, and modulating neuroinflammation. While much of the research in the context of AD has focused on the neuroprotective effects of S1R agonists, the role of antagonists is an area of growing interest. This technical guide delves into the potential mechanisms, experimental evaluation, and therapeutic implications of S1R antagonism in preclinical models of Alzheimer's disease.
The Sigma-1 Receptor in Alzheimer's Disease Pathology
The pathology of Alzheimer's disease is complex, characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau protein, forming neurofibrillary tangles (NFTs). The S1R is implicated in both of these core pathologies. A deficiency in S1R has been shown to impair neurogenesis and increase neuronal susceptibility to Aβ-mediated toxicity.[1] Conversely, the activation of S1R is suggested to be neuroprotective. However, some studies indicate that the blockade of S1R at specific time points might prevent Aβ-induced neurotoxicity by suppressing N-methyl-D-aspartate receptor (NMDAR) activity.[2] This suggests a complex, time-dependent role for S1R in the progression of AD.
Furthermore, the S1R is involved in the regulation of tau phosphorylation. It modulates the activity of cyclin-dependent kinase 5 (Cdk5), a key enzyme in tau phosphorylation, by influencing the turnover of its regulatory subunit p35.[3][4] Dysregulation of this pathway can lead to tau hyperphosphorylation and subsequent NFT formation. Therefore, antagonizing the S1R could potentially modulate these pathological processes.
Putative Mechanisms of Action for Sigma-1 Receptor Antagonists in Alzheimer's Disease
Based on the known functions of the S1R, antagonists could exert therapeutic effects in AD models through several mechanisms:
-
Modulation of Neuroinflammation: S1R antagonists may regulate the activity of microglia, the primary immune cells of the brain, thereby reducing the production of pro-inflammatory cytokines.
-
Regulation of Neuronal Excitability: By interacting with various ion channels and neurotransmitter receptors, including the NMDA receptor, S1R antagonists could prevent the excitotoxicity often observed in AD.
-
Influence on Amyloid-beta and Tau Pathology: Through as-yet-unclear mechanisms, S1R antagonists might interfere with the aggregation of Aβ or the hyperphosphorylation of tau. Some evidence suggests that the neuroprotective effects of S1R agonists can be blocked by antagonists, indicating a direct role in these pathways.[2][5]
Preclinical Evidence for Sigma-1 Receptor Antagonists in Alzheimer's Disease Models
While direct studies on E-52862 in AD models are scarce, research on other S1R antagonists provides some insights. For instance, the antagonist BD1063 has been shown to block the effects of S1R agonists on tau phosphorylation.[3] Another antagonist, haloperidol, has been noted to obstruct the protective effects of S1R agonists against Aβ toxicity.[5] One study intriguingly found that either a deficiency in the S1R or its blockade could significantly reduce Aβ25-35-induced neuronal death.[5]
| Sigma-1 Receptor Antagonist | Alzheimer's Disease Model | Observed Effects | Reference |
| BD1063 | In vitro (neuronal cells) | Blocked the effect of S1R agonists on tau phosphorylation. | [3] |
| Haloperidol | In vitro (Aβ toxicity models) | Blocked the neuroprotective effects of S1R agonists. | [5] |
| Unspecified S1R blockade | In vivo (Aβ25-35 injection model) | Reduced Aβ25-35-induced neuronal death. | [5] |
It is crucial to note that these findings are preliminary and sometimes paradoxical, highlighting the need for more targeted research with selective antagonists like E-52862 in well-defined AD models.
Experimental Protocols for Evaluating Sigma-1 Receptor Antagonists in Alzheimer's Disease Models
The following section outlines general experimental protocols that can be adapted to assess the efficacy of S1R antagonists in various AD models.
In Vitro Assays
1. Amyloid-beta Aggregation Assays
-
Objective: To determine if the S1R antagonist can inhibit or modulate the aggregation of Aβ peptides.
-
Methodology:
-
Synthesize or purchase Aβ1-42 peptides.
-
Prepare solutions of Aβ1-42 with and without varying concentrations of the S1R antagonist.
-
Incubate the solutions under conditions that promote aggregation (e.g., 37°C with gentle agitation).
-
Monitor aggregation using techniques such as:
-
Thioflavin T (ThT) fluorescence assay: ThT binds to β-sheet structures in amyloid fibrils, resulting in a measurable increase in fluorescence.
-
Electron Microscopy (EM) or Atomic Force Microscopy (AFM): To visualize the morphology of Aβ aggregates.
-
Western Blotting or ELISA: To quantify the amount of aggregated Aβ.[6][7]
-
-
2. Tau Phosphorylation Assays
-
Objective: To assess the effect of the S1R antagonist on the phosphorylation of tau protein in a cellular context.
-
Methodology:
-
Utilize a cell line that expresses human tau, such as SH-SY5Y neuroblastoma cells or genetically modified U2OS cells.[8][9]
-
Induce tau hyperphosphorylation using agents like okadaic acid or by expressing constitutively active forms of tau kinases (e.g., GSK-3β).
-
Treat the cells with the S1R antagonist at various concentrations.
-
Lyse the cells and analyze tau phosphorylation using:
-
Cell Culture Models of Alzheimer's Disease
-
Objective: To investigate the neuroprotective effects of the S1R antagonist against Aβ-induced toxicity.
-
Methodology:
-
Culture primary neurons or neuronal cell lines (e.g., PC12, SH-SY5Y).[11][12]
-
Expose the cells to oligomeric Aβ1-42 to induce neurotoxicity.
-
Co-treat or pre-treat the cells with the S1R antagonist.
-
Assess cell viability and apoptosis using assays such as:
-
MTT or PrestoBlue assay: To measure metabolic activity as an indicator of cell viability.
-
LDH assay: To quantify cell death by measuring lactate (B86563) dehydrogenase release.
-
TUNEL staining or Caspase-3 activity assay: To detect apoptotic cells.
-
-
Animal Models of Alzheimer's Disease
-
Objective: To evaluate the in vivo efficacy of the S1R antagonist on cognitive function and AD pathology.
-
Methodology:
-
Select an appropriate animal model, such as:
-
Administer the S1R antagonist chronically (e.g., via oral gavage or osmotic minipumps).
-
Conduct behavioral tests to assess cognitive function, such as:
-
Morris Water Maze: To evaluate spatial learning and memory.
-
Novel Object Recognition Test: To assess recognition memory.
-
-
At the end of the treatment period, sacrifice the animals and collect brain tissue for histopathological and biochemical analysis:
-
Immunohistochemistry: To visualize and quantify Aβ plaques and neurofibrillary tangles.
-
ELISA: To measure the levels of soluble and insoluble Aβ and phosphorylated tau.
-
Analysis of neuroinflammatory markers: Such as Iba1 for microglia and GFAP for astrocytes.
-
-
Visualizing Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Putative signaling pathways affected by S1R antagonism in AD.
General workflow for in vitro screening of S1R antagonists.
Typical workflow for in vivo studies in an AD animal model.
Conclusion and Future Directions
The exploration of sigma-1 receptor antagonists in the context of Alzheimer's disease is still in its nascent stages. While the primary focus has been on the therapeutic potential of S1R agonists, the available evidence suggests that antagonists may also hold promise, potentially through distinct mechanisms of action. The paradoxical findings in the literature underscore the complexity of S1R signaling in neurodegeneration and highlight the critical need for further research.
Future studies should focus on elucidating the precise role of S1R antagonism in the core pathologies of AD. The use of highly selective antagonists like E-52862 in a variety of well-characterized in vitro and in vivo models of Alzheimer's disease will be instrumental in this endeavor. A thorough investigation of dose-response relationships and treatment timelines will be crucial to unravel the therapeutic window and potential dual roles of S1R modulation. Ultimately, a deeper understanding of the intricate functions of the sigma-1 receptor will pave the way for the development of novel and effective therapeutic strategies for Alzheimer's disease.
References
- 1. DSpace [dr.lib.iastate.edu]
- 2. Roles of sigma-1 receptors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma-1 receptor regulates Tau phosphorylation and axon extension by shaping p35 turnover via myristic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Sigma Receptors in Alzheimer’s Disease: New Potential Targets for Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. Sensitive quantitative assays for tau and phospho-tau in transgenic mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simple in vitro assays to identify amyloid-beta aggregation blockers for Alzheimer's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cells-online.com [cells-online.com]
- 9. innoprot.com [innoprot.com]
- 10. Protocols for Monitoring the Development of Tau Pathology in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The cellular model for Alzheimer's disease research: PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Xia & He Publishing [xiahepublishing.com]
- 13. Mitochondrial PKA is neuroprotective in a cell culture model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alzheimer’s Disease: Experimental Models and Reality - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inducing Agents for Alzheimer’s Disease in Animal Models [xiahepublishing.com]
- 16. An Animal Model of Alzheimer Disease Based on the Intrahippocampal Injection of Amyloid β-Peptide (1–42) | Springer Nature Experiments [experiments.springernature.com]
The Role of Sigma-1 Receptor Antagonists in the Pathology of Parkinson's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the current understanding of Sigma-1 receptor (S1R) antagonists and their effects on the pathology of Parkinson's disease (PD). The S1R, a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane, has emerged as a significant target in neurodegenerative disease research. While much attention has been focused on the neuroprotective effects of S1R agonists, this document synthesizes the available preclinical data on the paradoxical and potentially therapeutic effects of S1R antagonists.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of S1R antagonists and S1R deficiency in a Parkinson's disease model. The data is primarily derived from studies utilizing the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model, a well-established paradigm for inducing parkinsonism.
Table 1: Effects of S1R Antagonism/Deficiency on Motor Function in MPTP-Induced Parkinsonism
| Treatment Group | Behavioral Test | Metric | Outcome | Percentage Change vs. MPTP-WT | Reference |
| WT + MPTP + NE-100 | Open Field Test | Total Distance Traveled | Increased | Not specified, but significant alleviation of motor deficits | [1][2] |
| WT + MPTP + NE-100 | Open Field Test | Rearing Number | Increased | Not specified, but significant alleviation of motor deficits | [1][2] |
| σ1R-/- + MPTP | Open Field Test | Total Distance Traveled | No significant decrease compared to WT | Not specified, but no significant motor deficits observed | [2] |
| σ1R-/- + MPTP | Open Field Test | Rearing Number | No significant decrease compared to WT | Not specified, but no significant motor deficits observed | [2] |
WT: Wild-Type; MPTP: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine; NE-100: A selective S1R antagonist; σ1R-/-: Sigma-1 receptor knockout.
Table 2: Effects of S1R Antagonism/Deficiency on Dopaminergic Neuron Survival in MPTP-Induced Parkinsonism
| Treatment Group | Brain Region | Measurement | Outcome | Percentage Change vs. MPTP-WT | Reference |
| WT + MPTP + NE-100 | Substantia Nigra pars compacta (SNpc) | Tyrosine Hydroxylase (TH)-positive cells | Increased survival | Not specified, but significant alleviation of dopaminergic neuron death | [1][2] |
| σ1R-/- + MPTP | Substantia Nigra pars compacta (SNpc) | Tyrosine Hydroxylase (TH)-positive cells | ~95% survival | ~35% increase in survival | [2] |
TH: Tyrosine Hydroxylase, a marker for dopaminergic neurons.
Table 3: Molecular Effects of S1R Antagonism/Deficiency in the Nigrostriatal System of MPTP-Treated Mice
| Treatment Group | Protein/Target | Measurement | Outcome | Reference |
| σ1R-/- | Dopamine (B1211576) Transporter (DAT) | Expression Level | Suppressed | [1][2] |
| σ1R-/- | Vesicular Monoamine Transporter 2 (VMAT2) | Expression Level | No difference from WT | [1][2] |
| WT + MPTP | DAT and VMAT2 | Expression Level | Reduced | [1][2] |
| σ1R-/- + MPTP | DAT and VMAT2 | Expression Level | No reduction | [1][2] |
| WT + MPTP + NE-100 | VMAT2 | Expression Level | Reduction prevented | [1][2] |
| WT + MPTP | NMDA Receptor Subunit NR2B | Phosphorylation | Elevated | [1][2] |
| σ1R-/- + MPTP | NMDA Receptor Subunit NR2B | Phosphorylation | No elevation | [1][2] |
| σ1R-/- + MPTP | Astrocyte Activation | Number of activated astrocytes | Reduced compared to MPTP-WT | [2] |
| WT + MPTP + NE-100 | Astrocyte Activation | Number of activated astrocytes | Reduced | [2] |
| σ1R-/- + MPTP | Microglia Activation | Number of activated microglia | No difference from MPTP-WT | [2] |
Experimental Protocols
The following section details the methodologies employed in a key study investigating the effects of S1R antagonism and knockout in an MPTP mouse model of Parkinson's disease.[2]
Animal Model and Drug Administration
-
Animal Strain: Male C57BL/6J wild-type (WT) mice and σ1R knockout (σ1R-/-) mice.
-
Parkinsonism Induction: Chronic administration of MPTP (25 mg/kg, intraperitoneal injection) once a day for 5 consecutive days per week, for a total of 5 weeks.
-
S1R Antagonist Treatment: NE-100 (1 mg/kg, intraperitoneal injection) was administered 30 minutes before each MPTP injection in the WT + MPTP + NE-100 group.
Behavioral Analysis
-
Open Field Test: To assess locomotor activity and exploratory behavior, mice were placed in an open field arena. The total distance traveled and the number of rearing events were recorded and analyzed over a specific time period.
-
Rotarod Test: To evaluate motor coordination and balance, mice were placed on a rotating rod with accelerating speed. The latency to fall from the rod was measured.
Immunohistochemistry and Stereological Analysis
-
Tissue Preparation: Following the final behavioral tests, mice were anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde. The brains were removed, post-fixed, and cryoprotected in sucrose (B13894) solution.
-
Immunostaining: Coronal brain sections containing the substantia nigra pars compacta (SNpc) were stained with an antibody against tyrosine hydroxylase (TH) to identify dopaminergic neurons.
-
Stereological Counting: The number of TH-positive neurons in the SNpc was quantified using an unbiased stereological method to estimate the total number of dopaminergic neurons.
Western Blot Analysis
-
Protein Extraction: Protein was extracted from brain tissue samples (e.g., substantia nigra).
-
Electrophoresis and Transfer: Protein samples were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were incubated with primary antibodies against DAT, VMAT2, phosphorylated NR2B, and total NR2B, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection and Quantification: Protein bands were visualized using an enhanced chemiluminescence detection system, and the band intensities were quantified and normalized to a loading control (e.g., β-actin).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathway for S1R antagonist-mediated neuroprotection in Parkinson's disease and a typical experimental workflow for such studies.
Caption: Proposed signaling pathway of S1R antagonist-mediated neuroprotection in a PD model.
Caption: A typical experimental workflow for studying S1R antagonists in a PD mouse model.
Discussion and Future Directions
The available evidence suggests a complex role for the Sigma-1 receptor in the pathology of Parkinson's disease. While S1R agonists have been widely studied for their neuroprotective properties, the findings presented here indicate that S1R antagonists, or the genetic deletion of S1R, can also confer protection against MPTP-induced parkinsonism.[1][2] The proposed mechanism involves the suppression of NMDA receptor function and dopamine transporter expression, thereby reducing excitotoxicity and the uptake of the neurotoxin MPP+.[1][2]
The observation that S1R antagonism can reduce astrocyte activation without affecting microglial activation in the MPTP model suggests a specific role for S1R in glial-neuronal interactions.[2] Further research is warranted to elucidate the precise molecular mechanisms by which S1R antagonists exert their protective effects.
Future studies should aim to:
-
Investigate the effects of a broader range of selective S1R antagonists in different preclinical models of Parkinson's disease (e.g., 6-OHDA, α-synuclein overexpression models).
-
Elucidate the downstream signaling cascades affected by S1R antagonism in dopaminergic neurons.
-
Explore the therapeutic window and long-term efficacy of S1R antagonist treatment.
-
Investigate the potential of S1R antagonists as a standalone or adjunct therapy for Parkinson's disease.
References
The Role of Sigma-1 Receptor Antagonist S1RA (E-52862) in Depression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Sigma-1 receptor (S1R), a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, has emerged as a compelling target for the development of novel therapeutics for neuropsychiatric disorders, including major depressive disorder. While much of the early research focused on the antidepressant-like effects of S1R agonists, there is a growing body of evidence suggesting that S1R antagonists also hold therapeutic potential. This technical guide provides an in-depth overview of the preclinical data surrounding the selective S1R antagonist, S1RA (also known as E-52862), and its role in the context of depression. We will explore its mechanism of action, relevant signaling pathways, and a summary of its effects in animal models of depression. This document also includes detailed experimental protocols for key assays used to characterize S1R antagonists.
Introduction to the Sigma-1 Receptor and its Role in Depression
The Sigma-1 receptor is a ligand-operated molecular chaperone that modulates a variety of cellular functions, including calcium signaling, ion channel activity, and cellular stress responses.[1][2] In the central nervous system, S1Rs are implicated in neuroprotection, neuroplasticity, and the modulation of various neurotransmitter systems, including the serotonergic, dopaminergic, and glutamatergic systems.[3][4]
Dysregulation of these systems is a hallmark of major depressive disorder. Preclinical and clinical studies have suggested that ligands targeting the S1R could offer a novel approach to antidepressant therapy.[3] While S1R agonists have demonstrated antidepressant-like effects in various animal models, the role of S1R antagonists is also an active area of investigation. Antagonism of the S1R may offer a distinct mechanistic approach to treating depression, potentially by modulating glutamatergic hyperactivity or neuroinflammatory processes implicated in the pathophysiology of the disorder.
S1RA (E-52862): A Selective Sigma-1 Receptor Antagonist
S1RA (E-52862) is a potent and highly selective antagonist of the Sigma-1 receptor.[5] Its selectivity is a key feature, minimizing off-target effects and allowing for a more precise investigation of the therapeutic potential of S1R antagonism.
Binding Affinity and Selectivity
S1RA exhibits a high affinity for the human Sigma-1 receptor with a Ki value of approximately 17 nM.[5][6] It displays significant selectivity over the Sigma-2 receptor and a wide range of other receptors, ion channels, and transporters.[5][6]
| Receptor/Target | Species | Ki (nM) | Reference |
| Sigma-1 Receptor | Human | 17.0 ± 7.0 | [5] |
| Sigma-1 Receptor | Guinea Pig | 23.5 | [6] |
| Sigma-2 Receptor | Rat | >1000 | [6] |
| 5-HT2B Receptor | Human | 328 | [6] |
Table 1: Binding affinities of S1RA (E-52862) for Sigma-1 and other receptors.
Preclinical Efficacy of S1RA in Models of Depressive-Like Behavior
The antidepressant-like potential of S1RA has been investigated in several preclinical models. While much of the data comes from models where depressive-like behavior is a comorbidity of chronic pain, these studies provide valuable insights into the potential mood-regulating effects of S1R antagonism.
| Animal Model | Species | Dosage | Key Findings | Reference |
| Osteoarthritis Pain-Induced Depressive-Like Behavior | Mouse | Not Specified | Reduced depressive-like behavior in the forced swim test. | [7] |
| Neuropathic Pain-Induced Depressive-Like Behavior | Mouse | Not Specified | Improved emotional-affective state. | [5] |
Table 2: Summary of preclinical studies of S1RA (E-52862) in animal models with depressive-like phenotypes.
Mechanism of Action and Signaling Pathways
The antidepressant-like effects of S1R modulation are thought to be mediated through several interconnected signaling pathways. While the precise downstream effects of S1R antagonism are still being fully elucidated, we can infer its potential mechanisms based on the known functions of the S1R.
Modulation of NMDA Receptor Function
The S1R is known to interact with and modulate the function of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and glutamatergic neurotransmission.[4][8] Dysregulated NMDA receptor signaling has been strongly implicated in the pathophysiology of depression. By antagonizing the S1R, S1RA may indirectly modulate NMDA receptor activity, potentially normalizing glutamatergic tone in brain regions critical for mood regulation.
References
- 1. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice [jove.com]
- 2. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development [frontiersin.org]
- 5. E-52862 - Wikipedia [en.wikipedia.org]
- 6. Video: The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice [jove.com]
- 7. proventainternational.com [proventainternational.com]
- 8. Editorial: Modulation of NMDA Receptors: From Bench Side to Clinical Applications in Psychiatry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Sigma-1 Receptor Antagonist Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Sigma-1 receptor (S1R) is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. It is implicated in a variety of cellular functions and its modulation is a promising therapeutic strategy for a range of disorders, including neuropathic pain, neurodegenerative diseases, and cancer. Consequently, the identification and characterization of novel S1R antagonists are of significant interest in drug discovery. This document provides detailed application notes and protocols for essential in vitro assays to determine the antagonist activity of compounds at the S1R. The described assays include radioligand binding for affinity determination and functional assays to assess the pharmacological effects of antagonist candidates.
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity of a test compound for the S1R. These assays measure the displacement of a radiolabeled ligand by the unlabeled test compound, allowing for the calculation of the inhibitory constant (Kᵢ).
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes the determination of the Kᵢ value of a test compound for the S1R using [³H]-(+)-pentazocine, a selective S1R radioligand.
Materials and Reagents:
-
Membrane Preparation: Guinea pig brain or cell lines expressing S1R (e.g., HEK293, CHO cells).
-
Radioligand: [³H]-(+)-pentazocine.
-
Non-specific Binding Ligand: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Serial dilutions of the S1R antagonist candidates.
-
96-well plates.
-
Glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize guinea pig brain or S1R-expressing cells in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of membrane suspension (typically 100-200 µg of protein).
-
50 µL of [³H]-(+)-pentazocine at a final concentration near its Kₔ (e.g., 3 nM)[1].
-
50 µL of various concentrations of the test compound.
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 50 µL of 10 µM haloperidol.
-
-
Incubation: Incubate the plate at 37°C for 120 minutes to reach equilibrium[2].
-
Filtration: Terminate the assay by rapid filtration through pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Data Presentation: S1R Antagonist Binding Affinities
The following table summarizes the binding affinities (Kᵢ) of several known S1R antagonists determined by radioligand binding assays.
| Compound | Kᵢ (nM) for S1R | Selectivity (S2R Kᵢ / S1R Kᵢ) | Reference |
| Haloperidol | 0.90 - 6.60 | 4 - 30 | [3] |
| NE-100 | 4.16 (IC₅₀) | >100 | [4] |
| BD-1047 | - | - | [1] |
| BD-1063 | 4.43 | >100 | [1] |
| S1RA (E-52862) | 17.0 | >370 | [1][5] |
| MS-377 | 73 | 94.5 | [6] |
| E-5842 | 4 | 55 | [6] |
| Compound 54 | 1.4 | 1366 | [6] |
| Compound 137 | 1.06 | 1344 | [6] |
Functional Assays
Functional assays are crucial for determining the pharmacological activity of a compound, i.e., whether it acts as an agonist, antagonist, or inverse agonist. For S1R antagonists, these assays typically measure the ability of the compound to inhibit a response induced by an S1R agonist.
NGF-Induced Neurite Outgrowth Assay in PC12 Cells
Principle: S1R agonists have been shown to potentiate nerve growth factor (NGF)-induced neurite outgrowth in rat pheochromocytoma (PC12) cells. An S1R antagonist will inhibit this potentiation.
Experimental Workflow:
Protocol:
-
Cell Culture: Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and penicillin/streptomycin.
-
Plating: Plate PC12 cells at a density of 1 x 10⁴ cells/well in 24-well plates coated with collagen. Allow cells to attach for 24 hours.
-
Treatment:
-
Replace the medium with a low-serum medium (e.g., 0.5% FBS).
-
Add a sub-optimal concentration of NGF (e.g., 2.5 ng/mL) to all wells except the negative control[7].
-
Add a known S1R agonist (e.g., 1 µM PRE-084) to induce potentiation of neurite outgrowth.
-
In test wells, add varying concentrations of the S1R antagonist candidate along with NGF and the S1R agonist.
-
Include control wells with NGF alone, NGF + agonist, and vehicle.
-
-
Incubation: Incubate the cells for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Analysis:
-
Fix the cells with 4% paraformaldehyde.
-
Stain the cells with crystal violet or perform immunocytochemistry for a neuronal marker like βIII-tubulin.
-
Capture images using a microscope.
-
Quantify neurite outgrowth. A cell is considered to have a neurite if the process is at least twice the diameter of the cell body. Calculate the percentage of cells with neurites.
-
-
Expected Outcome: An effective S1R antagonist will cause a dose-dependent reduction in the percentage of cells with neurites in the presence of NGF and an S1R agonist, compared to the NGF + agonist control.
Aquaporin-Mediated Water Permeability Assay in HeLa Cells
Principle: S1R activation can modulate the permeability of aquaporins (AQPs), which are water channel proteins. S1R agonists have been shown to restore water permeability in cells under stress. An S1R antagonist will block this restorative effect.
Experimental Workflow:
Protocol:
-
Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.
-
Stress Induction (Optional but recommended): Induce cellular stress to reduce basal water permeability. For example, heat stress the cells at 42°C for 3 hours[5].
-
Treatment:
-
Pre-treat the stressed cells with a known S1R agonist (e.g., 20 µM PRE-084 or RC-33) to restore water permeability[5].
-
In test wells, co-incubate with varying concentrations of the S1R antagonist candidate.
-
Include controls: untreated cells, stressed cells, and stressed cells treated with the agonist alone.
-
-
Measurement of Water Permeability:
-
Harvest the cells and resuspend them in an isotonic buffer.
-
Use a stopped-flow light scattering instrument to rapidly mix the cell suspension with a hypotonic buffer, creating an osmotic gradient.
-
Record the change in light scattering over time, which corresponds to the change in cell volume as water enters the cells.
-
-
Data Analysis:
-
The kinetics of the light scattering signal are fitted to an exponential function to determine the rate constant (k) of cell swelling.
-
Compare the rate constants between different treatment groups.
-
-
Expected Outcome: An S1R antagonist will inhibit the agonist-induced restoration of water permeability in stressed HeLa cells, resulting in a slower rate of cell swelling compared to cells treated with the agonist alone[8].
S1R Signaling Pathways
S1R antagonists exert their effects by modulating downstream signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of novel antagonists.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is involved in cell proliferation, differentiation, and survival. S1R activation can modulate ERK phosphorylation.
Signaling Pathway Diagram:
Nrf2-Mediated Antioxidant Response
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant proteins. S1R can modulate the Nrf2 pathway to protect cells from oxidative stress.
Signaling Pathway Diagram:
Recommended Cell Lines
The choice of cell line is critical for the successful in vitro characterization of S1R antagonists. The following table provides a list of commonly used cell lines and their relevant characteristics.
| Cell Line | Origin | S1R Expression | Recommended Assays | Notes |
| PC12 | Rat pheochromocytoma | Endogenous | Neurite Outgrowth | Differentiates into neuron-like cells in the presence of NGF. |
| HeLa | Human cervical cancer | Endogenous | Aquaporin Permeability | Expresses various aquaporin isoforms. |
| HEK293 | Human embryonic kidney | Low endogenous | Radioligand Binding (with overexpression) | Suitable for stable or transient transfection of S1R. |
| CHO | Chinese hamster ovary | Low endogenous | Radioligand Binding (with overexpression) | Another common host for recombinant protein expression. |
| A549 | Human lung carcinoma | High endogenous | Proliferation, Metabolism Assays | [9] |
| MCF7 | Human breast adenocarcinoma | Low endogenous | Proliferation, Metabolism Assays | [9] |
| MDA-MB-231 | Human breast adenocarcinoma | High endogenous | Proliferation, Adhesion Assays | [10] |
| KYSE180, EC109 | Human esophageal squamous cell carcinoma | High endogenous | Proliferation, Migration Assays | [11] |
Conclusion
The in vitro assays described in these application notes provide a robust framework for the identification and characterization of novel Sigma-1 receptor antagonists. By combining radioligand binding assays to determine affinity with functional assays to assess pharmacological activity, researchers can effectively screen and prioritize compounds for further development. The elucidation of the impact of these antagonists on downstream signaling pathways will further contribute to understanding their mechanism of action and therapeutic potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Identification of a potent and selective σ₁ receptor agonist potentiating NGF-induced neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Potentiation of Nerve Growth Factor-Induced Neurite Outgrowth by Fluvoxamine: Role of Sigma-1 Receptors, IP3 Receptors and Cellular Signaling Pathways | PLOS One [journals.plos.org]
- 8. Sigma-1 Receptor Agonists Acting on Aquaporin-Mediated H2O2 Permeability: New Tools for Counteracting Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The expression and functional characterization of sigma (sigma) 1 receptors in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overexpression of Sigma1 Receptor and Its Positive Associations With Pathologic TNM Classification in Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Sigma-1 Receptor Antagonist Efficacy in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sigma-1 receptor (S1R) is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in modulating a variety of cellular functions, including calcium signaling, ion channel activity, and neuronal plasticity.[1][2][3] The S1R has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders. Antagonists of the S1R, such as the selective compound S1RA (E-52862), have shown considerable promise in preclinical models of neuropathic pain, ischemic stroke, and inflammatory pain.[4][5][6][7]
These application notes provide detailed protocols for established animal models used to assess the in vivo efficacy of S1R antagonists. The included methodologies, data presentation tables, and workflow diagrams are intended to guide researchers in the preclinical evaluation of novel S1R-targeting compounds.
I. Animal Models for Neuropathic Pain
Neuropathic pain is a chronic pain state caused by a lesion or disease of the somatosensory nervous system. S1R antagonists have demonstrated significant antinociceptive effects in various rodent models of neuropathic pain.[5][6][7]
A. Streptozotocin (B1681764) (STZ)-Induced Diabetic Neuropathy in Rats
This model mimics the painful diabetic neuropathy (PDN) observed in humans, characterized by mechanical allodynia and thermal hyperalgesia.[8][9]
Experimental Protocol:
-
Animal Selection: Use adult male Sprague-Dawley rats (250-300g). House them under standard laboratory conditions with free access to food and water.
-
Induction of Diabetes:
-
Fast the rats overnight (12-16 hours) with free access to water.[10]
-
Prepare a fresh solution of streptozotocin (STZ) in sterile 0.1 M citrate (B86180) buffer (pH 4.5).
-
Administer a single intraperitoneal (i.p.) injection of STZ (50-65 mg/kg).[11][12] A single high dose of STZ is a common method for inducing a Type 1 diabetes model.[11]
-
Return the animals to their cages with free access to food and a 10% sucrose (B13894) solution for the first 24 hours to prevent hypoglycemia.[10]
-
-
Confirmation of Diabetes:
-
Measure blood glucose levels from the tail vein 48-72 hours after STZ injection using a glucometer.
-
Animals with blood glucose levels ≥ 15 mM (or >250 mg/dL) are considered diabetic and are included in the study.[13]
-
-
Behavioral Testing (Mechanical Allodynia):
-
Assess the paw withdrawal threshold (PWT) using the von Frey filament test 2-3 weeks after STZ injection, once neuropathic pain is established.
-
Place the rats in individual chambers on an elevated mesh floor and allow them to acclimate for at least 15-20 minutes.
-
Apply a series of calibrated von Frey filaments with increasing stiffness to the plantar surface of the hind paw.[5][14]
-
A positive response is defined as a sharp withdrawal, flinching, or licking of the paw.
-
Determine the 50% withdrawal threshold using the up-down method.[15]
-
-
Drug Administration and Efficacy Evaluation:
-
Administer the S1R antagonist (e.g., S1RA) or vehicle via the desired route (e.g., i.p. or oral).
-
Measure the PWT at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes) to determine the peak effect and duration of action.
-
B. Oxaliplatin-Induced Neuropathic Pain in Mice
This model replicates the chemotherapy-induced peripheral neuropathy (CIPN) that occurs in patients undergoing treatment with platinum-based chemotherapeutic agents like oxaliplatin (B1677828). It is characterized by the development of cold and mechanical hypersensitivity.[5]
Experimental Protocol:
-
Animal Selection: Use adult male C57BL/6 mice.
-
Induction of Neuropathy:
-
Administer a single i.p. injection of oxaliplatin (6 mg/kg) dissolved in 5% glucose solution.[5]
-
-
Behavioral Testing (Cold Allodynia):
-
Assess cold allodynia using the acetone (B3395972) drop test 3-4 days after oxaliplatin injection.
-
Place the mice on a wire mesh grid and allow them to acclimate.
-
Apply a drop of acetone to the plantar surface of the hind paw and record the duration of paw withdrawal, licking, or flinching over a 1-minute period.
-
-
Behavioral Testing (Mechanical Allodynia):
-
Measure the PWT using von Frey filaments as described in the STZ model.
-
-
Drug Administration and Efficacy Evaluation:
-
Administer the S1R antagonist or vehicle.
-
Evaluate the reversal of cold and mechanical allodynia at different time points post-administration.
-
C. Chronic Constriction Injury (CCI) of the Infraorbital Nerve in Rats
This model is used to study trigeminal neuropathic pain, which is relevant to conditions like trigeminal neuralgia.[16]
Experimental Protocol:
-
Animal Selection: Use adult male Sprague-Dawley rats.
-
Surgical Procedure:
-
Anesthetize the rat (e.g., with isoflurane (B1672236) or a ketamine/xylazine mixture).
-
Make a small incision in the skin above the eye.[17]
-
Dissect the tissues to expose the infraorbital nerve as it exits the infraorbital foramen.[16]
-
Loosely tie two chromic gut ligatures around the nerve with a 2 mm spacing.[18][19] The ligatures should be tight enough to cause a slight constriction but not arrest blood flow.
-
Suture the skin incision.
-
-
Behavioral Testing (Mechanical Allodynia):
-
Assess mechanical sensitivity in the vibrissal pad area (the territory of the infraorbital nerve) using von Frey filaments starting 7-10 days after surgery.
-
A positive response includes head withdrawal, stroking the face, or attacking the filament.
-
-
Drug Administration and Efficacy Evaluation:
-
Administer the S1R antagonist or vehicle and assess the change in mechanical withdrawal threshold.
-
D. Partial Sciatic Nerve Ligation (pSNL) in Mice
The pSNL model is a widely used model of neuropathic pain that produces robust and long-lasting mechanical and thermal hypersensitivity.[20][21]
Experimental Protocol:
-
Animal Selection: Use adult male mice (e.g., C57BL/6).
-
Surgical Procedure:
-
Anesthetize the mouse.
-
Make an incision on the lateral aspect of the thigh to expose the sciatic nerve.
-
Carefully dissect the nerve free from the surrounding connective tissue.
-
Using a fine needle, pass a 9-0 non-absorbable nylon suture through the dorsal one-third of the sciatic nerve and ligate it tightly.[20]
-
Close the muscle and skin layers.
-
-
Behavioral Testing:
-
Assess mechanical allodynia and thermal hyperalgesia in the ipsilateral hind paw starting 3-5 days after surgery.
-
-
Drug Administration and Efficacy Evaluation:
-
Administer the S1R antagonist or vehicle and evaluate the reversal of pain behaviors.
-
Quantitative Data Summary for Neuropathic Pain Models
| Model | S1R Antagonist | Dose (Route) | Effect | Reference |
| STZ-induced diabetic neuropathy (rat) | E-52862 | 40 mg/kg (i.p., BID for 7 days) | Significantly alleviated mechanical allodynia | [8] |
| Oxaliplatin-induced neuropathy (mouse) | S1RA (E-52862) | 40 mg/kg (i.p.) | Prevented mechanical and cold hypersensitivity | [5] |
| CCI of infraorbital nerve (rat) | E-52862 | Not specified | Reduced mechanical hypersensitivity | [16] |
| pSNL (mouse) | E-52862 | 10, 20, 40 mg/kg (i.p.) | Dose-dependently inhibited mechanical hypersensitivity | [22] |
II. Animal Model for Ischemic Stroke
Ischemic stroke is a leading cause of death and disability worldwide. S1R antagonists have shown neuroprotective effects in animal models of stroke.[4][23]
A. Middle Cerebral Artery Occlusion (MCAO) in Mice
The MCAO model is the most widely used animal model of focal cerebral ischemia.[13]
Experimental Protocol:
-
Animal Selection: Use adult male mice (e.g., C57BL/6).
-
Surgical Procedure (Intraluminal Filament Method):
-
Anesthetize the mouse and maintain its body temperature at 37°C.[24]
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[24][25]
-
Ligate the distal ECA and the CCA.[24]
-
Introduce a silicone-coated nylon monofilament through a small incision in the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).[7][26]
-
The duration of occlusion can be transient (e.g., 60 minutes) followed by reperfusion (by withdrawing the filament) or permanent.
-
-
Assessment of Neurological Deficits:
-
Evaluate neurological function at 24 hours post-MCAO using a scoring system (e.g., a 0-5 scale where 0 is no deficit and 5 is death).
-
-
Measurement of Infarct Volume:
-
At a designated time point (e.g., 24 or 48 hours), euthanize the animals and remove their brains.
-
Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted tissue remains white.
-
Quantify the infarct volume using image analysis software.
-
-
Drug Administration and Efficacy Evaluation:
-
Administer the S1R antagonist at different time points relative to the ischemic event (e.g., before, during, or after MCAO) to assess its neuroprotective window.[4]
-
Evaluate the effect of the antagonist on neurological deficits and infarct volume.
-
Quantitative Data Summary for Ischemic Stroke Model
| Model | S1R Antagonist | Dose (Route) | Effect | Reference |
| pMCAO (mouse) | S1RA (E-52862) | Not specified (i.c.v. or i.v.) | Significantly reduced cerebral infarct size and neurological deficits | [4] |
| tMCAO (rat) | Haloperidol (S1R antagonist) | 0.05 mg/kg (s.c.) | Reduced ischemic lesion volume by 50% | [23] |
III. Animal Models for Inflammatory Pain
Inflammatory pain is caused by tissue damage and the subsequent release of inflammatory mediators. S1R antagonists have demonstrated analgesic effects in models of inflammatory pain.[27]
A. Carrageenan-Induced Paw Edema in Mice
This is a classic model of acute inflammation and is widely used to screen for anti-inflammatory and analgesic drugs.[28]
Experimental Protocol:
-
Animal Selection: Use adult male mice.
-
Induction of Inflammation:
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness using a plethysmometer or calipers at baseline and at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Behavioral Testing (Thermal and Mechanical Hypersensitivity):
-
Assess thermal hyperalgesia using the plantar test and mechanical allodynia using von Frey filaments.
-
-
Drug Administration and Efficacy Evaluation:
-
Administer the S1R antagonist or vehicle prior to the carrageenan injection.
-
Evaluate the effect of the antagonist on paw edema and pain hypersensitivity.
-
B. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain in Mice
The CFA model produces a more chronic and persistent inflammatory state compared to the carrageenan model.[30]
Experimental Protocol:
-
Animal Selection: Use adult male mice.
-
Induction of Inflammation:
-
Inject 20 µL of CFA into the subplantar region of the right hind paw.[27]
-
-
Behavioral Testing:
-
Assess mechanical and thermal hypersensitivity at various time points after CFA injection (e.g., 1, 3, 7, and 14 days).
-
-
Drug Administration and Efficacy Evaluation:
-
Administer the S1R antagonist or vehicle and evaluate its effect on the established inflammatory pain state.
-
Quantitative Data Summary for Inflammatory Pain Models
| Model | S1R Antagonist | Dose (Route) | Effect | Reference |
| Carrageenan-induced pain (mouse) | S1RA (E-52862) | ED50 = 35.9 mg/kg (mechanical), ED50 = 27.9 mg/kg (thermal) (i.p.) | Fully reversed mechanical and thermal hypersensitivity | [27] |
| CFA-induced pain (mouse) | S1RA (E-52862) | ED50 = 42.1 mg/kg (mechanical) (i.p.) | Fully reversed mechanical hypersensitivity | [27] |
IV. Signaling Pathways and Experimental Workflows
Sigma-1 Receptor Signaling Pathway
The S1R is a ligand-operated chaperone protein that modulates various downstream signaling pathways implicated in pain, neuroprotection, and inflammation.[2][31] Under basal conditions, S1R is associated with the binding immunoglobulin protein (BiP) at the endoplasmic reticulum. Upon stimulation by agonists or in response to cellular stress, S1R can dissociate from BiP and translocate to other cellular compartments where it interacts with and modulates the activity of various ion channels (e.g., NMDA receptors, voltage-gated calcium channels) and signaling proteins.[1][2]
Caption: Simplified Sigma-1 receptor signaling pathway.
General Experimental Workflow for S1R Antagonist Efficacy Testing
The preclinical evaluation of an S1R antagonist typically follows a standardized workflow, from model induction to data analysis.
Caption: General experimental workflow for S1R antagonist testing.
Logical Relationship of Animal Models to Clinical Indications
The choice of animal model is critical for the translational relevance of preclinical findings. The models described herein are selected based on their ability to recapitulate key aspects of human pathologies where S1R antagonists are being investigated.
Caption: Relationship between animal models and clinical indications.
References
- 1. inotiv.com [inotiv.com]
- 2. Rotarod-Test for Mice [protocols.io]
- 3. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 4. Formalin Test - Wiertelak Lab [wiertelaklab.weebly.com]
- 5. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MPD: JaxCC1: project protocol [phenome.jax.org]
- 7. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptsimlab.com [rjptsimlab.com]
- 9. mmpc.org [mmpc.org]
- 10. Neuropathy Phentoyping Protocols - Streptozotocin Treatment For Rats [protocols.io]
- 11. Streptozotocin-induced type 1 and 2 diabetes in rodents: a model for studying diabetic cardiac autonomic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ndineuroscience.com [ndineuroscience.com]
- 14. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 15. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 16. Chronic Constriction Injury of the Rat's Infraorbital Nerve (IoN-CCI) to Study Trigeminal Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Chronic Constriction Injury of the Infraorbital Nerve in the Rat using modified syringe needle - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. experts.arizona.edu [experts.arizona.edu]
- 21. Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Acetic Acid Induced Writhing Test [bio-protocol.org]
- 23. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 24. Video: Surgical Approach for Middle Cerebral Artery Occlusion and Reperfusion Induced Stroke in Mice [jove.com]
- 25. youtube.com [youtube.com]
- 26. Intraluminal Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Mice | Scilit [scilit.com]
- 27. 4.7. Complete Freund’s Adjuvant (CFA)-Induced Chronic Inflammatory Pain [bio-protocol.org]
- 28. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 29. mdpi.com [mdpi.com]
- 30. criver.com [criver.com]
- 31. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [en.bio-protocol.org]
Application Notes and Protocols: Dosage and Administration of Sigma-1 Receptor Antagonist 2 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sigma-1 Receptor Antagonist 2, also identified as compound 137 , is a potent and selective antagonist of the sigma-1 receptor (σ1R), a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondria interface. This document provides detailed application notes and protocols for the dosage and administration of this compound in mice, based on preclinical research. The primary application highlighted is in the mouse formalin test, a widely used model for assessing analgesic efficacy.
Data Presentation
The in vivo efficacy of this compound (compound 137) has been demonstrated to be dose-dependent in attenuating nociceptive behavior in the mouse formalin test.
| Compound | Dose (mg/kg, i.p.) | Mouse Strain | Model | Effect | Reference |
| This compound (137) | 80 | Not Specified | Formalin Test (Phase I) | Reduced licking and biting time to 12.65 ± 5.07 s | [1] |
| This compound (137) | 80 | Not Specified | Formalin Test (Phase II) | Reduced licking and biting time to 37.41 ± 8.89 s | [1] |
| S1RA (Reference Compound) | 80 | Not Specified | Formalin Test (Phase I) | Reduced licking and biting time to 10.65 ± 3.94 s | [1] |
| S1RA (Reference Compound) | 80 | Not Specified | Formalin Test (Phase II) | Reduced licking and biting time to 33.16 ± 7.28 s | [1] |
Experimental Protocols
Preparation of Dosing Solutions
For in vivo administration, this compound can be prepared as a solution or suspension suitable for intraperitoneal (i.p.) injection. A common vehicle for pyrimidine-based compounds is a mixture of Dimethyl sulfoxide (B87167) (DMSO) and saline.
Materials:
-
This compound (Compound 137)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO to create a stock solution.
-
For the final dosing solution, further dilute the DMSO stock solution with sterile saline to the desired final concentration. The final concentration of DMSO in the injected volume should be kept to a minimum (typically ≤10%) to avoid vehicle-induced effects.
-
Vortex the solution thoroughly to ensure homogeneity.
-
Prepare fresh on the day of the experiment.
In Vivo Administration: Mouse Formalin Test
The formalin test is a model of tonic, localized inflammatory pain and is used to evaluate the efficacy of analgesic compounds. The test has two distinct phases of nociceptive behavior: an early, acute phase (Phase I, 0-5 minutes post-injection) and a late, tonic phase (Phase II, 15-45 minutes post-injection).
Animals:
-
Male adult mice (e.g., C57BL/6 or ICR), 8-10 weeks old.
-
Animals should be acclimatized to the testing environment before the experiment.
Materials:
-
This compound dosing solution
-
Vehicle control solution (e.g., 10% DMSO in saline)
-
Formalin solution (e.g., 5% formalin in saline)
-
Injection syringes (e.g., 27-30 gauge needles)
-
Observation chambers (e.g., clear Plexiglas cylinders)
-
Timer
Protocol:
-
Pre-treatment: Administer this compound (e.g., 80 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes before the formalin injection. The injection volume should be appropriate for the mouse's weight (e.g., 10 mL/kg).
-
Formalin Injection: After the 30-minute pre-treatment period, inject a small volume (e.g., 20 µL) of 5% formalin solution subcutaneously into the plantar surface of the mouse's right hind paw.
-
Observation: Immediately after the formalin injection, place the mouse in the observation chamber.
-
Nociceptive Behavior Quantification: Record the total time (in seconds) that the animal spends licking or biting the injected paw.
-
Phase I: 0-5 minutes post-formalin injection.
-
Phase II: 15-45 minutes post-formalin injection.
-
-
Data Analysis: Compare the licking/biting time between the vehicle-treated and this compound-treated groups. A significant reduction in this duration indicates an antinociceptive effect. Statistical analysis can be performed using appropriate methods, such as a t-test or ANOVA.
Signaling Pathways and Experimental Workflows
Sigma-1 Receptor Signaling Pathway
The Sigma-1 receptor is a chaperone protein at the Endoplasmic Reticulum (ER) that modulates various signaling pathways. Upon ligand binding, it can translocate and interact with a multitude of proteins, including ion channels and G-protein coupled receptors, to influence cellular functions.
Caption: Sigma-1 Receptor Signaling Pathway.
Experimental Workflow for Mouse Formalin Test
The following diagram illustrates the key steps in conducting the mouse formalin test to evaluate the analgesic properties of this compound.
Caption: Mouse Formalin Test Workflow.
References
Application Notes & Protocols for the Synthesis and Purification of Novel Sigma-1 Receptor Antagonists
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Sigma-1 receptor (S1R) has emerged as a compelling therapeutic target for a variety of pathological conditions, including neuropathic pain, neurodegenerative diseases, and cancer.[1][2][3][4] As a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER), the S1R modulates a range of cellular functions, including calcium signaling, ion channel activity, and ER stress responses.[5][6][7][8] The development of selective S1R antagonists is a promising avenue for therapeutic intervention.[1][2][3][9] These application notes provide detailed protocols for the synthesis, purification, and characterization of novel S1R antagonists, designed to guide researchers in this dynamic field.
I. Synthesis of Novel Sigma-1 Receptor Antagonists
The synthesis of novel S1R antagonists often involves multi-step organic chemistry reactions to construct specific chemical scaffolds that exhibit high affinity and selectivity for the S1R. Below are generalized schemes and a specific example based on recently developed compounds.
General Synthetic Strategies:
The chemical structures of potent S1R antagonists frequently feature a basic amine moiety connected to an aromatic or heteroaromatic core via a flexible linker.[10][11] Common synthetic approaches include:
-
Amide Coupling: Formation of an amide bond between a carboxylic acid derivative and an amine is a robust method for linking different molecular fragments.
-
Reductive Amination: The reaction of a ketone or aldehyde with an amine in the presence of a reducing agent is a versatile method for creating secondary and tertiary amines.
-
Suzuki and Buchwald-Hartwig Cross-Coupling Reactions: These palladium-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively, enabling the construction of complex aromatic systems.
Example Synthetic Scheme: Synthesis of a Pyrimidine-Based S1R Antagonist (Analogue of Compound 137) [10][11]
A detailed synthesis of a pyrimidine-based antagonist, similar to the potent and selective compound 137, is outlined below.[10][11] This class of compounds has shown significant promise in preclinical models of neuropathic pain.[10][11]
Diagram: Synthetic Workflow for a Pyrimidine-Based S1R Antagonist
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Sigma 1 Receptor Antagonists as Potential Therapeutics for Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances with the discovery and development of novel sigma 1 receptor antagonists for the management of pain: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 7. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 9. Novel Sigma-1 receptor antagonists: From opioids to small molecules: What is new? [usiena-air.unisi.it]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and biological evaluation of novel sigma-1 receptor antagonists based on pyrimidine scaffold as agents for treating neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Localization of Sigma-1 Receptor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) localization of the Sigma-1 Receptor (S1R) in formalin-fixed, paraffin-embedded (FFPE) tissue sections. The S1R is a chaperone protein primarily located at the endoplasmic reticulum (ER) and mitochondria-associated membranes (MAM), playing a crucial role in cellular stress responses and signaling.[1] Accurate localization of S1R is vital for understanding its physiological functions and its role in various pathologies.
Sigma-1 Receptor Signaling Pathway
The Sigma-1 Receptor acts as a ligand-operated chaperone protein that modulates intracellular signaling pathways, particularly in response to cellular stress.[2][3] Upon activation by ligands or in response to stress, S1R can dissociate from its binding partners at the ER and translocate to other cellular compartments to interact with a variety of proteins, including ion channels and kinases, thereby influencing cellular processes like calcium signaling, apoptosis, and autophagy.[4]
Caption: Sigma-1 Receptor signaling cascade.
Experimental Workflow for Immunohistochemistry
The following diagram outlines the major steps for the immunohistochemical staining of the Sigma-1 Receptor in paraffin-embedded tissue sections.
Caption: Step-by-step IHC workflow for S1R.
Quantitative Data Summary
Table 1: Recommended Primary Antibodies for Sigma-1 Receptor IHC
| Antibody Name | Host Species | Clonality | Supplier | Catalog Number | Recommended Dilution |
| Anti-Sigma1-receptor | Rabbit | Polyclonal | Abcam | ab223702 | 1:20[5] |
| Anti-Sigma1-receptor | Rabbit | Polyclonal | Antibodies.com | A14792 | 1:100-1:200[4] |
| Sigma-1 Receptor Polyclonal Antibody | Rabbit | Polyclonal | Thermo Fisher Scientific | 42-3300 | 1:50[6] |
| Anti-Sigma1-receptor antibody [EPR25145-11] | Rabbit | Monoclonal | Abcam | ab253192 | 1:500[7] |
| Anti-Sigma1-receptor antibody | Rabbit | Polyclonal | Abcam | ab151288 | Not specified for IHC[8] |
Table 2: Key Reagents and Incubation Parameters for IHC Protocol
| Step | Reagent | Concentration/Details | Incubation Time | Temperature |
| Fixation | 4% Paraformaldehyde (PFA) in PBS | --- | 24-48 hours | 4°C |
| Antigen Retrieval | Sodium Dodecyl Sulphate (SDS) in PBS | 1% | 10 minutes | Room Temperature[9] |
| Blocking | Normal Serum (from secondary antibody host species) | 5-10% in TBS | 1-2 hours | Room Temperature[10][11] |
| Primary Antibody Incubation | See Table 1 | Diluted in blocking buffer | Overnight | 4°C[2][3][12] |
| Secondary Antibody Incubation | HRP-conjugated secondary antibody | Manufacturer's recommendation | 1-2 hours | Room Temperature[2][3] |
| Detection | DAB Substrate Kit | --- | 5-10 minutes | Room Temperature |
| Counterstaining | Hematoxylin | --- | 1-5 minutes | Room Temperature[13] |
Detailed Experimental Protocol
This protocol is optimized for the detection of Sigma-1 Receptor in formalin-fixed, paraffin-embedded tissue sections.
I. Tissue Preparation
-
Fixation: Immediately after dissection, immerse tissue samples in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 24-48 hours at 4°C.
-
Dehydration and Embedding: Dehydrate the fixed tissue through a graded series of ethanol (B145695) solutions and embed in paraffin wax according to standard histological procedures.[14]
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged microscope slides.
II. Deparaffinization and Rehydration
-
Incubate slides in Xylene: 2 changes for 10 minutes each.
-
Incubate slides in 100% Ethanol: 2 changes for 10 minutes each.
-
Incubate slides in 95% Ethanol: 1 change for 5 minutes.
-
Incubate slides in 70% Ethanol: 1 change for 5 minutes.
-
Rinse slides in distilled water for 5 minutes.
III. Antigen Retrieval
-
Immerse slides in a 1% Sodium Dodecyl Sulphate (SDS) solution in PBS.[9]
-
Incubate for 10 minutes at room temperature.[9]
-
Wash slides three times with PBS for 5 minutes each.[9]
IV. Immunohistochemical Staining
-
Blocking: Incubate sections with a blocking solution containing 5-10% normal serum (from the same species as the secondary antibody) in Tris-buffered saline (TBS) for 1-2 hours at room temperature in a humidified chamber.[10][11]
-
Primary Antibody Incubation: Dilute the primary anti-Sigma-1 Receptor antibody (see Table 1 for options and starting dilutions) in the blocking buffer. Apply the diluted antibody to the sections and incubate overnight at 4°C in a humidified chamber.[2][3][12]
-
Washing: Wash slides three times with TBS containing 0.025% Triton X-100 for 5 minutes each.[15]
-
Secondary Antibody Incubation: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted according to the manufacturer's instructions, and incubate for 1-2 hours at room temperature.[2][3]
-
Washing: Repeat the washing step as in IV.3.
-
Detection: Apply a 3,3'-Diaminobenzidine (DAB) substrate solution and incubate for 5-10 minutes, or until the desired brown color develops. Monitor the reaction under a microscope.
-
Washing: Rinse slides gently with distilled water.
V. Counterstaining and Mounting
-
Counterstaining: Immerse slides in Hematoxylin solution for 1-5 minutes to stain the cell nuclei.[13]
-
Washing: Rinse slides in running tap water.
-
Dehydration: Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%) and clear in xylene.[13]
-
Mounting: Apply a coverslip using a permanent mounting medium.
VI. Analysis
-
Examine the slides under a light microscope. Sigma-1 Receptor immunoreactivity will appear as a brown precipitate, while the nuclei will be stained blue. The subcellular localization is expected to be primarily in the cytoplasm, consistent with its ER and MAM residence.[1]
Troubleshooting
For common issues such as high background, weak or no staining, refer to comprehensive IHC troubleshooting guides.[11][16][17][18] Key areas to optimize include primary antibody concentration, antigen retrieval conditions, and blocking efficiency.
References
- 1. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 2. In IHC what should be incubation time for primary antibody and secondary antibody ? | AAT Bioquest [aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Sigma1-receptor Antibody (A14792) | Antibodies.com [antibodies.com]
- 5. Anti-Sigma1-receptor antibody (ab223702) | Abcam [abcam.com]
- 6. σ1-Receptor Agonism Protects against Renal Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of the sigma-1 receptor exerts cardioprotection in a rodent model of chronic heart failure by stimulation of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Visualization of Dynamic Expression of Myocardial Sigma-1 Receptor After Myocardial Ischemia and Reperfusion Using Radioiodine-Labeled 2-[4-(2-iodophenyl)piperidino]cyclopentanol (OI5V) Imaging [jstage.jst.go.jp]
- 9. biorxiv.org [biorxiv.org]
- 10. IHC Blocking | Proteintech Group [ptglab.com]
- 11. qedbio.com [qedbio.com]
- 12. Immunohistochemistry (IHC) Tips [immunohistochemistry.us]
- 13. cdn.hellobio.com [cdn.hellobio.com]
- 14. bosterbio.com [bosterbio.com]
- 15. researchgate.net [researchgate.net]
- 16. documents.cap.org [documents.cap.org]
- 17. bma.ch [bma.ch]
- 18. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Investigating Sigma-1 Receptor Function Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sigma-1 receptor (S1R), encoded by the SIGMAR1 gene, is a unique ligand-operated chaperone protein primarily located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER).[1][2] It is a pluripotent modulator involved in a wide range of cellular processes, including calcium signaling, response to ER and oxidative stress, and regulation of ion channels.[3] Dysregulation of S1R function has been implicated in numerous pathologies, including neurodegenerative diseases, cancer, and psychiatric disorders, making it a promising therapeutic target.
CRISPR-Cas9 technology offers a powerful tool for elucidating the precise functions of S1R by enabling targeted knockout of the SIGMAR1 gene. These application notes provide detailed protocols for generating and validating S1R knockout cell lines and for performing key functional assays to study the consequences of S1R ablation.
Section 1: Generation and Validation of SIGMAR1 Knockout Cell Lines using CRISPR-Cas9
This section outlines the workflow for creating a stable SIGMAR1 knockout cell line.
Experimental Workflow: SIGMAR1 Knockout
Caption: Workflow for generating and validating SIGMAR1 knockout cell lines.
Protocol 1.1: CRISPR-Cas9 Mediated Knockout of SIGMAR1
1. sgRNA Design and Vector Construction:
-
Design two to four single guide RNAs (sgRNAs) targeting early exons of the human SIGMAR1 gene to induce frameshift mutations. Utilize online design tools that consider on-target efficiency and off-target potential. Validated sgRNA sequences can be sourced from libraries such as the GeCKO (v2) library.[4]
-
Synthesize and clone the designed sgRNA oligonucleotides into a suitable CRISPR-Cas9 expression vector (e.g., a vector co-expressing Cas9 and a selectable marker like puromycin resistance or a fluorescent protein).
2. Transfection:
-
Culture a human cell line of interest (e.g., HEK293T, SH-SY5Y) to 70-80% confluency.
-
Transfect the cells with the SIGMAR1-targeting CRISPR-Cas9 plasmid using a suitable transfection reagent or electroporation. Include a non-targeting sgRNA control.
3. Selection and Clonal Isolation:
-
48 hours post-transfection, begin selection of transfected cells. For puromycin-resistance vectors, add puromycin to the culture medium at a pre-determined optimal concentration.
-
After selection, dilute the surviving cells to a single-cell suspension and plate into 96-well plates to isolate and expand individual clones.
4. Validation of Knockout:
-
Genomic DNA Sequencing: For each clonal population, extract genomic DNA, PCR amplify the SIGMAR1 target region, and perform Sanger sequencing to identify insertions or deletions (indels) that result in a frameshift.
-
Quantitative Real-Time PCR (qPCR): Extract total RNA from wild-type (WT) and knockout (KO) clones and synthesize cDNA. Perform qPCR using primers specific for SIGMAR1 to quantify mRNA levels. A significant reduction in SIGMAR1 mRNA is expected in KO clones.
-
Western Blotting: Prepare whole-cell lysates from WT and KO clones. Perform western blotting using a validated antibody against the Sigma-1 receptor to confirm the absence of the S1R protein.
Quantitative Data Summary: Validation
| Analysis Method | Wild-Type (WT) Cells | SIGMAR1 Knockout (KO) Cells | Expected Outcome |
| Sanger Sequencing | Intact SIGMAR1 sequence | Presence of indels | Confirmation of gene editing |
| qPCR (SIGMAR1 mRNA) | Relative expression = 1.0 | Relative expression < 0.1 | >90% reduction in transcript |
| Western Blot (S1R Protein) | Detectable band at ~25 kDa | No detectable band | Complete protein ablation |
Section 2: Functional Characterization of SIGMAR1 Knockout Cells
The absence of S1R is expected to alter cellular homeostasis, particularly under stress conditions. The following protocols describe assays to investigate these changes.
Protocol 2.1: Analysis of Endoplasmic Reticulum (ER) Stress
S1R is known to modulate the unfolded protein response (UPR).[5] This protocol uses tunicamycin (B1663573), an inhibitor of N-linked glycosylation, to induce ER stress.[6][7]
1. Induction of ER Stress:
-
Plate WT and SIGMAR1 KO cells at equal densities.
-
Treat cells with a range of tunicamycin concentrations (e.g., 0.5-5 µg/mL) for a defined period (e.g., 6-24 hours).[7][8] Include a vehicle-treated control (e.g., DMSO).
2. Western Blot Analysis of UPR Markers:
-
Harvest cell lysates from all conditions.
-
Perform western blotting to analyze the expression and phosphorylation of key ER stress markers, including:
-
Binding Immunoglobulin Protein (BiP/GRP78)
-
Phospho-inositol-requiring enzyme 1α (p-IRE1α) and total IRE1α
-
C/EBP homologous protein (CHOP)
-
Signaling Pathway: S1R and ER Stress Response
References
- 1. biorxiv.org [biorxiv.org]
- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. Modeling Acute ER stress in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. academic.oup.com [academic.oup.com]
Application Notes: Electrophysiological Recording of Neuronal Activity with the Sigma-1 Receptor Antagonist S1RA (E-52862)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sigma-1 receptor (σ1R) is a unique ligand-regulated molecular chaperone, primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[1] It plays a crucial role in regulating cellular functions, including ion channel activity, calcium homeostasis, and neuronal excitability.[2][3] The σ1R is implicated in various neurological and psychiatric conditions, making it a significant target for therapeutic development.[4]
Sigma-1 receptor antagonists are compounds that block the activity of the σ1R. By doing so, they can modulate the excitability of neurons and have shown potential in treating conditions like neuropathic pain.[1][5] One such selective antagonist is S1RA (also known as E-52862 or MR309).[6] S1RA has demonstrated efficacy in preclinical models of pain by inhibiting the augmented neuronal excitability that underlies central sensitization.[1][7]
These application notes provide a detailed overview of the use of S1RA in electrophysiological studies, complete with quantitative data, experimental protocols, and diagrams to illustrate key concepts and workflows.
Mechanism of Action and Applications
The σ1R modulates neuronal activity by interacting with a variety of voltage-gated and ligand-gated ion channels, including Na+, K+, and Ca2+ channels, as well as NMDA receptors.[2][8] Activation of σ1R can potentiate NMDA receptor function and influence intracellular calcium signaling.[3][9]
S1RA, by antagonizing the σ1R, can reverse these effects. A key application of S1RA in electrophysiology is the study of central sensitization, a phenomenon of hyperexcitability in the central nervous system that contributes to chronic pain states.[7] Electrophysiological recordings, particularly from spinal cord neurons, allow for the direct measurement of S1RA's ability to dampen exaggerated neuronal responses.[10]
Key Electrophysiological Applications:
-
Investigation of synaptic plasticity and long-term potentiation (LTP).[8]
-
Studying the modulation of voltage-gated and ligand-gated ion channels.[2]
-
Characterizing the mechanisms of neuropathic pain and central sensitization.[7]
-
Assessing the therapeutic potential of novel σ1R antagonists.
Data Presentation: Effects of S1RA on Neuronal Excitability
The following tables summarize quantitative data from electrophysiological experiments investigating the effects of S1RA on spinal cord neuronal activity. The primary finding is the concentration-dependent inhibition of the "wind-up" phenomenon, a form of synaptic potentiation in dorsal horn neurons that is a cellular correlate of central sensitization.[10]
Table 1: Effect of S1RA on C-fiber-evoked Wind-Up in Spinal Cord Neurons
| Concentration of S1RA | Mean Reduction in Total Spikes (%) | Statistical Significance (p-value) |
| 10 µM | Significant Reduction | < 0.05 |
| 30 µM | Significant Reduction | < 0.05 |
Data summarized from Romero et al., 2012.[10]
Table 2: Specificity of S1RA Action on Nociceptive Fiber Inputs
| Fiber Type Stimulated | Parameter Measured | Effect of S1RA (up to 30 µM) |
| Aβ fibers (non-nociceptive) | Evoked Spikes | No significant effect |
| C-fibers (nociceptive, single stimulus) | Evoked Spikes | No significant effect |
| C-fibers (nociceptive, repetitive stimulation) | Wind-up (Progressive increase in firing) | Concentration-dependent inhibition |
Data summarized from Romero et al., 2012.[10]
Mandatory Visualizations
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Sigma-1 Receptor and Neuronal Excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 4. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. E‐52862—A selective sigma‐1 receptor antagonist, in peripheral neuropathic pain: Two randomized, double‐blind, phase 2 studies in patients with chronic postsurgical pain and painful diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. E-52862 - Wikipedia [en.wikipedia.org]
- 7. Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Effects of Sigma-1 Receptor Antagonists in Behavioral Tests
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing a battery of behavioral tests to assess the efficacy and pharmacological effects of Sigma-1 (σ1) receptor antagonists. The σ1 receptor, a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, is a promising therapeutic target for a variety of neurological and psychiatric disorders.[1][2][3] Antagonism of this receptor has shown potential in preclinical models for conditions such as anxiety, depression, and cognitive impairment.[4][5][6][7]
This document outlines the methodologies for key behavioral assays in rodents, including the Open Field Test, Elevated Plus Maze, Forced Swim Test, and Novel Object Recognition Test. Each protocol is presented with the necessary detail to ensure reproducibility and reliable data acquisition. Furthermore, expected outcomes following the administration of σ1 receptor antagonists are summarized in tabular format to facilitate data comparison and interpretation.
Sigma-1 Receptor Signaling Pathway
The Sigma-1 receptor is an intracellular chaperone protein that modulates a variety of signaling pathways, playing a crucial role in cellular stress responses.[1][3] Upon ligand binding or cellular stress, the σ1 receptor can dissociate from its binding partner, BiP (Binding immunoglobulin Protein), and interact with various client proteins, including ion channels and kinases.[8] This interaction can influence calcium signaling, neuronal excitability, and neuroplasticity.[9] Antagonists of the σ1 receptor are thought to exert their effects by preventing these interactions, thereby modulating downstream signaling cascades implicated in mood, anxiety, and cognition.
References
- 1. mdpi.com [mdpi.com]
- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 3. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Repeated inhibition of sigma-1 receptor suppresses GABAA receptor expression and long-term depression in the nucleus accumbens leading to depressive-like behaviors [frontiersin.org]
- 5. Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chaperone Sigma1R and Antidepressant Effect | MDPI [mdpi.com]
- 7. Behavioural phenotyping of knockout mice for the sigma-1 (σ₁) chaperone protein revealed gender-related anxiety, depressive-like and memory alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 9. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Novel Sigma-1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to identifying and characterizing novel antagonists for the Sigma-1 receptor (S1R), a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders. The following sections detail the theoretical background, key experimental protocols, and data presentation for high-throughput screening (HTS) campaigns targeting the S1R.
Introduction to the Sigma-1 Receptor
The Sigma-1 receptor (S1R) is a ligand-operated chaperone protein primarily located at the endoplasmic reticulum (ER)-mitochondrion interface.[1][2] It is distinct from other receptor classes and plays a crucial role in cellular stress responses, ion channel regulation, and calcium homeostasis.[1][2] The S1R is a promising therapeutic target for a range of conditions, including neurodegenerative diseases, pain, and addiction. The identification of potent and selective S1R antagonists is a key objective in the development of novel therapeutics.
Sigma-1 Receptor Signaling Pathway
The S1R resides at the mitochondria-associated ER membrane (MAM), where it interacts with the binding immunoglobulin protein (BiP).[2] Upon stimulation by agonists or cellular stress, the S1R dissociates from BiP and can translocate to other cellular compartments.[2] It modulates the activity of various ion channels, including voltage-gated K+, Na+, and Ca2+ channels, and influences intracellular calcium signaling by interacting with inositol (B14025) 1,4,5-trisphosphate receptors (IP3Rs).[2][3]
High-Throughput Screening Strategies
A successful HTS campaign for S1R antagonists typically involves a primary screen to identify "hits" from a large compound library, followed by secondary and tertiary assays for hit confirmation and characterization.
Experimental Protocols
Radioligand Binding Assay (Primary Screen)
This assay directly measures the binding of a test compound to the S1R by competing with a radiolabeled ligand. It is a robust and widely used method for determining the binding affinity (Ki) of compounds.[4][5]
Materials:
-
Membrane Preparation: Guinea pig liver membranes or membranes from cells overexpressing human S1R.[4]
-
Radioligand: --INVALID-LINK---pentazocine (a selective S1R agonist).[4]
-
Non-specific Binding Control: Haloperidol (B65202).[5]
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.[4]
-
Wash Buffer: Ice-cold 10 mM Tris-HCl, pH 7.4.[5]
-
Scintillation Cocktail.
-
96- or 384-well plates.
-
Filter mats.
-
Scintillation counter.
Protocol:
-
Prepare serial dilutions of test compounds in assay buffer.
-
In a 96-well plate, add in the following order:
-
Incubate the plate at 37°C for 120 minutes.[5]
-
Harvest the membranes by rapid filtration through filter mats.
-
Wash the filters three times with ice-cold wash buffer.[5]
-
Dry the filters and add scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding inhibition for each compound concentration.
-
Determine the IC50 value (the concentration of compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.[6][7]
Fluorescence-Based Assays (Alternative Primary or Secondary Screen)
Fluorescence-based assays, such as Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP), offer non-radioactive alternatives for HTS.
a) Fluorescence Resonance Energy Transfer (FRET) Assay
This assay measures the conformational changes in the S1R upon ligand binding.[8]
Principle: S1R is tagged with two different fluorophores (e.g., CFP and YFP). When the fluorophores are in close proximity, FRET occurs. Ligand binding can alter the conformation of the S1R, changing the distance between the fluorophores and thus the FRET signal. Antagonists are expected to produce a different FRET signal change compared to agonists.[8]
Protocol Outline:
-
Use a stable cell line co-expressing S1R tagged with a FRET pair (e.g., S1R-CFP and S1R-YFP).
-
Plate the cells in 384-well microplates.
-
Add test compounds at various concentrations.
-
Incubate for a defined period.
-
Measure the fluorescence emission of both the donor and acceptor fluorophores.
-
Calculate the FRET ratio. Antagonists will prevent the agonist-induced change in the FRET ratio.
b) Fluorescence Polarization (FP) Assay
This assay measures the displacement of a fluorescently labeled S1R ligand by a test compound.[9]
Principle: A small, fluorescently labeled S1R ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger S1R protein, its tumbling is slowed, leading to an increase in polarization. An antagonist will compete with the tracer for binding to the S1R, causing a decrease in the fluorescence polarization signal.[9]
Protocol Outline:
-
In a 384-well plate, add S1R protein, a fluorescently labeled S1R ligand (tracer), and assay buffer.
-
Add test compounds at various concentrations.
-
Incubate to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader.
-
A decrease in polarization indicates displacement of the tracer by the test compound.
Calcium Mobilization Assay (Functional Secondary Screen)
This cell-based functional assay measures the ability of an antagonist to block agonist-induced changes in intracellular calcium levels.[1][10]
Materials:
-
Cell Line: A cell line (e.g., CHO or HEK293) stably co-expressing the human S1R and a promiscuous G-protein like Gαqi5.[11]
-
S1R Agonist: (+)-Pentazocine.
-
Calcium-sensitive dye: Fluo-4 AM or similar.[11]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[11]
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
Fluorescent Imaging Plate Reader (FLIPR) or equivalent.
Protocol:
-
Seed the cells into microplates and culture overnight.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Wash the cells with assay buffer.
-
Add test compounds (potential antagonists) at various concentrations and incubate.
-
Add a pre-determined concentration of an S1R agonist (e.g., (+)-pentazocine) to stimulate calcium release.
-
Measure the change in fluorescence intensity over time using a FLIPR.
-
Antagonists will inhibit the agonist-induced increase in fluorescence.
Data Presentation and Analysis
Quantitative data from HTS assays should be presented in a clear and structured format to facilitate comparison of compound potencies.
Table 1: Binding Affinities (Ki) and Functional Potencies (IC50) of Selected Sigma-1 Receptor Ligands
| Compound | Type | Radioligand Binding Ki (nM) | Functional Assay IC50 (nM) | Reference |
| Haloperidol | Antagonist | 4.5 | - | [12] |
| BD-1063 | Antagonist | - | - | [13] |
| NE-100 | Antagonist | - | - | [13] |
| Rimcazole | Antagonist | - | - | [10] |
| (+)-Pentazocine | Agonist | 16 (Kd) | - | [12] |
| Fluvoxamine | Agonist | <100 | - | [14] |
| Sertraline | Agonist | <100 | - | [14] |
| Donepezil | Agonist | 14.6 | - | [14] |
Note: The table provides a representative list of S1R ligands. The availability of both Ki and IC50 values for the same compound can vary across different studies.
Conclusion
The protocols and application notes presented here provide a robust framework for the high-throughput screening and identification of novel Sigma-1 receptor antagonists. The combination of a primary binding assay with a secondary functional assay is a powerful strategy for discovering and validating new lead compounds for drug development programs targeting the S1R. Careful data analysis and a systematic approach to hit-to-lead optimization are critical for the successful translation of these findings into potential therapeutics.
References
- 1. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigmar1’s Molecular, Cellular, and Biological Functions in Regulating Cellular Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay in Summary_ki [bdb99.ucsd.edu]
- 6. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]
- 7. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Sigma-1 Receptor Occupancy by Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo imaging of Sigma-1 receptor (S1R) occupancy by antagonists using positron emission tomography (PET). This powerful technique is crucial for drug development, enabling the quantification of target engagement and informing dose-selection for novel therapeutic agents targeting the S1R.
Introduction to Sigma-1 Receptor Imaging
The Sigma-1 receptor (S1R) is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1][2] It is implicated in a variety of neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, depression, and pain, making it an attractive therapeutic target.[3][4][5] In vivo imaging with PET allows for the non-invasive quantification of S1R density and occupancy in the living brain and peripheral tissues. This is achieved by administering a radiolabeled ligand (a PET tracer) that specifically binds to S1Rs and measuring its concentration using a PET scanner. By performing scans before and after the administration of an unlabeled antagonist, the degree to which the antagonist occupies the receptors can be determined.
Key PET Radioligands for S1R Occupancy Studies
Several PET radioligands have been developed for imaging S1Rs. The choice of radioligand is critical and depends on factors such as binding affinity, selectivity, and pharmacokinetic properties. Two of the most well-characterized and widely used radioligands for S1R occupancy studies are [¹¹C]SA4503 and [¹⁸F]Fluspidine.
-
[¹¹C]SA4503: One of the first and most extensively used PET tracers for S1R imaging.[4] It is a potent and selective S1R agonist.[4] Its use has been demonstrated in numerous clinical studies to measure the occupancy of various drugs targeting S1R.[6][7] Due to the short half-life of carbon-11 (B1219553) (approx. 20.4 minutes), its use is limited to centers with an on-site cyclotron.[4]
-
[¹⁸F]Fluspidine: A highly selective S1R antagonist with subnanomolar affinity.[8][9] The longer half-life of fluorine-18 (B77423) (approx. 109.8 minutes) allows for more flexible production and imaging schedules.[4] It has been successfully used in clinical trials to determine S1R occupancy of novel drug candidates.[8][10]
-
[¹⁸F]FTC-146: A highly selective S1R antagonist with picomolar affinity, currently in clinical trials as a PET/MRI diagnostic agent for identifying sites of nerve damage and pain generation.[3][5]
Quantitative Data Summary
The following tables summarize key quantitative data for S1R ligands and their occupancy as determined by in vivo PET imaging.
Table 1: Binding Affinities of S1R Ligands
| Compound | Ligand Type | Ki (nM) | σ2/σ1 Selectivity | Reference |
| SA4503 | Agonist | 4.0 - 4.6 | 13.3 - 55.0 | [11] |
| Fluspidine | Antagonist | 0.59 | >1000 | [8] |
| Fluvoxamine | Agonist | 36 | - | [7] |
| Donepezil | Agonist | 14.6 (IC50) | - | [12] |
| Haloperidol | Antagonist | - | - | [11] |
| Pridopidine (B1678097) | - | - | - | [10] |
| E-52862 (S1RA) | Antagonist | 17 | 370 | [3] |
| [¹⁸F]FTC-146 | Antagonist | 0.0025 | >145,000 | [3][4] |
Table 2: In Vivo S1R Occupancy Data from Human PET Studies
| Drug | PET Tracer | Dose | S1R Occupancy (%) | Brain Region | Reference |
| Donepezil | [¹¹C]SA4503 | 5 mg (single oral) | ~60 | Whole brain | [6][12] |
| Donepezil | [¹¹C]SA4503 | 10 mg (single oral) | ~75 | Whole brain | [6][12] |
| Fluvoxamine | [¹¹C]SA4503 | 50-200 mg (single oral) | Dose-dependent | Whole brain | [7] |
| Haloperidol | [¹¹C]SA4503 | 3 mg (oral) | ~80 | - | [11] |
| Pridopidine | [¹⁸F]Fluspidine | 22.5 - 90 mg | 87 - 91 | Whole brain | [10] |
| Pridopidine | [¹⁸F]Fluspidine | 1 mg | 43 | Whole brain | [10] |
Experimental Protocols
Protocol 1: General Procedure for In Vivo S1R Occupancy Study in Humans
This protocol outlines the general steps for a clinical PET study to determine S1R occupancy of an antagonist. Specific parameters will need to be optimized for the chosen radioligand and antagonist.
1. Subject Recruitment and Preparation:
- Recruit healthy volunteers or patients according to the study protocol approved by an institutional review board.
- Obtain written informed consent from all participants.
- Subjects should fast for at least 4-6 hours prior to the PET scan.
- Insert two intravenous catheters, one for radiotracer injection and one for arterial blood sampling (if required for kinetic modeling).
2. Baseline PET Scan:
- Position the subject comfortably in the PET scanner with their head immobilized.
- Perform a transmission scan for attenuation correction.
- Administer a bolus injection of the S1R radiotracer (e.g., [¹¹C]SA4503 or [¹⁸F]Fluspidine).
- Acquire dynamic PET data for 60-90 minutes.[13]
- If arterial blood sampling is performed, collect timed samples throughout the scan to measure the radiotracer concentration in plasma and its metabolites.
3. Antagonist Administration:
- Administer a single oral dose of the antagonist being investigated. The timing of administration relative to the second PET scan should be based on the pharmacokinetic profile of the drug to ensure peak plasma concentrations during the scan.
4. Post-Dosing PET Scan:
- Repeat the PET scan (steps 2.2-2.5) at the predetermined time point after antagonist administration.
5. Data Analysis:
- Reconstruct the dynamic PET images.
- Define regions of interest (ROIs) on the images corresponding to different brain areas.
- Generate time-activity curves (TACs) for each ROI.
- Perform kinetic modeling of the TACs to estimate the binding potential (BP_ND) or total distribution volume (V_T) of the radiotracer. A two-tissue compartment model is often used for [¹¹C]SA4503.[7]
- Calculate S1R occupancy using the following formula:
- Occupancy (%) = [(BP_ND_baseline - BP_ND_post-dosing) / BP_ND_baseline] * 100
Protocol 2: In Vitro Radioligand Binding Assay for S1R
This protocol describes a basic in vitro assay to determine the binding affinity (Ki) of a compound for the S1R.
1. Membrane Preparation:
- Prepare membrane homogenates from tissues or cells expressing S1Rs (e.g., guinea pig liver, which has high S1R expression).[14]
2. Radioligand Binding Assay:
- Incubate the membrane preparation with a fixed concentration of a selective S1R radioligand (e.g., [³H]-(+)-pentazocine) and varying concentrations of the unlabeled antagonist.[14]
- Incubate at a specific temperature for a set duration to reach equilibrium.
- Separate the bound and free radioligand by rapid filtration.
- Measure the radioactivity of the bound fraction using a scintillation counter.
3. Data Analysis:
- Plot the percentage of specific binding against the logarithm of the antagonist concentration.
- Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding).
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Sigma-1 Receptor Signaling Pathway
Caption: Sigma-1 Receptor Signaling Pathway.
Experimental Workflow for In Vivo S1R Occupancy PET Study
References
- 1. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labs.penchant.bio [labs.penchant.bio]
- 3. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. High occupancy of sigma1 receptors in the human brain after single oral administration of donepezil: a positron emission tomography study using [11C]SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High occupancy of sigma-1 receptors in the human brain after single oral administration of fluvoxamine: a positron emission tomography study using [11C]SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. [18F]Fluspidine-A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sigma-1 and dopamine D2/D3 receptor occupancy of pridopidine in healthy volunteers and patients with Huntington disease: a [18F] fluspidine and [18F] fallypride PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PET Imaging of Sigma1 Receptors | Radiology Key [radiologykey.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Shortened protocol in practical [11C]SA4503-PET studies for sigma1 receptor quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming solubility issues with Sigma-1 receptor antagonist 2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sigma-1 receptor antagonist 2. The information provided is intended to help overcome common challenges, particularly those related to solubility, during in vitro and in vivo experiments.
Compound Profile: this compound
Below is a summary of the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 1639220-15-7 | [1][2][3][4][5] |
| Molecular Formula | C20H26ClN3O2 | [1][3][5][6] |
| Molecular Weight | 375.89 g/mol | [1][6] |
| IUPAC Name | 5-chloro-2-(4-methoxyphenyl)-4-methyl-6-(3-(piperidin-1-yl)propoxy)pyrimidine | [7] |
| Appearance | White to off-white solid | [2] |
| Solubility (DMSO) | 86.67 mg/mL (230.57 mM) | [1][2] |
| pKa (Predicted) | 8.96 ± 0.10 | [1] |
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in aqueous buffers like PBS. What should I do?
A1: this compound has low aqueous solubility. Direct dissolution in aqueous buffers is not recommended. For in vitro assays, it is best to first prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO).[1][2] Ensure you are using freshly opened, high-purity DMSO as it can be hygroscopic, and water contamination can reduce the solubility of the compound.[2] For your final working solution, you can then dilute the DMSO stock into your aqueous buffer. Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells. It is recommended to keep the final DMSO concentration below 1%, and ideally below 0.1%, and to include a vehicle control in your experiments.
Q2: I'm observing precipitation of the compound after diluting my DMSO stock into my aqueous experimental medium. How can I prevent this?
A2: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Lower the Final Concentration: You may be exceeding the solubility limit of the compound in your final aqueous medium. Try working with a lower final concentration of the antagonist.
-
Use a Surfactant: Incorporating a non-ionic surfactant, such as Tween-80 or Pluronic F-68, in your final buffer can help to maintain the compound in solution by forming micelles.[2]
-
Vortexing/Sonication: After diluting the stock solution, ensure thorough mixing by vortexing. Gentle sonication can also help to redissolve small precipitates.[2]
-
Pre-warm the Medium: Gently warming your aqueous medium before adding the DMSO stock can sometimes improve solubility.
Q3: What is a reliable solvent system for in vivo animal studies?
A3: For in vivo administration, a common approach for poorly soluble compounds is to use a co-solvent system. A formulation that has been suggested for similar compounds includes a mixture of DMSO, PEG300, Tween-80, and saline.[2][8][9][10][11] A typical formulation might be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2][8][9][10][11] Another option for some administration routes is a suspension in corn oil.[2] It is crucial to perform small-scale formulation trials to ensure the compound remains in solution at the desired concentration and to establish the safety and tolerability of the vehicle in your animal model.
Q4: How should I store my stock solutions of this compound?
A4: Stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability.[2] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. When stored at -20°C, the stock solution should be used within one year, and when stored at -80°C, it can be stable for up to two years.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | - Compound precipitation in the assay medium. - Degradation of the compound. - Inaccurate concentration of the stock solution. | - Visually inspect for precipitation before each experiment. - Prepare fresh dilutions from a properly stored stock solution for each experiment. - Verify the concentration of your stock solution using a suitable analytical method like HPLC-UV. |
| Cell toxicity observed in vehicle control | - High concentration of the organic solvent (e.g., DMSO). | - Lower the final concentration of the solvent in your assay. Ensure it is below the known toxicity threshold for your cell line. - Run a dose-response curve for the vehicle to determine the maximum tolerated concentration. |
| Difficulty in achieving desired concentration for in vivo studies | - The chosen vehicle system is not optimal for the required dose. | - Experiment with different co-solvent ratios or alternative solubilization techniques such as formulating with cyclodextrins. - Consider particle size reduction techniques like micronization or nanosuspension for the solid compound before formulation, although this requires specialized equipment.[3][4][9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh out 3.76 mg of this compound (MW: 375.89 g/mol ).
-
Add 1 mL of high-purity, anhydrous DMSO.
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution.[2]
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot into single-use tubes and store at -20°C or -80°C.[2]
Protocol 2: General In Vitro Aqueous Solution Preparation
-
Thaw a single-use aliquot of the 10 mM DMSO stock solution.
-
Gently warm your desired aqueous buffer (e.g., PBS, cell culture medium) to room temperature or 37°C.
-
Serially dilute the DMSO stock solution into the aqueous buffer to achieve your final desired concentration. Ensure the final DMSO concentration is kept to a minimum (e.g., <0.5%).
-
Vortex the final solution immediately after dilution.
-
Use the prepared solution promptly.
Protocol 3: In Vivo Formulation using a Co-Solvent System (Example)
This protocol is an example and may need optimization for your specific application.[2]
-
Prepare a 21.7 mg/mL stock solution of the antagonist in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 21.7 mg/mL DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. The final concentration will be 2.17 mg/mL.
-
Mix the final formulation thoroughly before administration.
Visualizations
References
- 1. This compound | 1639220-15-7 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound [myskinrecipes.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. keyorganics.net [keyorganics.net]
- 6. This compound Supplier | CAS 1639220-15-7 | AOBIOUS [aobious.com]
- 7. This compound | 1639220-15-7 [sigmaaldrich.cn]
- 8. Cutamesine dihydrochloride | Sigma receptor | TargetMol [targetmol.com]
- 9. Blarcamesine hydrochloride | Sigma receptor | TargetMol [targetmol.com]
- 10. Ditolylguanidine | Sigma receptor | TargetMol [targetmol.com]
- 11. Glycerol phenylbutyrate | Sigma receptor | TargetMol [targetmol.com]
Identifying and minimizing off-target effects of Sigma-1 receptor antagonist 2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sigma-1 (σ1) receptor antagonists. The information herein is designed to help identify and minimize potential off-target effects to ensure data integrity and experimental success.
Frequently Asked Questions (FAQs)
Q1: We are observing an unexpected phenotype in our cells/animal model after treatment with our Sigma-1 receptor antagonist. Could this be due to off-target effects?
A1: Yes, unexpected phenotypes are often a primary indicator of off-target activity. While your antagonist is designed to target the σ1 receptor, it may also bind to other proteins, known as off-targets, which can trigger unintended signaling pathways and cellular responses.[1] It is crucial to experimentally verify the selectivity of your antagonist to correctly interpret your results.
Q2: What are the most common off-targets for Sigma-1 receptor antagonists?
A2: The off-target profile can vary significantly depending on the chemical scaffold of the antagonist. However, common off-targets for this class of compounds include the Sigma-2 (σ2) receptor, the phencyclidine (PCP) site of the NMDA receptor, opioid receptors (μ, κ, δ), and dopamine (B1211576) transporters (DAT).[2][3] Some older, less selective antagonists like haloperidol (B65202) also have high affinity for dopamine receptors.[1]
Q3: How can we predict potential off-target effects of our antagonist in silico before starting wet-lab experiments?
A3: Several computational tools can predict potential off-target interactions based on the chemical structure of your small molecule. These "target fishing" or "in silico target identification" tools compare your compound's structure against databases of known ligand-target interactions to generate a list of potential off-targets.[4] This approach can save significant time and resources by prioritizing which potential off-targets to investigate experimentally.
Q4: What is a selectivity profile and why is it important?
A4: A selectivity profile is a quantitative measure of a compound's binding affinity for its intended target versus a panel of other proteins (off-targets). It is typically determined through broad screening assays, such as radioligand binding panels. A highly selective antagonist will have a much greater affinity for the σ1 receptor than for any other protein tested. Understanding the selectivity profile is critical for validating that the observed biological effects are indeed due to the modulation of the σ1 receptor.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible experimental results.
-
Possible Cause: Off-target effects at varying concentrations, or poor compound selectivity.
-
Troubleshooting Steps:
-
Confirm Target Engagement: Use a target engagement assay like the Cellular Thermal Shift Assay (CETSA) to verify that the antagonist is binding to the σ1 receptor in your experimental system.[5][6][7]
-
Determine the Selectivity Profile: If not already done, perform a comprehensive selectivity screen against a broad panel of receptors and enzymes. Pay close attention to known common off-targets for σ1 receptor ligands.
-
Dose-Response Curve Analysis: Generate a detailed dose-response curve for your observed phenotype. If the curve is biphasic or has an unusual shape, it may suggest the involvement of multiple targets with different affinities.
-
Use a Structurally Unrelated Antagonist: As a control, use a well-characterized, highly selective σ1 receptor antagonist with a different chemical structure. If this control compound reproduces the desired phenotype without the anomalous effects, it strongly suggests your original compound has off-target liabilities.
-
Issue 2: Observed phenotype does not match known Sigma-1 receptor biology.
-
Possible Cause: The observed effect is mediated by an off-target.
-
Troubleshooting Steps:
-
In Silico Off-Target Prediction: Use computational tools to generate a list of potential off-targets.[4][8]
-
Validate Predicted Off-Targets: Use radioligand binding assays to determine the binding affinity of your antagonist for the top predicted off-targets.
-
Knockdown/Knockout Experiments: In a cell-based model, use siRNA or CRISPR to knockdown or knockout the suspected off-target protein. If the unexpected phenotype disappears, it confirms the involvement of that off-target.
-
Rescue Experiments: In a σ1 receptor knockout model, if the antagonist still produces the phenotype, this is strong evidence of an off-target effect.
-
Data Presentation: Selectivity Profiles of Common Sigma-1 Receptor Antagonists
The following tables summarize the binding affinities (Ki in nM) of several common σ1 receptor antagonists for the σ1 receptor and known off-targets. A lower Ki value indicates higher binding affinity.
| Compound | σ1 Receptor (Ki, nM) | σ2 Receptor (Ki, nM) | σ1/σ2 Selectivity Ratio | Reference |
| S1RA (E-52862) | 17.0 | >1000 | >58 | [9][10] |
| NE-100 | 1.03 | >211 | >205 | [11] |
| BD-1063 | 4.43 | - | - | [12] |
| SI 1/28 | 6.1 | 2583 | 423 | [1] |
| Compound | NMDA (PCP site) | Opioid (μ, κ, δ) | Dopamine Transporter (DAT) | Reference |
| Compound 3 * | >776,247 | >776,247 (μ, κ), 117,490 (δ) | 181,970 | [3] |
Note: Data for "Compound 3" is presented as a selectivity ratio (Ki of off-target / Ki of σ1 receptor).
Experimental Protocols
Protocol 1: Off-Target Profiling using Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound for a specific off-target receptor.
1. Materials:
-
Test compound (Sigma-1 receptor antagonist 2)
-
Radioligand specific for the off-target receptor (e.g., [³H]-DTG for σ2 receptors)
-
Membrane preparation from cells or tissues expressing the off-target receptor
-
Binding buffer
-
Wash buffer
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
2. Procedure:
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd), and a range of concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[13]
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate the bound radioligand from the unbound. Wash the filters several times with ice-cold wash buffer.[14]
-
Scintillation Counting: After drying the filter plate, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Target Engagement Confirmation using Cellular Thermal Shift Assay (CETSA)
This protocol is for verifying that the antagonist binds to the σ1 receptor in intact cells.
1. Materials:
-
Cells expressing the σ1 receptor
-
Test compound (this compound)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibody specific for the σ1 receptor
-
Equipment for Western blotting
2. Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.
-
Heating: Heat the cell suspensions in a PCR machine across a temperature gradient (e.g., 40°C to 70°C).[6]
-
Lysis: Lyse the cells to release the proteins.
-
Centrifugation: Centrifuge the lysates to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).
-
Western Blotting: Analyze the amount of soluble σ1 receptor in the supernatant at each temperature point by Western blotting.[5]
-
Data Analysis: Plot the amount of soluble σ1 receptor against the temperature for both the treated and vehicle control samples. A shift of the curve to the right (higher melting temperature) in the presence of the test compound indicates thermal stabilization and confirms target engagement.[5]
Visualizations
Caption: Workflow for identifying and validating off-target effects.
Caption: Troubleshooting logic for unexpected experimental outcomes.
Caption: On-target vs. potential off-target signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel Highly Potent and Selective Sigma1 Receptor Antagonists Effectively Block the Binge Eating Episode in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. NE-100 - Wikipedia [en.wikipedia.org]
- 12. selleckchem.com [selleckchem.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Sigma-1 receptor binding assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering inconsistent results in Sigma-1 (σ1R) receptor binding assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My radioligand binding assay is showing very high non-specific binding. What are the common causes and how can I reduce it?
A1: High non-specific binding can obscure your specific binding signal, leading to inaccurate affinity (Kd) and density (Bmax) calculations. Here are the primary causes and troubleshooting steps:
-
Inadequate Blocking of Non-Specific Sites: The ligand may be binding to components other than the receptor, such as the filter membrane or plasticware.
-
Solution: Pre-soak your glass fiber filters in a solution like 0.5% polyethyleneimine (PEI) to reduce electrostatic interactions with the radioligand.[1] Ensure all plasticware is of low-binding quality.
-
-
Incorrect Concentration of the "Cold" Ligand: The unlabeled ligand used to define non-specific binding might not be at a sufficient concentration to displace all specific binding.
-
Solution: Use a high concentration of an unlabeled ligand with a different chemical structure from the radioligand to define non-specific binding.[1] For example, when using [³H]-(+)-pentazocine, 10 µM haloperidol (B65202) is commonly used.[1]
-
-
Radioligand Degradation: The radioligand may have degraded, leading to breakdown products that bind non-specifically.
-
Solution: Check the age and storage conditions of your radioligand. If in doubt, purchase a fresh batch.
-
-
Excessive Protein Concentration: Too much membrane preparation in the assay can increase the number of non-specific binding sites.
-
Solution: Optimize the amount of protein per well. While 32 µg was found to be optimal for guinea pig liver membranes, this may need to be adjusted for other tissues or cell lines.[1]
-
-
Filtration Issues: Inefficient or slow washing during the filtration step can leave unbound radioligand on the filter.
-
Solution: Ensure rapid filtration and adequate washing with ice-cold buffer immediately after incubation.
-
Q2: I am seeing a low signal-to-noise ratio in my assay. How can I improve it?
A2: A low signal-to-noise ratio can be due to either a weak specific signal or high background.
-
Low Receptor Expression: The tissue or cell line you are using may have a low density of Sigma-1 receptors.
-
Solution: If possible, use a tissue known for high σ1R expression, such as guinea pig liver.[1] Alternatively, consider using a cell line overexpressing the Sigma-1 receptor.
-
-
Suboptimal Assay Conditions: Incubation time, temperature, or buffer composition may not be optimal for binding.
-
Solution: Ensure you are incubating long enough to reach equilibrium, which is approximately 60-90 minutes at 37°C for [³H]-(+)-pentazocine.[1] Verify that the pH and ionic strength of your assay buffer are appropriate.
-
-
Inactive Receptor Preparation: The receptors in your membrane preparation may have been denatured during preparation or storage.
-
Solution: Prepare fresh membrane fractions and store them properly at -80°C. Avoid repeated freeze-thaw cycles.
-
Q3: My results are highly variable between replicate wells and experiments. What could be causing this inconsistency?
A3: Poor reproducibility is a common issue stemming from several factors:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of radioligand, competitor, or protein can lead to significant variability.
-
Solution: Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step.
-
-
Inconsistent Incubation Conditions: Fluctuations in temperature across the incubation plate can affect binding kinetics.
-
Solution: Use a calibrated incubator and ensure even heat distribution.
-
-
Heterogeneous Membrane Preparation: If the membrane suspension is not homogenous, different wells will receive different amounts of receptor.
-
Solution: Vortex the membrane preparation gently before aliquoting it into the assay plate.
-
-
Filter Washing Inconsistency: The speed and volume of washing during the filtration step can vary.
-
Solution: Use a cell harvester for consistent and rapid filtration and washing.
-
Q4: I am trying to characterize the Sigma-2 receptor using [³H]-DTG, but I'm concerned about interference from the Sigma-1 receptor. How do I address this?
A4: This is a critical consideration as [³H]-DTG is a non-selective ligand that binds to both σ1R and σ2R.[2][3]
-
Masking the Sigma-1 Receptor: The standard approach is to "mask" the σ1R sites by including a selective, unlabeled σ1R ligand in the assay, such as (+)-pentazocine.[1]
-
Caution with Masking Agents: Be aware that this method has potential pitfalls. The masking ligand can compete with [³H]-DTG at the σ2R site, and [³H]-DTG can displace the masking ligand from the σ1R site, leading to an overestimation of σ2R density.[3][4][5]
-
Alternative Strategy: When possible, use a cell line that is known to be devoid of σ1R, such as the MCF7 cell line, to characterize σ2R binding without the need for a masking agent.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative parameters often used in Sigma-1 receptor binding assays.
Table 1: Radioligand Binding Assay Parameters
| Parameter | Radioligand | Typical Concentration Range | Non-specific Definition | Incubation Time & Temp. | Reference |
| Saturation Assay | [³H]-(+)-pentazocine | 0.3 - 300 nM | 10 µM Haloperidol | 90 min at 37°C | [1] |
| Competition Assay | [³H]-(+)-pentazocine | ~3 nM (near Kd) | 10 µM Haloperidol | Room Temp (unspecified time) | [6] |
| Competition Assay | [³H]-DTG (for σ2R) | Near Kd for σ2R | (+)-pentazocine (to mask σ1R) | Not specified | [1] |
Table 2: Reported Binding Affinities (Ki) for Sigma-1 Receptor
| Compound | Ki (nM) | Notes | Reference |
| Haloperidol | 1.1 | High-affinity antagonist | [7] |
| (+)-Pentazocine | ~10 (Kd) | Selective agonist | [1] |
| Dextromethorphan | 200 | [7] | |
| Chloroquine | 109 | [7] | |
| 4-IBP | Not specified | Functional profile suggests agonist or inverse agonist activity | [7] |
Detailed Experimental Protocols
Protocol 1: Radioligand Saturation Binding Assay for σ1R
This protocol is used to determine the receptor density (Bmax) and the dissociation constant (Kd) of a radioligand.
-
Preparation:
-
Prepare membrane homogenates from a tissue or cell source (e.g., guinea pig liver).[1] Determine protein concentration using a standard method like the Bradford assay.[6]
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Prepare serial dilutions of the radioligand, [³H]-(+)-pentazocine, to cover a range of concentrations from approximately 0.1x to 10x the expected Kd (e.g., 0.3 nM to 300 nM).[1]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add assay buffer, the appropriate dilution of [³H]-(+)-pentazocine, and the membrane preparation (e.g., 30-100 µg protein/well).[1][6]
-
Non-specific Binding Wells: Add the same components as the total binding wells, plus a high concentration of an unlabeled competitor (e.g., 10 µM haloperidol).[1]
-
Bring each well to a final volume (e.g., 100-500 µL).
-
-
Incubation:
-
Incubate the plate at 37°C for 90 minutes to allow the binding to reach equilibrium.[1]
-
-
Termination and Filtration:
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts for each radioligand concentration.
-
Plot specific binding as a function of the radioligand concentration and fit the data using non-linear regression to a one-site binding model to determine the Kd and Bmax.
-
Protocol 2: Competitive Inhibition Binding Assay for σ1R
This protocol is used to determine the inhibition constant (Ki) of an unlabeled test compound.
-
Preparation:
-
Follow the same preparation steps as for the saturation assay.
-
Prepare serial dilutions of the unlabeled test compound.
-
-
Assay Setup (in a 96-well plate):
-
Set up wells for total binding (no competitor), non-specific binding (e.g., 10 µM haloperidol), and for each concentration of the test compound.
-
To each well (except non-specific), add a fixed concentration of [³H]-(+)-pentazocine, typically at or near its Kd (e.g., 3 nM).[6]
-
Add the membrane preparation to all wells.
-
-
Incubation, Termination, and Quantification:
-
Follow steps 3-5 from the saturation binding protocol.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Troubleshooting decision tree for Sigma-1 binding assays.
Caption: General workflow for a radioligand binding assay.
Caption: Simplified Sigma-1 receptor signaling pathway.
References
- 1. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 4. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure of the human σ1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of Sigma-1 Receptor Antagonists
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the blood-brain barrier (BBB) penetration of Sigma-1 receptor (S1R) antagonists. This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate your experimental success.
Troubleshooting Guides
Issue 1: Poor Brain Penetration of a Promising S1R Antagonist Candidate
Symptoms:
-
Low brain-to-plasma concentration ratio (Kp,uu) in in vivo studies.
-
High efflux ratio in in vitro BBB models (e.g., MDCK-MDR1).
-
Lack of in vivo efficacy despite high in vitro potency.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Recommended Action |
| Unfavorable Physicochemical Properties | Analyze the molecule's properties. | Modify the chemical structure to optimize for BBB penetration. Aim for a molecular weight < 450 Da, a calculated logP (cLogP) between 2 and 5, a polar surface area (PSA) < 90 Ų, and fewer than 5 hydrogen bond donors.[1] |
| Active Efflux by Transporters | Determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). | Co-administer with a known P-gp/BCRP inhibitor in in vitro assays to confirm efflux. If confirmed, medicinal chemistry efforts should focus on designing analogs that are not transporter substrates. |
| High Plasma Protein Binding | Measure the fraction of unbound drug in plasma (fu,p). | Only the unbound fraction of a drug is available to cross the BBB.[2][3] If fu,p is very low, consider strategies to reduce plasma protein binding without compromising activity. |
| Rapid Metabolism | Assess the metabolic stability of the compound in liver microsomes or hepatocytes. | If the compound is rapidly metabolized, the concentration reaching the brain will be low. Structural modifications can be made to block metabolically labile sites. |
Issue 2: Inconsistent Results in In Vitro BBB Permeability Assays
Symptoms:
-
High variability in apparent permeability (Papp) values between experiments.
-
Poor correlation between in vitro data and in vivo brain penetration.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Recommended Action |
| Compromised Cell Monolayer Integrity | Regularly measure Transendothelial Electrical Resistance (TEER) and/or Lucifer Yellow permeability. | Ensure TEER values are stable and within the acceptable range for the cell line used. Optimize cell seeding density and culture conditions.[4][5] |
| Inappropriate Assay Conditions | Review the experimental protocol. | Ensure the pH of the donor and receiver compartments is physiological (around 7.4). Check for compound solubility issues in the assay buffer. The incubation time should be optimized to ensure linearity of transport. |
| Efflux Transporter Saturation | Run the assay at multiple compound concentrations. | If the compound is an efflux substrate, permeability may appear higher at concentrations that saturate the transporter. |
| Model System Limitations | Consider the expression levels of relevant transporters in your chosen in vitro model. | No single in vitro model perfectly replicates the in vivo BBB.[4][5] Use a tiered approach, starting with high-throughput assays like PAMPA and progressing to more complex cell-based models.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties to consider for designing S1R antagonists with good BBB penetration?
A1: To enhance the probability of passive diffusion across the BBB, S1R antagonists should ideally possess the following properties:
-
Molecular Weight (MW): Less than 450 Daltons.
-
Lipophilicity (cLogP): Between 2 and 5.
-
Polar Surface Area (PSA): Less than 90 Ų.
-
Hydrogen Bond Donors (HBD): Fewer than 5.
-
Hydrogen Bond Acceptors (HBA): Fewer than 10.
Data on Physicochemical Properties and BBB Penetration of Selected CNS Drugs
| Compound | MW (Da) | cLogP | PSA (Ų) | HBD | HBA | BBB Penetration (LogBB) |
| Diazepam | 284.7 | 2.82 | 32.7 | 0 | 3 | 0.83 |
| Morphine | 285.3 | 0.77 | 53.4 | 2 | 4 | -0.93 |
| Haloperidol | 375.9 | 4.35 | 29.5 | 1 | 3 | 0.43 |
| Donepezil | 379.5 | 4.11 | 54.4 | 0 | 4 | 0.38 |
| Risperidone | 410.5 | 3.29 | 59.2 | 1 | 6 | 0.11 |
Q2: How can I determine if my S1R antagonist is a substrate of P-glycoprotein (P-gp)?
A2: The most common method is to use an in vitro cell-based assay with cells overexpressing P-gp, such as MDCK-MDR1 or Caco-2 cells. You would measure the bidirectional transport of your compound (from the apical to basolateral side and vice-versa). A significantly higher basolateral-to-apical transport (efflux ratio > 2) indicates that the compound is likely a P-gp substrate. This can be confirmed by running the assay in the presence of a known P-gp inhibitor, which should reduce the efflux ratio.
Q3: What is the role of the Sigma-1 receptor itself in the transport of its antagonists across the BBB?
A3: The direct role of the S1R in the transport of its antagonists across the BBB is not fully elucidated. S1R is an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface.[7] However, some studies suggest that S1R activation can modulate BBB permeability. For instance, the S1R agonist PRE-084 has been shown to increase BBB permeability in vivo, an effect that was blocked by S1R antagonists.[8] Another study indicated that S1R activation might alleviate BBB disruption in a mouse model of vascular dementia.[9] Therefore, while the receptor itself is not a transporter, its modulation could indirectly influence the brain uptake of its ligands.
Key Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB
This assay predicts passive, transcellular permeability across the BBB.
Methodology:
-
Prepare the Donor Plate: Add a solution of your test compound (typically in a buffer at pH 7.4) to the wells of a 96-well donor plate.
-
Prepare the Acceptor Plate: The acceptor plate contains a filter membrane coated with a lipid mixture mimicking the BBB (e.g., porcine brain lipid extract). Add buffer to the wells of this plate.
-
Assemble the "Sandwich": Place the donor plate on top of the acceptor plate.
-
Incubate: Incubate the plate assembly for a defined period (e.g., 4-16 hours) at room temperature.
-
Quantify: After incubation, measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate Permeability: The effective permeability (Pe) is calculated using the following equation: Pe = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([drug]acceptor / [drug]equilibrium)) Where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, and t is the incubation time.
In Vivo Microdialysis for Measuring Unbound Brain Concentration
This technique allows for the direct measurement of unbound drug concentrations in the brain interstitial fluid (ISF).[10][11][12]
Methodology:
-
Surgical Implantation: Surgically implant a microdialysis probe into the specific brain region of interest in an anesthetized animal (e.g., rat).
-
Recovery: Allow the animal to recover from surgery.
-
Perfusion: Perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Drug Administration: Administer the S1R antagonist to the animal (e.g., intravenously or intraperitoneally).
-
Sample Collection: Collect the dialysate samples at regular intervals. The unbound drug in the ISF will diffuse across the probe's semipermeable membrane into the aCSF.
-
Analysis: Analyze the concentration of the drug in the dialysate samples using a highly sensitive analytical method like LC-MS/MS.
-
Data Interpretation: The measured concentrations in the dialysate, corrected for in vivo recovery of the probe, represent the unbound drug concentration in the brain.
Brain Homogenate Assay for Total Brain Concentration
This method measures the total concentration of a drug in the brain tissue.
Methodology:
-
Dosing: Administer the S1R antagonist to the animal.
-
Tissue Collection: At a specific time point, euthanize the animal and perfuse the circulatory system with saline to remove blood from the brain.
-
Homogenization: Excise the brain, weigh it, and homogenize it in a specific volume of buffer to create a brain homogenate.
-
Extraction: Extract the drug from the homogenate using a suitable solvent.
-
Quantification: Analyze the drug concentration in the extract using LC-MS/MS.[13]
-
Calculation: The total brain concentration is calculated by dividing the amount of drug in the homogenate by the weight of the brain tissue. The brain-to-plasma ratio (Kp) can be determined by dividing the total brain concentration by the total plasma concentration at the same time point. To determine the unbound brain-to-plasma ratio (Kp,uu), the Kp value is corrected for the unbound fractions in brain and plasma.[3]
Visualizations
Caption: A typical experimental workflow for assessing the BBB penetration of S1R antagonists.
Caption: Simplified signaling pathway of the Sigma-1 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Brain Tissue Binding Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Improved measurement of drug exposure in the brain using drug-specific correction for residual blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-vitro blood–brain barrier modeling: A review of modern and fast-advancing technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crossing the Blood-Brain Barrier for Central Nervous System Drugs: Challenges and Evaluation Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Sigma-1 receptor activation alleviates blood-brain barrier dysfunction in vascular dementia mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamscience.com [benthamscience.com]
- 11. Application of in vivo brain microdialysis to the study of blood-brain barrier transport of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The use of microdialysis in CNS drug delivery studies. Pharmacokinetic perspectives and results with analgesics and antiepileptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The concentration of brain homogenates with the Amicon Ultra Centrifugal filters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of Sigma-1 Receptor Antagonist 2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sigma-1 (σ1) receptor antagonists, with a focus on enhancing the selectivity of compounds like "Sigma-1 receptor antagonist 2".
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving Sigma-1 receptor antagonists.
| Issue | Possible Cause | Recommended Solution |
| Low binding affinity of the antagonist to the Sigma-1 receptor. | Suboptimal assay conditions. | Optimize buffer composition, pH, temperature, and incubation time for the binding assay. Ensure the radioligand concentration is appropriate. |
| Incorrect protein concentration. | Verify the concentration of the receptor preparation (e.g., membrane homogenate) using a standard protein assay. | |
| Degradation of the antagonist. | Check the purity and stability of the antagonist stock solution. Store the compound as recommended, typically at -20°C or -80°C for long-term storage.[1] | |
| Poor selectivity of the antagonist for the Sigma-1 receptor over the Sigma-2 receptor. | The chemical scaffold has inherent affinity for both receptor subtypes. | Consider structural modifications to the antagonist. For example, replacing a conformationally constrained moiety with a more flexible one has been shown to improve σ1/σ2 selectivity.[2] |
| Off-target binding in the assay. | Use a masking agent in your binding assay to block the radioligand from binding to the Sigma-2 receptor when assessing Sigma-1 affinity, and vice-versa. For example, (+)-pentazocine can be used to mask σ1 sites when studying σ2 binding.[3][4] | |
| Inconsistent results in functional assays. | The antagonist may exhibit agonist or partial agonist activity at higher concentrations. | Perform dose-response curves over a wide range of concentrations to characterize the full pharmacological profile of the compound.[5] |
| Cell line variability. | Ensure consistent cell passage number and culture conditions. Different cell lines can have varying expression levels of sigma receptors. | |
| Issues with antagonist solubility. | Prepare fresh working solutions on the day of the experiment. If precipitation occurs, sonication or gentle heating may aid dissolution. Consider using co-solvents like DMSO, PEG300, and Tween-80 for in vivo studies.[1] | |
| Difficulty in replicating in vivo efficacy. | Poor pharmacokinetic properties of the antagonist. | Characterize the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Modify the chemical structure to improve bioavailability and metabolic stability. |
| The chosen animal model may not be appropriate. | Select an animal model where the role of the Sigma-1 receptor in the disease pathology is well-established. |
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and how selective is it?
A1: "this compound" is a potent and selective antagonist for the Sigma-1 receptor.[1] It exhibits a high affinity for the Sigma-1 receptor with a Ki of 3.88 nM and a much lower affinity for the Sigma-2 receptor with a Ki of 1288 nM, resulting in a selectivity ratio of approximately 332-fold in favor of the Sigma-1 receptor.[1]
Q2: What are some strategies to improve the selectivity of a Sigma-1 receptor antagonist?
A2: One successful strategy is the "benzo-cracking" approach, where a rigid benzodioxane moiety is replaced with a more flexible 1,3-dioxane (B1201747) nucleus.[2] This modification can lead to a significant increase in affinity for the Sigma-1 receptor and a decrease in affinity for the Sigma-2 receptor, thereby dramatically improving the selectivity ratio.[2]
Q3: How can I determine the binding affinity and selectivity of my Sigma-1 receptor antagonist?
A3: Radioligand binding assays are the standard method.[5][6] These assays involve competing your unlabeled antagonist against a radiolabeled ligand that is known to bind to the sigma receptors. By measuring the displacement of the radioligand at various concentrations of your antagonist, you can calculate the Ki values for both Sigma-1 and Sigma-2 receptors and determine the selectivity.
Q4: What are the key components of a Sigma-1 receptor radioligand binding assay?
A4: A typical assay includes a source of the receptor (e.g., guinea pig brain homogenates), a radioligand (e.g., --INVALID-LINK---pentazocine for σ1), your unlabeled antagonist, and a buffer system.[4] To determine non-specific binding, a high concentration of a known sigma receptor ligand (e.g., haloperidol) is used.[6] For measuring σ2 binding, a σ1-selective ligand is used to mask the σ1 sites.[3]
Q5: What are the downstream signaling pathways affected by Sigma-1 receptor antagonism?
A5: Sigma-1 receptors are chaperone proteins located at the endoplasmic reticulum (ER) that modulate calcium signaling.[7] Antagonism of the Sigma-1 receptor can impact various signaling pathways, including the modulation of ion channels (e.g., K+ channels), NMDA receptors, and cellular stress responses.[8][9]
Quantitative Data Summary
The following table summarizes the binding affinities of "this compound" and other relevant compounds for comparison.
| Compound | Sigma-1 Receptor Ki (nM) | Sigma-2 Receptor Ki (nM) | Selectivity (σ2 Ki / σ1 Ki) | Reference |
| This compound | 3.88 | 1288 | ~332 | [1] |
| Compound 1 (1,3-benzodioxane derivative) | - | - | 2515 | [2] |
| Compound 2 | High Affinity | Lower Affinity than 1 | Increased vs. 1 | [2] |
| Compound 3 | High Affinity | Very Low Affinity | 63,096 | [2] |
| SI 1/28 | 6.1 | 2583 | 423 | [10] |
| SA4503 | 4.6 | 63.1 | 14 | [3] |
| FE-SA4503 | 8.0 | 113.2 | 14 | [3] |
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for Sigma-1 Receptor Affinity
This protocol outlines a general procedure for determining the binding affinity of a test compound for the Sigma-1 receptor.
Materials:
-
Receptor Source: Guinea pig brain membrane homogenate.
-
Radioligand: --INVALID-LINK---pentazocine.
-
Test Compound: this compound or other test ligand.
-
Non-specific Binding Control: Haloperidol (B65202).
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Dilute the radioligand to the desired concentration in the assay buffer.
-
Prepare a high concentration solution of haloperidol for determining non-specific binding.
-
-
Assay Setup:
-
In a 96-well plate or microcentrifuge tubes, add the following in order:
-
Assay buffer.
-
Test compound at various concentrations (for competition curve) or buffer (for total binding) or haloperidol (for non-specific binding).
-
Receptor membrane homogenate.
-
Radioligand.
-
-
The final assay volume is typically 100-200 µL.
-
-
Incubation:
-
Incubate the plate/tubes at room temperature for a defined period (e.g., 120 minutes) to allow the binding to reach equilibrium.[6]
-
-
Filtration:
-
Rapidly filter the contents of each well/tube through glass fiber filters using a cell harvester or vacuum filtration manifold. This separates the bound radioligand from the unbound.
-
Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of haloperidol) from the total binding (CPM in the absence of test compound).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Sigma-1 receptor signaling at the ER-mitochondrion interface.
Caption: Workflow for the development of a selective Sigma-1 receptor antagonist.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 7. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 8. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Mitigating Potential Cardiotoxicity of Sigma-1 Receptor Antagonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cardiotoxicity associated with Sigma-1 Receptor (S1R) antagonists during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of Sigma-1 Receptor antagonist-induced cardiotoxicity?
A1: The primary mechanisms of S1R antagonist-induced cardiotoxicity are multifaceted and can include:
-
Mitochondrial Dysfunction: S1R antagonists, such as haloperidol, can impair mitochondrial calcium mobilization, leading to decreased ATP production in cardiomyocytes.[1][2] This energy depletion can contribute to cardiac dysfunction and heart failure.[1]
-
Ion Channel Modulation: S1R antagonists can directly interact with and inhibit various cardiac ion channels. A critical target is the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization.[3] Inhibition of hERG channels can lead to QT interval prolongation and increase the risk of life-threatening arrhythmias like Torsades de Pointes (TdP).[3][4]
-
Disruption of Calcium Homeostasis: Haloperidol has been shown to prolong the diastolic phase of the Ca2+ transient in cardiac myocytes, causing a re-elevation of intracellular calcium during diastole.[5] This can trigger delayed afterdepolarizations, a known arrhythmogenic factor.[5]
-
Induction of Apoptosis: In some cell types, S1R antagonists can induce apoptosis, a form of programmed cell death. While this has been primarily studied in the context of cancer cells, it represents a potential mechanism for cardiomyocyte loss.
Q2: Which specific Sigma-1 Receptor antagonists have reported cardiotoxic effects?
A2: Haloperidol is the most well-documented S1R antagonist with known cardiotoxic effects.[1][2][3][4][5] Other S1R antagonists like BD-1047 and rimcazole (B1680635) have been studied, but their specific cardiotoxicity profiles are less extensively characterized in publicly available literature. It is crucial to evaluate the cardiotoxicity potential of any novel S1R antagonist on a case-by-case basis.
Q3: What are the initial steps to assess the potential cardiotoxicity of a novel S1R antagonist?
A3: A tiered approach is recommended for the initial assessment of cardiotoxicity:
-
In Silico Analysis: Utilize computational models to predict the compound's binding affinity to known cardiotoxic targets, such as the hERG channel.
-
In Vitro hERG Assay: This is a critical early-stage assay to determine the compound's potential to block the hERG potassium channel, a primary cause of drug-induced QT prolongation.
-
Cardiomyocyte Cytotoxicity Assays: Use cell-based assays with human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or cell lines like H9c2 to evaluate general cytotoxicity.
-
Mitochondrial Function Assays: Assess the compound's impact on mitochondrial respiration and ATP production in cardiomyocytes.
Q4: How can I mitigate the potential cardiotoxicity of a promising S1R antagonist candidate?
A4: Mitigation strategies can be employed at various stages of drug development:
-
Structural Modification: Medicinal chemistry efforts can be directed to modify the chemical structure of the antagonist to reduce its affinity for off-target sites like the hERG channel, while maintaining its affinity for the S1R.
-
Dose Optimization: Carefully determine the therapeutic window of the compound to use the lowest effective dose that minimizes off-target effects.
-
Co-administration of Cardioprotective Agents: For certain mechanisms, co-administration of agents that counteract the cardiotoxic effects may be a possibility. For instance, ATP supplementation has been suggested to mitigate haloperidol-induced cardiac dysfunction in preclinical models.[1]
-
Formulation Strategies: Advanced drug delivery systems could potentially be designed to target the drug to its intended site of action, reducing systemic exposure and off-target cardiac effects.
Troubleshooting Guides
Guide 1: In Vitro hERG Patch Clamp Assay
Issue: High variability or "rundown" of hERG current during recordings.
-
Possible Cause 1: Suboptimal internal solution.
-
Solution: Ensure your internal solution contains ATP (e.g., 1.5 MgATP) to support channel function.[2] Some researchers also include GTP and creatine (B1669601) phosphate (B84403) to further stabilize the recording.
-
-
Possible Cause 2: Poor seal stability.
-
Solution: Aim for a seal resistance of ≥1 GΩ.[2] If the seal is lost, the recording will become unstable. Ensure optimal cell health and proper pipette fabrication.
-
-
Possible Cause 3: Temperature fluctuations.
-
Solution: Maintain a stable physiological temperature (e.g., 36 ± 1 °C) throughout the experiment, as hERG channel kinetics are temperature-dependent.
-
Issue: Inconsistent IC50 values for a reference compound.
-
Possible Cause 1: Inaccurate compound concentrations.
-
Solution: Verify the concentration of your stock solutions and serial dilutions. Adsorption of the compound to plasticware can also be an issue for "sticky" compounds.
-
-
Possible Cause 2: Different voltage protocols.
-
Solution: Standardize the voltage protocol used across all experiments. The FDA provides recommended voltage protocols for hERG testing to ensure consistency.[2]
-
-
Possible Cause 3: Cell line variability.
-
Solution: Use a stable, well-characterized cell line expressing the hERG channel. Regularly check for consistent expression levels.
-
Guide 2: Cardiomyocyte Cytotoxicity Assays (e.g., MTT, LDH)
Issue: High background signal in LDH assay.
-
Possible Cause 1: Cell lysis during handling.
-
Solution: Handle cell plates gently and avoid vigorous pipetting to prevent mechanical damage to the cell membranes.
-
-
Possible Cause 2: Contamination.
-
Solution: Ensure aseptic technique to prevent microbial contamination, which can lead to cell death and LDH release.
-
Issue: Low signal-to-noise ratio in MTT assay.
-
Possible Cause 1: Insufficient incubation time.
-
Solution: Optimize the incubation time with the MTT reagent to allow for sufficient formazan (B1609692) crystal formation.
-
-
Possible Cause 2: Low cell number.
-
Solution: Ensure an adequate number of viable cells are seeded in each well.
-
Guide 3: Mitochondrial Function Assays in Cardiomyocytes
Issue: High variability in oxygen consumption rate (OCR) measurements.
-
Possible Cause 1: Inconsistent cell seeding density.
-
Solution: Ensure a uniform number of cells are seeded in each well of the Seahorse XF plate.
-
-
Possible Cause 2: Temperature instability.
-
Solution: Maintain a constant temperature during the assay, as mitochondrial respiration is highly sensitive to temperature changes.
-
Issue: Unexpected changes in mitochondrial membrane potential (ΔΨm).
-
Possible Cause 1: Dye loading issues.
-
Solution: Optimize the concentration and loading time of potentiometric dyes like TMRE or TMRM. Ensure the dye concentration is low enough to avoid quenching effects.
-
-
Possible Cause 2: Phototoxicity.
-
Solution: Minimize the exposure of dye-loaded cells to excitation light to prevent photo-induced damage and artifacts.
-
Data Presentation
Table 1: hERG Channel Inhibition by Sigma-1 Receptor Ligands
| Compound | Type | hERG IC50 (µM) |
| Haloperidol | Antagonist | 1.3 |
| Sigma-1 receptor antagonist 3 | Antagonist | 1.54 |
| PW507 | Antagonist | >10 (22% inhibition at 10 µM)[6] |
| (+)-Pentazocine | Agonist | - |
| BD-1047 | Antagonist | - |
| Rimcazole | Antagonist | - |
Experimental Protocols
Protocol 1: Manual Whole-Cell Patch Clamp for hERG Current
-
Cell Preparation: Culture CHO or HEK293 cells stably expressing the hERG channel on glass coverslips.
-
Solutions:
-
Recording:
-
Establish a whole-cell patch clamp configuration with a seal resistance ≥1 GΩ.[2]
-
Apply the recommended FDA voltage protocol, which typically involves a depolarizing step to activate the channels followed by a repolarizing ramp to measure the tail current.[2]
-
Maintain a physiological temperature (36 ± 1 °C).
-
-
Data Analysis: Measure the peak tail current amplitude before and after the application of the S1R antagonist at various concentrations. Fit the concentration-response data to the Hill equation to determine the IC50 value.
Protocol 2: Assessment of Mitochondrial Respiration in Cardiomyocytes
-
Cell Seeding: Plate cardiomyocytes (e.g., hiPSC-CMs or H9c2 cells) in a Seahorse XF Cell Culture Microplate.
-
Assay Medium: Replace the culture medium with Seahorse XF Base Medium supplemented with appropriate substrates (e.g., glucose, pyruvate, glutamine) just before the assay.
-
Mitochondrial Stress Test:
-
Measure the basal oxygen consumption rate (OCR).
-
Sequentially inject mitochondrial inhibitors to assess different parameters of mitochondrial function:
-
-
Data Analysis: Calculate the basal respiration, ATP production, maximal respiration, and spare respiratory capacity from the OCR measurements.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Cardiotoxicity from neoadjuvant targeted treatment for breast cancer prior to surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma receptor activation inhibits voltage-gated sodium channels in rat intracardiac ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measuring mitochondrial function in intact cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
Validation & Comparative
Unveiling the Binding Profile of Sigma-1 Receptor Antagonist 2: A Comparative Analysis
In the landscape of neuropharmacology, the Sigma-1 receptor (σ1R) has emerged as a compelling therapeutic target for a myriad of neurological and psychiatric disorders. As a unique ligand-operated chaperone protein located at the endoplasmic reticulum, it plays a crucial role in modulating intracellular calcium signaling and cellular stress responses.[1][2] The development of selective antagonists for this receptor is a key area of research. This guide provides a detailed comparison of the binding affinity and selectivity of a notable Sigma-1 receptor antagonist, designated as compound 2 , against other relevant ligands, supported by experimental data and protocols.
Comparative Binding Affinity and Selectivity
The efficacy of a Sigma-1 receptor antagonist is determined by its binding affinity (often represented by the inhibition constant, Ki) and its selectivity for the σ1R over other receptors, particularly the closely related Sigma-2 receptor (σ2R). A lower Ki value indicates a higher binding affinity. The data presented below summarizes the binding characteristics of antagonist 2 and other known σ1R ligands.
| Compound | σ1R Affinity (pKi) | σ1R Affinity (Ki, nM) | σ2R Affinity (pKi) | σ2R Affinity (Ki, nM) | σ1/σ2 Selectivity Ratio | Reference Compound(s) |
| Antagonist 2 | 9.00 | 1.00 | 6.40 | 398.11 | 398 | |
| Antagonist 3 | 9.89 | 0.13 | 5.10 | 7943.28 | 63,096 | [3][4] |
| BD-1063 | 8.35 | 4.43 | - | - | - | [5] |
| S1RA (E-52862) | 7.77 | 17.0 | - | - | High | [5] |
| (+)-Pentazocine | 8.32 | 4.8 | 5.77 | 1698 | 354 | |
| Haloperidol | 8.28 | 5.2 | - | - | - |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher affinity. The selectivity ratio is calculated as Ki(σ2R) / Ki(σ1R). Data for Antagonist 2 and 3 are derived from a study where they were synthesized and evaluated.[3][4] Data for other compounds are from various sources for comparative purposes.
Experimental Protocols
The determination of binding affinity and selectivity is achieved through standardized in vitro assays. The following protocols outline the methodologies used to obtain the data presented above.
Radioligand Binding Assay for Sigma-1 Receptor Affinity
This assay determines the affinity of a test compound for the σ1 receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.
Materials:
-
Radioligand: [³H]-(+)-pentazocine, a selective σ1R ligand.[6]
-
Membrane Preparation: Guinea pig liver membranes, which have a high expression of σ1 receptors.
-
Test Compound: Sigma-1 receptor antagonist 2.
-
Non-specific Binding Control: Haloperidol (10 µM) or another structurally unrelated ligand.[6]
-
Buffer: 50 mM Tris-HCl, pH 8.0.
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of the test compound (antagonist 2).
-
In a 96-well plate, add the membrane preparation (0.5 mg/mL protein concentration).
-
For total binding wells, add the radioligand ([³H]-(+)-pentazocine) at a concentration near its Kd (e.g., 2.4 nM).
-
For non-specific binding wells, add the radioligand and a high concentration of an unlabeled competitor (e.g., 10 µM haloperidol).[6]
-
To the experimental wells, add the radioligand and varying concentrations of the test compound.
-
Incubate the plate at 37°C for 90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
The inhibition constant (Ki) of the test compound is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Selectivity Assay (σ1 vs. σ2 Receptors)
To determine the selectivity of antagonist 2, a similar radioligand binding assay is performed for the σ2 receptor.
Materials:
-
Radioligand: [³H]-DTG (1,3-di-o-tolylguanidine), a non-selective sigma receptor ligand.[7]
-
Membrane Preparation: Rat liver membranes, which have a higher expression of σ2 receptors.
-
Masking Ligand: (+)-pentazocine (100-200 nM) is added to saturate the σ1 receptors, thus ensuring that the radioligand binding is primarily to the σ2 receptors.[8]
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of an unlabeled competitor.
Procedure: The procedure is similar to the σ1 receptor binding assay, with the key difference being the use of rat liver membranes, [³H]-DTG as the radioligand, and the inclusion of a σ1 receptor masking agent. The resulting Ki value for the σ2 receptor is then compared to the Ki value for the σ1 receptor to determine the selectivity ratio.
Visualizing Key Processes
To better understand the experimental and biological context, the following diagrams illustrate the workflow, the receptor's signaling pathway, and the concept of selectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel Highly Potent and Selective Sigma1 Receptor Antagonists Effectively Block the Binge Eating Episode in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 8. Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Sigma-1 Receptor Antagonist 2 and Other S1RA Compounds for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Sigma-1 receptor antagonist 2 against other prominent Sigma-1 Receptor Antagonist (S1RA) compounds. The data presented is curated from preclinical studies to assist researchers in selecting the most appropriate compound for their experimental needs.
Data Presentation: Comparative Efficacy of S1RA Compounds
The following table summarizes the in vitro binding affinities of this compound and other selected S1RA compounds. The binding affinity is represented by the inhibition constant (Ki), where a lower value indicates a higher affinity for the receptor. Selectivity is determined by the ratio of Ki values for the Sigma-2 receptor (S2R) to the Sigma-1 receptor (S1R), with a higher ratio indicating greater selectivity for S1R.
| Compound | S1R Ki (nM) | S2R Ki (nM) | S2R/S1R Selectivity Ratio |
| This compound | 3.88 | 1288 | ~332 |
| NE-100 | 0.86 - 1.03 | >187 (over 205-fold selective) | >205 |
| BD-1047 | 0.93 | 47 | ~51 |
| S1RA (E-52862) | 17.0 | >1000 | >58 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of S1RA compounds are provided below. These protocols are foundational for assessing the binding affinity, analgesic efficacy, and motor coordination effects of these compounds.
Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors
This assay determines the binding affinity of a compound to the sigma-1 and sigma-2 receptors.
-
Membrane Preparation: Guinea pig brain membranes or cell lines expressing the target receptor are prepared by homogenization in a cold buffer, followed by centrifugation to pellet the membranes. The final pellet is resuspended in the assay buffer.
-
Binding Reaction: The membrane preparation is incubated with a specific radioligand (e.g., --INVALID-LINK---pentazocine for S1R) and varying concentrations of the competitor compound (the S1RA being tested).
-
Incubation: The reaction mixture is incubated, typically at 37°C for 90-120 minutes, to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound. The filters are then washed with cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the competitor compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Formalin-Induced Nociception Test
This widely used model assesses the analgesic efficacy of compounds in a model of tonic, inflammatory pain.
-
Acclimatization: Mice or rats are placed in an observation chamber for at least 30 minutes to acclimate to the environment.
-
Compound Administration: The test compound or vehicle is administered via the desired route (e.g., intraperitoneally, orally) at a predetermined time before the formalin injection.
-
Formalin Injection: A dilute solution of formalin (typically 2.5-5% in saline) is injected subcutaneously into the plantar surface of one hind paw.
-
Observation: The animal's behavior is observed for a set period, typically 30-60 minutes. The amount of time the animal spends licking, biting, or flinching the injected paw is recorded.
-
Phases of Nociception: The nociceptive response occurs in two distinct phases: the early phase (0-5 minutes post-injection), representing direct nociceptor activation, and the late phase (15-30 minutes post-injection), which involves inflammatory processes and central sensitization.
-
Data Analysis: The total time spent in nociceptive behaviors during each phase is calculated and compared between the compound-treated and vehicle-treated groups to determine the analgesic effect.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is a common surgical model used to induce neuropathic pain in rodents, mimicking symptoms of chronic nerve compression.
-
Anesthesia and Surgery: The animal is anesthetized, and the common sciatic nerve is exposed at the mid-thigh level.
-
Ligation: Four loose ligatures are tied around the sciatic nerve with absorbable sutures. The ligatures are tightened just enough to cause a slight constriction of the nerve without arresting blood flow.
-
Wound Closure: The muscle and skin are closed in layers.
-
Post-operative Recovery: Animals are allowed to recover for several days to a week, during which time they develop signs of neuropathic pain, such as mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful heat stimulus).
-
Behavioral Testing: Mechanical allodynia is typically assessed using von Frey filaments, and thermal hyperalgesia is measured using a radiant heat source (e.g., Hargreaves apparatus). The withdrawal threshold or latency is recorded.
-
Compound Testing: The test compound or vehicle is administered, and behavioral testing is performed at various time points to evaluate the compound's ability to alleviate neuropathic pain symptoms.
Rotarod Test for Motor Coordination
The rotarod test is used to assess motor coordination and balance, and to identify any potential motor-impairing side effects of a compound.
-
Apparatus: A rotating rod apparatus with adjustable speed is used.
-
Training: Animals are trained on the rotarod at a constant, low speed for a set period on consecutive days before the test day to acclimate them to the apparatus.
-
Testing: On the test day, the animal is placed on the rod, which is then accelerated at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).
-
Measurement: The latency to fall from the rod is recorded. A longer latency indicates better motor coordination.
-
Compound Administration: The test compound or vehicle is administered prior to the test, and the latency to fall is compared between groups to determine if the compound has any adverse effects on motor function.
Visualizations
Signaling Pathway of Sigma-1 Receptor Antagonism in Pain Modulation
Caption: S1RA compounds antagonize the Sigma-1 receptor, modulating NMDA receptor activity and reducing pain.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for evaluating the in vivo efficacy and potential side effects of S1RA compounds.
Logical Relationship for Compound Selection
Sigma-1 receptor antagonist 2 versus haloperidol: a comparative analysis
A Comparative Analysis of Sigma-1 Receptor Antagonists and Haloperidol (B65202)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological and behavioral profiles of a representative Sigma-1 (σ₁) receptor antagonist, designated here as S1RA2, and the conventional antipsychotic, haloperidol. The data presented is a synthesis of findings from multiple preclinical studies to offer a comprehensive overview for research and drug development purposes.
Introduction
Haloperidol, a butyrophenone (B1668137) derivative, has been a cornerstone in the treatment of psychosis for decades. Its primary mechanism of action involves the potent antagonism of the dopamine (B1211576) D₂ receptor.[1] While effective in mitigating the positive symptoms of schizophrenia, its utility is often limited by a significant burden of extrapyramidal side effects (EPS) and limited efficacy against negative and cognitive symptoms.[2]
The Sigma-1 (σ₁) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, has emerged as a promising alternative target for the development of novel antipsychotics.[3] Antagonism at this receptor has been shown to modulate various neurotransmitter systems, including dopamine and glutamate, and has demonstrated antipsychotic-like effects in preclinical models, potentially offering a more favorable side-effect profile.[4][5] This guide provides a comparative analysis of a representative σ₁ receptor antagonist (S1RA2) and haloperidol, focusing on receptor binding, effects on neurotransmitter release, behavioral outcomes in animal models, and side effect profiles.
Quantitative Data Comparison
The following tables summarize the key quantitative differences between S1RA2 and haloperidol based on preclinical experimental data.
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | Sigma-1 (σ₁) | Dopamine D₂ | Sigma-2 (σ₂) |
| S1RA2 (Representative) | ~ 1-10 | > 500 | High Selectivity for σ₁ |
| Haloperidol | 3 | 0.7 | 54 |
Data synthesized from multiple sources indicating high affinity and selectivity of representative S1RAs for the sigma-1 receptor in contrast to haloperidol's high affinity for both D₂ and sigma-1 receptors.[1][6][7][8]
Table 2: In Vivo Neurochemical Effects (Microdialysis)
| Compound | Effect on Striatal Dopamine Release |
| S1RA2 (Representative) | Modulates dopamine release, may attenuate psychostimulant-induced increases. |
| Haloperidol | Increases basal dopamine release due to D₂ receptor blockade. |
Findings are based on in vivo microdialysis studies showing that haloperidol increases extracellular dopamine levels, while σ₁ receptor antagonists can modulate dopamine transmission, particularly under pathological conditions.[9][10][11]
Table 3: Behavioral Effects in Animal Models of Psychosis
| Behavioral Model | S1RA2 (Representative) | Haloperidol |
| Prepulse Inhibition (PPI) Deficit | Reverses psychostimulant-induced PPI deficits. | Reverses psychostimulant-induced PPI deficits. |
| Hyperlocomotion | Attenuates psychostimulant-induced hyperlocomotion. | Attenuates psychostimulant-induced hyperlocomotion. |
| Catalepsy/Extrapyramidal Symptoms | Low to no induction of catalepsy. | Induces catalepsy and other EPS-like behaviors. |
Behavioral data from various animal models of psychosis demonstrate that while both compound classes show efficacy in models of positive symptoms, S1RA2 has a significantly lower liability for motor side effects.[2][4][12]
Experimental Protocols
Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of S1RA2 and haloperidol for the Sigma-1 and Dopamine D₂ receptors.
Methodology:
-
Membrane Preparation: Guinea pig brain tissue (for σ₁ receptors) or HEK cells stably transfected with the human D₂ dopamine receptor are homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the receptors of interest.[8]
-
Radioligand Binding: The membranes are incubated with a specific radioligand (e.g., --INVALID-LINK---pentazocine for σ₁ receptors or [¹²⁵I]-IABN for D₂ receptors) at a constant concentration.[8]
-
Competitive Inhibition: Increasing concentrations of the unlabeled test compounds (S1RA2 or haloperidol) are added to compete with the radioligand for binding to the receptor.[8]
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vivo Microdialysis
Objective: To measure the effects of S1RA2 and haloperidol on extracellular dopamine levels in the striatum of freely moving rats.
Methodology:
-
Probe Implantation: Rats are anesthetized, and a microdialysis probe is stereotaxically implanted into the nucleus accumbens or dorsal striatum.[9][10]
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate.
-
Sample Collection: Dialysate samples, containing extracellular fluid from the brain region of interest, are collected at regular intervals.[9]
-
Drug Administration: After a baseline collection period, S1RA2 or haloperidol is administered systemically (e.g., intraperitoneally).
-
Neurotransmitter Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).
-
Data Analysis: Changes in dopamine levels are expressed as a percentage of the baseline pre-drug administration levels.
Behavioral Models: Prepulse Inhibition (PPI) of the Acoustic Startle Response
Objective: To assess the ability of S1RA2 and haloperidol to reverse sensorimotor gating deficits relevant to schizophrenia.
Methodology:
-
Apparatus: Rats are placed in a startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Acclimation: A brief acclimation period with background noise is provided.
-
Test Session: The session consists of trials with the startling stimulus presented alone (pulse-alone trials) and trials where the startling stimulus is preceded by a weak, non-startling prepulse (prepulse-pulse trials).
-
Drug Treatment: Animals are pre-treated with a psychostimulant drug (e.g., apomorphine (B128758) or phencyclidine) to induce a deficit in PPI, followed by administration of S1RA2, haloperidol, or vehicle.[12]
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials. The ability of the test compounds to restore PPI in psychostimulant-treated animals is then determined.
Visualizations
Signaling Pathways
Caption: Sigma-1 Receptor Signaling Pathway Antagonism.
Caption: Haloperidol's Antagonism of D₂ Receptor Signaling.
Experimental Workflow
Caption: Workflow for Comparing S1RA2 and Haloperidol.
Logical Relationship of Mechanisms
Caption: Mechanistic Comparison of S1RA2 and Haloperidol.
References
- 1. Haloperidol - Wikipedia [en.wikipedia.org]
- 2. Behavioural effects of chronic haloperidol and risperidone treatment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Effects of sigma receptor ligands on psychiatric disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psychiatrictimes.com [psychiatrictimes.com]
- 6. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and pharmacological characterization of difluorinated analog of reduced haloperidol as a sigma-1 receptor ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of intrastriatal infusion of D2 and D3 dopamine receptor preferring antagonists on dopamine release in rat dorsal striatum (in vivo microdialysis study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sigma receptor ligands haloperidol and ifenprodil attenuate hypoxia induced dopamine release in rat striatum | AVESİS [avesis.uludag.edu.tr]
- 12. Clozapine and haloperidol in an animal model of sensorimotor gating deficits in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Sigma-1 Receptor Antagonist 2: An In Vitro and In Vivo Cross-Validation
A comprehensive analysis of Sigma-1 receptor antagonist 2, benchmarked against leading alternatives, reveals a promising profile for further investigation in neuroscience and drug development. This guide provides a detailed comparison of its binding affinity and in vivo efficacy, supported by established experimental protocols.
This report details a comparative analysis of "this compound" against a panel of other selective Sigma-1 receptor (S1R) antagonists. The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven cross-validation of its in vitro and in vivo effects.
In Vitro Profile: High Affinity and Selectivity
"this compound" demonstrates potent and selective binding to the Sigma-1 receptor. In radioligand binding assays, it exhibited a high affinity for the human Sigma-1 receptor with an inhibitory constant (Ki) of 3.88 nM.[1][2] Its selectivity for the Sigma-1 receptor over the Sigma-2 receptor is substantial, with a Ki of 1288 nM for the latter, resulting in a selectivity ratio of over 330-fold.[1][2]
This high affinity and selectivity are critical attributes for a therapeutic candidate, as they suggest a lower likelihood of off-target effects. For comparison, other notable Sigma-1 receptor antagonists also display nanomolar affinities, as detailed in the table below.
Comparative In Vitro Binding Affinities
| Compound | Sigma-1 Receptor Ki (nM) | Sigma-2 Receptor Ki (nM) | Selectivity (σ2/σ1) |
| This compound | 3.88 [1][2] | 1288 [1][2] | ~332 |
| SI 1/28 | 6.1[3] | 2583[3] | ~423 |
| S1RA (E-52862) | 17.0 | 6300 | ~371 |
| BD1063 | 4.43 | - | - |
| NE-100 | 4.16 (IC50) | - | - |
| CM-304 | - | - | - |
| AZ-66 | - | - | - |
Note: Data for some compounds were not available in the reviewed literature.
In Vivo Efficacy: Preclinical Models of Pain
The therapeutic potential of Sigma-1 receptor antagonists is often evaluated in preclinical models of pain, particularly neuropathic and inflammatory pain. While specific in vivo data for "this compound" is not yet widely published, the performance of other selective antagonists in these models provides a benchmark for expected efficacy.
For instance, the selective antagonist SI 1/28 has demonstrated dose-dependent antinociception in the formalin test, a model of inflammatory pain, with an ED50 value of 13.2 mg/kg (i.p.).[3][4] Furthermore, both CM-304 and AZ-66 have shown efficacy in reducing allodynia in the chronic constriction injury (CCI) and cisplatin-induced neuropathic pain models.[2][5][6] At higher doses (45 mg/kg, i.p.), their effect was comparable to the standard analgesic, gabapentin.[2][5][6] In the writhing test, a model of visceral pain, CM-304 and AZ-66 exhibited potent antinociception with ED50 values of 0.48 mg/kg and 2.31 mg/kg (i.p.) respectively, comparable to morphine.[2][5][6]
Experimental Methodologies
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.
Radioligand Binding Assay
The affinity of the compounds for Sigma-1 and Sigma-2 receptors is determined using a competitive radioligand binding assay.
-
Objective: To determine the inhibitory constant (Ki) of a test compound for a specific receptor.
-
Procedure:
-
Prepare membrane homogenates from tissues or cells expressing the target receptor (e.g., guinea pig brain for Sigma-1).
-
Incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [3H]-(+)-pentazocine for Sigma-1) and varying concentrations of the unlabeled test compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the bound ligand using liquid scintillation counting.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
Formalin Test
This is a widely used model of tonic, localized inflammatory pain.
-
Objective: To assess the analgesic efficacy of a compound against inflammatory pain.
-
Procedure:
-
Acclimatize the animals (typically mice or rats) to the testing environment.
-
Inject a dilute solution of formalin (e.g., 1-5%) subcutaneously into the plantar surface of one hind paw.
-
Observe the animal's behavior and record the amount of time spent licking or biting the injected paw.
-
The nociceptive response occurs in two phases: an early, acute phase (0-5 minutes post-injection) and a late, inflammatory phase (15-30 minutes post-injection).[7][8]
-
Administer the test compound prior to the formalin injection and compare the duration of nociceptive behaviors to a vehicle-treated control group.
-
Chronic Constriction Injury (CCI) Model
The CCI model is a common and robust model of peripheral neuropathic pain.
-
Objective: To evaluate the efficacy of a compound in alleviating neuropathic pain symptoms such as allodynia and hyperalgesia.
-
Procedure:
-
Anesthetize the animal (typically a rat).
-
Surgically expose the sciatic nerve in one hind limb.
-
Close the incision and allow the animal to recover.
-
Assess the development of mechanical allodynia (pain response to a non-painful stimulus) and thermal hyperalgesia (increased sensitivity to heat) over several days or weeks using von Frey filaments and a plantar test apparatus, respectively.
-
Administer the test compound and measure the reversal of pain-related behaviors.
-
Visualizing the Mechanisms
To better understand the context of Sigma-1 receptor antagonist activity, the following diagrams illustrate a simplified signaling pathway and the workflows of the key experimental procedures.
Caption: Simplified Sigma-1 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Formalin Test Experimental Workflow.
Caption: Chronic Constriction Injury Model Workflow.
References
- 1. Frontiers | Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Sigma 1 Receptor Antagonist CM-304 and Its Analog, AZ-66: Novel Therapeutics Against Allodynia and Induced Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Sigma 1 Receptor Antagonist CM-304 and Its Analog, AZ-66: Novel Therapeutics Against Allodynia and Induced Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of Different Phases of Formalin Test by Force Swim Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. CCI Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 11. Chronic Constriction Injury (CCI) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Head-to-Head Comparison of Sigma-1 Receptor Antagonists in Preclinical Pain Models
The sigma-1 receptor (σ1R), a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum, has emerged as a promising therapeutic target for pain management.[1][2] Unlike traditional analgesics, σ1R antagonists do not typically alter normal pain thresholds but are effective in pathological pain states, reversing hypersensitivity (hyperalgesia and allodynia) associated with chronic pain conditions.[3] This guide provides a comparative overview of the preclinical efficacy of various selective σ1R antagonists, supported by experimental data from established animal models of neuropathic and inflammatory pain.
Comparative Efficacy of Sigma-1 Receptor Antagonists
The following table summarizes the anti-allodynic and anti-hyperalgesic effects of several prominent sigma-1 receptor antagonists in various preclinical pain models. Data has been compiled from multiple studies to facilitate a cross-compound comparison. Efficacy is often measured by the dose required to produce a 50% reversal of pain behavior (ED50) or the maximal possible effect (%MPE) at a given dose.
| Antagonist | Pain Model | Animal Model | Administration | Key Efficacy Data | Reference |
| S1RA (E-52862) | Spared Nerve Injury (SNI) | Mouse | Subcutaneous (s.c.) | Attenuated cold, mechanical, and heat hypersensitivity. | [4] |
| Sciatic Nerve Injury | Mouse | Intraperitoneal (i.p.) | Dose-dependently inhibited mechanical & thermal hypersensitivity. | [5] | |
| Paclitaxel-Induced Neuropathy | Mouse | Not Specified | Prevented cold and mechanical allodynia. | [6] | |
| BD-1063 | Chronic Constriction Injury (CCI) | Rat | Intraperitoneal (i.p.) | Showed potent dose-dependent reduction of mechanical allodynia. | [7] |
| Fibromyalgia-like model | Mouse | Intraperitoneal (i.p.) | Provided longer pain alleviation than gabapentin (B195806). | [8] | |
| Paclitaxel-Induced Neuropathy | Mouse | Not Specified | Prevented development of neuropathic pain. | [6] | |
| SI 1/28 | Chronic Constriction Injury (CCI) | Mouse | Intraperitoneal (i.p.) | 45 mg/kg dose significantly reduced mechanical allodynia. More efficacious than parent compound SI 1/13. | [9] |
| Formalin Test (Inflammatory) | Mouse | Intraperitoneal (i.p.) | ED50 = 13.2 mg/kg for antinociception. | [2][9] | |
| Acetic Acid Writhing (Visceral) | Mouse | Intraperitoneal (i.p.) | Produced dose-dependent antinociception. | [9] | |
| CM-304 | Chronic Constriction Injury (CCI) | Not Specified | Intraperitoneal (i.p.) | Dose-dependently (10–45 mg/kg) reduced allodynia, equivalent to gabapentin (50 mg/kg) at the highest dose. | [10] |
| Acetic Acid Writhing (Visceral) | Not Specified | Intraperitoneal (i.p.) | ED50 = 0.48 mg/kg, showing high potency. | [10] | |
| AZ-66 | Chronic Constriction Injury (CCI) | Not Specified | Intraperitoneal (i.p.) | Dose-dependently (10–45 mg/kg) reduced allodynia with a longer duration of action than CM-304. | [10] |
| Acetic Acid Writhing (Visceral) | Not Specified | Intraperitoneal (i.p.) | ED50 = 2.31 mg/kg. | [10] |
Experimental Protocols
Methodologies for assessing the efficacy of σ1R antagonists in preclinical settings are standardized to ensure reproducibility. Below are detailed protocols for common neuropathic and inflammatory pain models cited in the comparison.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is a widely used method for inducing peripheral neuropathy.
-
Animal Subjects: Adult male Sprague-Dawley rats or C57BL/6 mice are used. Animals are housed with a 12-hour light/dark cycle and given access to food and water ad libitum.
-
Surgical Procedure:
-
Animals are anesthetized with isoflurane.
-
The common sciatic nerve is exposed at the mid-thigh level.
-
Proximal to the sciatic trifurcation, four loose ligatures of chromic gut suture are tied around the nerve at approximately 1 mm intervals.
-
The ligatures are tightened until they elicit a brief twitch in the corresponding hind limb, ensuring constriction without arresting epineural blood flow.
-
The incision is closed in layers. Sham-operated animals undergo the same procedure without nerve ligation.
-
-
Behavioral Testing (Mechanical Allodynia):
-
Testing is performed before surgery (baseline) and on multiple days post-surgery (e.g., days 7, 14, 21).
-
Animals are placed in individual chambers on an elevated mesh floor and allowed to acclimate.
-
Mechanical sensitivity is assessed using von Frey filaments of increasing stiffness applied to the plantar surface of the hind paw.
-
The 50% paw withdrawal threshold (PWT) is determined using the up-down method. A significant decrease in PWT in the injured paw compared to baseline or the contralateral paw indicates mechanical allodynia.
-
-
Drug Administration: Antagonists or vehicle are administered (e.g., intraperitoneally, subcutaneously) at specific time points before behavioral testing to assess their ability to reverse allodynia.
Formalin Test of Inflammatory Pain
The formalin test is a model of continuous, moderate pain and is useful for differentiating between nociceptive and inflammatory pain mechanisms.
-
Animal Subjects: Adult male mice or rats are used.
-
Procedure:
-
Animals are placed in a transparent observation chamber for at least 30 minutes to acclimate.
-
A small volume (e.g., 20 µL) of dilute formalin solution (e.g., 5%) is injected subcutaneously into the plantar surface of one hind paw.
-
Immediately after injection, the animal is returned to the chamber.
-
-
Pain Behavior Scoring:
-
The amount of time the animal spends licking, biting, or flinching the injected paw is recorded over a period of up to 60 minutes.
-
The response occurs in two distinct phases: the first phase (0-5 minutes post-injection) represents acute nociceptive pain due to direct activation of nociceptors.
-
The second phase (15-60 minutes post-injection) reflects inflammatory pain, involving a combination of peripheral and central sensitization.[5]
-
-
Drug Administration: Test compounds are typically administered prior to the formalin injection to evaluate their effects on both phases of the pain response.
Visualizing Mechanisms and Workflows
Experimental Workflow for Antagonist Comparison
The following diagram illustrates a typical workflow for comparing the efficacy of different Sigma-1 receptor antagonists in a preclinical pain model.
Caption: Workflow for preclinical comparison of Sigma-1 receptor antagonists.
Sigma-1 Receptor Signaling in Pain Modulation
Sigma-1 receptor antagonists are thought to reduce pain hypersensitivity by modulating several downstream signaling pathways and interacting with key proteins involved in central sensitization.
Caption: Sigma-1 receptor's role in modulating pain signaling pathways.
References
- 1. Advances with the discovery and development of novel sigma 1 receptor antagonists for the management of pain: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Pharmacological Modulation of the Sigma 1 Receptor and the Treatment of Pain [ouci.dntb.gov.ua]
- 3. Sigma-1 Receptor and Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neoplasiaresearch.com [neoplasiaresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unmasking the Specificity of Sigma-1 Receptor Antagonists: A Comparative Guide Powered by Knockout Models
For researchers, scientists, and drug development professionals navigating the intricate landscape of Sigma-1 receptor (S1R) pharmacology, establishing the precise specificity of novel antagonists is paramount. This guide provides a comparative framework for assessing the on-target engagement of S1R antagonists, with a particular focus on the critical role of knockout (KO) models in validating their mechanism of action. While the specific antagonist designated "2" remains to be identified, this guide outlines the established methodologies and data-driven approaches necessary for such an evaluation.
The Sigma-1 receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface, has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders.[1][2] Consequently, the development of selective S1R antagonists has intensified. However, the promiscuous nature of some ligands necessitates rigorous validation to distinguish true S1R-mediated effects from off-target activities. The gold standard for this validation is the use of S1R knockout animal models, where the absence of the target protein provides a definitive control.[3][4]
The Crucial Role of Knockout Models
Sigma-1 receptor knockout (S1R KO) mice are indispensable tools for confirming the specificity of a given antagonist.[5][6] By comparing the physiological and behavioral responses to a drug in wild-type (WT) animals versus their S1R KO littermates, researchers can unequivocally attribute the drug's effects to its interaction with the S1R. Any effects observed in WT mice that are absent in KO mice can be confidently linked to S1R antagonism.[7][8] Conversely, effects that persist in KO animals suggest off-target mechanisms.[9]
Studies have demonstrated that S1R KO mice exhibit distinct phenotypes, including alterations in pain perception, mood, and cognitive function, which can serve as a baseline for assessing antagonist activity.[10][11][12] For instance, the attenuation of neuropathic pain by an S1R antagonist in WT mice, and the lack of such an effect in S1R KO mice, provides strong evidence for its on-target action.[13][14][15]
Comparative Data Presentation
To facilitate a clear and objective comparison, quantitative data from specificity studies should be summarized in structured tables. Below are examples of tables that would be used to compare the performance of a hypothetical "Antagonist 2" with other known S1R antagonists.
Table 1: Comparative Binding Affinities and Selectivity
| Compound | S1R Ki (nM) | S2R Ki (nM) | S1R/S2R Selectivity Ratio | Other Receptor Affinities (Ki > 100 nM) |
| Antagonist 2 | Data Needed | Data Needed | Data Needed | Data Needed |
| Haloperidol | 2.3 | - | - | Dopamine D2 (sub-nM), D3 (sub-nM)[16] |
| BD-1063 | Data Needed | Data Needed | Data Needed | Data Needed |
| NE-100 | Data Needed | Data Needed | Data Needed | Data Needed |
| S1RA (E-52862) | Data Needed | Data Needed | Data Needed | High selectivity[7][15] |
| SI 1/28 | 6.1 | 2,583 | 423 | -[17] |
| Compound 3 | Data Needed | Data Needed | 63,096 | High selectivity[18] |
Table 2: In Vivo Efficacy in Neuropathic Pain Model (e.g., Spared Nerve Injury)
| Compound | Dose (mg/kg) | % Reversal of Mechanical Allodynia (WT) | % Reversal of Mechanical Allodynia (S1R KO) | Reference |
| Antagonist 2 | Data Needed | Data Needed | Data Needed | - |
| S1RA (E-52862) | 25 | Significant Attenuation | No Effect | [8] |
| Vehicle | - | 0% | 0% | [8] |
Key Experimental Protocols
The following are detailed methodologies for experiments crucial to assessing the specificity of an S1R antagonist.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the antagonist for the Sigma-1 receptor and its selectivity over the Sigma-2 receptor and other relevant off-targets.
Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., from guinea pigs or rats) or cells expressing the target receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes.
-
Binding Assay: Incubate the prepared membranes with a specific radioligand for the Sigma-1 receptor (e.g., --INVALID-LINK---pentazocine) and varying concentrations of the test antagonist.
-
Separation and Counting: Separate the bound and free radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound ligand, is measured using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) from competition curves. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Selectivity Profiling: Repeat the binding assay for the Sigma-2 receptor using a specific radioligand (e.g., [3H]DTG in the presence of a masking concentration of a selective S1R ligand) and a panel of other relevant receptors, ion channels, and transporters.
Behavioral Phenotyping in Knockout Mice
Objective: To evaluate the in vivo effects of the antagonist on a relevant behavioral endpoint in both wild-type and S1R knockout mice.
Methodology (Example: Neuropathic Pain Model):
-
Animal Models: Use adult male S1R knockout mice and their wild-type littermates.
-
Induction of Neuropathic Pain: Surgically induce neuropathic pain using a model such as the spared nerve injury (SNI) model.
-
Behavioral Testing: Assess mechanical allodynia using von Frey filaments at baseline and at various time points after surgery and drug administration.
-
Drug Administration: Administer the test antagonist or vehicle via a suitable route (e.g., intraperitoneal injection).
-
Data Analysis: Compare the withdrawal thresholds between the WT and S1R KO groups for both vehicle and antagonist treatment. A significant increase in withdrawal threshold in the WT group treated with the antagonist, with no corresponding effect in the S1R KO group, indicates on-target activity.
Visualizing the Logic of Specificity Assessment
The following diagrams illustrate the conceptual framework and experimental workflow for assessing antagonist specificity.
Caption: Logical flow for determining S1R antagonist specificity.
Caption: Workflow for in vivo specificity testing in knockout models.
Conclusion
The robust assessment of a Sigma-1 receptor antagonist's specificity is a cornerstone of its preclinical development. By integrating in vitro binding assays with in vivo studies utilizing knockout models, researchers can build a compelling data package that clearly defines the compound's mechanism of action. This rigorous approach not only validates the therapeutic rationale but also de-risks subsequent stages of drug development. For any novel S1R antagonist, including the yet-to-be-specified "Antagonist 2," the methodologies and comparative frameworks presented here provide a clear path to elucidating its true pharmacological profile.
References
- 1. d-nb.info [d-nb.info]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Generation and phenotypic analysis of sigma receptor type I (sigma 1) knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms [frontiersin.org]
- 9. oncotarget.com [oncotarget.com]
- 10. Sigma-1 receptor knockout mice display a depressive-like phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Behavioural phenotyping of knockout mice for the sigma-1 (σ₁) chaperone protein revealed gender-related anxiety, depressive-like and memory alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sigma-1 receptor knockout mice display a depressive-like phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Sigma 2 receptor promotes and the Sigma 1 receptor inhibits mu-opioid receptor-mediated antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. scispace.com [scispace.com]
- 16. Recent advances in drug discovery efforts targeting the sigma 1 receptor system: Implications for novel medications designed to reduce excessive drug and food seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Pharmacokinetic Profiles of Sigma-1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The Sigma-1 receptor (S1R), a unique ligand-operated molecular chaperone primarily located at the mitochondria-associated endoplasmic reticulum membrane, has emerged as a promising therapeutic target for a variety of disorders, including neuropathic pain, neurodegenerative diseases, and cancer. The development of selective S1R antagonists is a burgeoning area of research. Understanding the pharmacokinetic (PK) profiles of these antagonists is crucial for predicting their efficacy, safety, and dosing regimens in clinical settings. This guide provides a comparative overview of the pharmacokinetic profiles of several key S1R antagonists, supported by experimental data.
Pharmacokinetic Profiles of Selected Sigma-1 Receptor Antagonists
The following table summarizes the available pharmacokinetic parameters for selected S1R antagonists in both human and preclinical species. Direct comparison should be approached with caution due to variations in experimental conditions across studies.
| Compound | Species | Route | Dose | Tmax (h) | Cmax (ng/mL) | t1/2 (h) | Bioavailability (%) | Clearance (mL/min/kg) | Reference |
| S1RA (E-52862 / MR309) | Human | Oral | 5 - 500 mg (single) | 0.75 - 2.0 | Dose-dependent | Compatible with once-a-day administration | - | - | [1] |
| Human | Oral | 50 - 400 mg (multiple) | - | Steady-state reached | - | - | - | [1] | |
| Human | Oral | 200 mg (BID) | - | 2000 - 4000 (steady state) | - | - | - | [2] | |
| Rat | i.p. | 20 - 80 mg/kg | - | Corresponds to human oral doses of 100-400 mg | - | - | - | [3] | |
| PW507 | Rat | i.p. | - | - | - | ~1 | - | - | [4] |
| Rat | - | - | - | - | t1/2 in liver microsomes: 9.6 min | - | - | [4] | |
| CM-304 | Rat | i.v. | - | - | - | 1.92 (115 min) | - | 33 | [5] |
Data for SI 1/28 is currently limited to efficacy and liability studies, with specific pharmacokinetic parameters not yet published.[6][7][8]
Experimental Protocols
The determination of the pharmacokinetic parameters listed above relies on standardized and rigorous experimental protocols. Below are generalized methodologies for key experiments.
In Vivo Pharmacokinetic Studies in Rodents (Rats)
A common experimental design to assess the pharmacokinetic profile of a novel S1R antagonist in rats involves the following steps:
-
Animal Model: Male Sprague-Dawley rats are often used. Animals are acclimatized to laboratory conditions before the study.
-
Drug Administration:
-
Intravenous (IV): The compound is typically dissolved in a suitable vehicle (e.g., saline, PEG400) and administered as a bolus injection into the tail vein. This route allows for the determination of parameters like clearance and volume of distribution.
-
Oral (PO): The compound is administered by oral gavage. This route is used to determine oral bioavailability.
-
-
Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from the jugular vein or another appropriate site. To minimize stress and animal usage, automated blood sampling systems can be employed.[9] Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalytical Method: The concentration of the antagonist and its potential metabolites in the plasma samples is determined using a validated bioanalytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[10][11] This method offers high sensitivity and selectivity.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental analysis with software like Phoenix WinNonlin to calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, clearance, and bioavailability).
Human Clinical Trials (Phase I)
Pharmacokinetic studies in humans are typically conducted in early-phase clinical trials:
-
Study Design: Randomized, double-blind, placebo-controlled, ascending dose studies are standard. Both single ascending dose (SAD) and multiple ascending dose (MAD) cohorts are included to evaluate the PK profile after single and repeated administration.
-
Subjects: Healthy volunteers are usually enrolled.
-
Drug Administration: The drug is administered orally as capsules or tablets.
-
Sample Collection: Blood and urine samples are collected at frequent intervals over a specified period.
-
Bioanalysis: Plasma and urine concentrations of the drug and its metabolites are measured using validated LC-MS/MS methods.
-
Data Analysis: Pharmacokinetic parameters are calculated using standard non-compartmental methods. Safety and tolerability are also closely monitored.
Visualizing Key Processes
To better understand the context of these pharmacokinetic studies, the following diagrams illustrate the Sigma-1 receptor signaling pathway and a typical experimental workflow.
References
- 1. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. lar.fsu.edu [lar.fsu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use | Semantic Scholar [semanticscholar.org]
- 9. currentseparations.com [currentseparations.com]
- 10. researchgate.net [researchgate.net]
- 11. Bioanalytical Method Development and Validation of Doxorubicin and Lapatinib in Rat Plasma Using UHPLC-HESI-LTQ-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Evaluation of the Therapeutic Index: Sigma-1 Receptor Antagonist S1RA (E-52862) Versus Pregabalin in Neuropathic Pain
An in-depth analysis of the therapeutic window of the novel Sigma-1 receptor antagonist, S1RA (E-52862), in comparison to the standard-of-care treatment, pregabalin (B1679071), for neuropathic pain. This guide synthesizes preclinical data to offer researchers and drug development professionals a comprehensive overview of their comparative safety and efficacy profiles.
The quest for novel analgesics with improved safety profiles is a cornerstone of pain research. The Sigma-1 receptor (S1R), a unique ligand-operated chaperone protein, has emerged as a promising target for the treatment of neuropathic pain[1]. S1RA (also known as E-52862), a highly selective S1R antagonist, has shown efficacy in preclinical models of neuropathic pain and has progressed to clinical trials[1][2]. This guide provides a comparative evaluation of the therapeutic index of S1RA against pregabalin, a first-line treatment for neuropathic pain[3].
Quantitative Comparison of Efficacy and Safety
Table 1: Preclinical Efficacy (ED50) in Rat Models of Neuropathic Pain (Mechanical Allodynia)
| Compound | Model | Route of Administration | ED50 (mg/kg) | Reference |
| S1RA (E-52862) | Partial Sciatic Nerve Ligation (PSNL) | Intraperitoneal (i.p.) | 35.8 | [4] |
| Pregabalin | L5 Spinal Nerve Ligation | Not Specified | ~3-30 | [3][5][6] |
| Pregabalin | Chronic Constriction Injury (CCI) | Oral (p.o.) | 30 | [7] |
| Pregabalin | Sciatic Nerve Ligation and Transection | Intraperitoneal (i.p.) | 10 | [8] |
Table 2: Preclinical Safety and Margin of Safety Comparison in Rats
| Compound | Highest Non-Toxic Dose / LD50 (mg/kg) | ED50 (mg/kg) (Mechanical Allodynia) | Calculated Therapeutic Index (TI) / Margin of Safety | Reference |
| S1RA (E-52862) | >80 (No adverse effects reported at highest tested dose) | 35.8 | >2.2 | [4][9][10] |
| Pregabalin | >5000 (LD50) | ~10-30 | >167-500 | [3][5][6][7][8] |
Note: The Margin of Safety for S1RA is an estimation based on the highest reported effective dose tested in the referenced study without observable adverse effects. The Therapeutic Index for pregabalin is calculated using its known LD50 and a range of reported ED50 values.
Experimental Protocols
The determination of the therapeutic index relies on standardized preclinical models of neuropathic pain and robust methodologies for assessing both efficacy and toxicity.
Induction of Neuropathic Pain: Chronic Constriction Injury (CCI) Model in Rats
The CCI model is a widely used method to induce neuropathic pain that mimics symptoms of nerve injury in humans.
Procedure:
-
Animal Preparation: Male Sprague-Dawley or Wistar rats (200-250g) are anesthetized using an appropriate anesthetic (e.g., isoflurane).
-
Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Proximal to the sciatic trifurcation, four loose ligatures of chromic gut suture (e.g., 4-0) are tied around the nerve with approximately 1 mm spacing between each ligature. The ligatures are tightened until they elicit a brief twitch in the corresponding hind limb, indicating a slight constriction without arresting epineural blood flow.
-
Post-operative Care: The incision is closed in layers, and the animals are monitored during recovery. Appropriate post-operative analgesia is administered for a limited duration, ensuring it does not interfere with subsequent behavioral testing.
-
Development of Neuropathic Pain: Behavioral testing for mechanical allodynia and thermal hyperalgesia typically commences 7-14 days post-surgery, allowing for the development and stabilization of neuropathic pain symptoms.
Assessment of Mechanical Allodynia: Von Frey Test
The von Frey test is used to measure the withdrawal threshold to a non-noxious mechanical stimulus, a hallmark of allodynia.
Procedure:
-
Acclimation: Rats are placed in individual Plexiglas chambers on an elevated wire mesh floor and allowed to acclimate for at least 15-30 minutes before testing.
-
Stimulation: Calibrated von Frey filaments of increasing stiffness are applied perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.
-
Threshold Determination: The "up-down" method is commonly employed. The test begins with a filament in the middle of the force range. If the rat withdraws its paw, the next weaker filament is used. If there is no response, the next stronger filament is applied.
-
Positive Response: A positive response is defined as a sharp withdrawal or licking of the paw upon application of the filament.
-
Data Analysis: The 50% paw withdrawal threshold is calculated using a specific formula based on the pattern of positive and negative responses.
Assessment of Thermal Hyperalgesia: Hot Plate Test
The hot plate test is used to evaluate the response latency to a noxious thermal stimulus, indicating thermal hyperalgesia.
Procedure:
-
Apparatus: A commercially available hot plate apparatus with a controlled surface temperature is used. The temperature is typically set to a noxious level (e.g., 52-55°C).
-
Acclimation: The animal is placed in the testing room for at least 30 minutes to acclimate to the environment.
-
Testing: The rat is placed on the heated surface of the hot plate, and a timer is started simultaneously.
-
Endpoint: The latency to the first sign of a nociceptive response, such as licking a hind paw or jumping, is recorded.
-
Cut-off Time: A cut-off time (e.g., 30-45 seconds) is established to prevent tissue damage. If the animal does not respond within the cut-off time, it is removed from the hot plate, and the cut-off time is recorded as its latency.
Visualizing the Methodologies and Mechanisms
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Discussion and Conclusion
The available preclinical data indicates that the novel Sigma-1 receptor antagonist, S1RA (E-52862), is effective in animal models of neuropathic pain at doses that are well-tolerated. While a direct calculation of its therapeutic index is hampered by the lack of publicly available TD50 or LD50 data, the margin of safety appears to be favorable. In comparison, pregabalin, a standard treatment, has a well-established and wide therapeutic index in preclinical models.
The mechanism of action of S1RA, through the modulation of the Sigma-1 receptor and its downstream effects on N-methyl-D-aspartate (NMDA) receptor function and calcium signaling, represents a distinct pharmacological approach compared to pregabalin's binding to the α2δ subunit of voltage-gated calcium channels. This different mechanism may offer advantages in terms of side effect profiles or efficacy in specific patient populations.
Further research, including direct head-to-head preclinical toxicology studies and continued clinical evaluation, is necessary to fully elucidate the comparative therapeutic index of S1RA and pregabalin. However, the current body of evidence supports the continued investigation of S1RA as a promising novel therapeutic for neuropathic pain with a potentially favorable safety profile.
References
- 1. neoplasiaresearch.com [neoplasiaresearch.com]
- 2. E-52862 - Wikipedia [en.wikipedia.org]
- 3. Antiallodynic Effect of Pregabalin in Rat Models of Sympathetically Maintained and Sympathetic Independent Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Pregabalin suppresses nociceptive behavior and central sensitization in a rat trigeminal neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medsci.org [medsci.org]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
A Comparative Analysis of Sigma-1 and Sigma-2 Receptor Antagonists in Neurodegeneration
A deep dive into the therapeutic potential of Sigma-1 and Sigma-2 receptor antagonists reveals distinct yet complementary mechanisms for combating neurodegenerative diseases. While both receptor subtypes are implicated in neuronal survival and function, their antagonists offer different strategies for intervention, from modulating calcium signaling and endoplasmic reticulum stress to preventing toxic protein aggregation.
The Sigma-1 receptor (S1R) and Sigma-2 receptor (S2R) have emerged as promising therapeutic targets for a range of neurodegenerative disorders, including Alzheimer's, Parkinson's, and Huntington's diseases, as well as amyotrophic lateral sclerosis (ALS).[1][2] These receptors, once enigmatic, are now understood to play crucial roles in maintaining cellular homeostasis, particularly under conditions of stress.[3] Antagonists of these receptors are being actively investigated for their neuroprotective properties, with preclinical and clinical studies suggesting significant therapeutic potential.[4][5][6] This guide provides a comparative overview of S1R and S2R antagonists, summarizing key experimental findings and outlining the signaling pathways they modulate.
Differentiating Sigma-1 and Sigma-2 Receptors
Initially mistaken for opioid receptors, Sigma receptors are now recognized as a distinct class of proteins.[3] The S1R is a 223-amino acid chaperone protein primarily located at the mitochondria-associated membrane of the endoplasmic reticulum (ER).[3][6] In contrast, the S2R, identified as the transmembrane protein TMEM97, is also an ER-resident membrane protein.[2][3] While both are expressed in the central nervous system, their distribution patterns differ, suggesting distinct physiological roles.[2] Ligand binding assays are the primary method for distinguishing between the two subtypes.[3]
Comparative Efficacy of Antagonists in Neurodegenerative Models
While direct head-to-head comparative studies of S1R and S2R antagonists are limited, a compilation of data from various preclinical studies provides insights into their respective neuroprotective effects. S2R antagonists, in particular, have shown promise in models of Alzheimer's and Parkinson's disease by interfering with the toxicity of protein aggregates like amyloid-beta (Aβ) and alpha-synuclein.[4][7] S1R antagonists have also demonstrated neuroprotective effects, albeit through different mechanisms, such as modulating neuroinflammation and excitotoxicity.[3][8]
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from studies investigating the neuroprotective effects of S1R and S2R antagonists in various models of neurodegeneration.
Table 1: Neuroprotective Effects of Sigma-2 Receptor Antagonists
| Compound | Disease Model | Experimental System | Key Quantitative Finding(s) | Reference(s) |
| SAS-0132 | Alzheimer's Disease | C. elegans model of Aβ toxicity | Neuroprotective, similar to genetic knockdown of the S2R ortholog. | [9][10] |
| Alzheimer's Disease | Thy-1 hAPPLond/Swe+ transgenic mice | Improved cognitive performance. | [9] | |
| CT1812 | Alzheimer's Disease | Transgenic hAPP Swe/Ldn mice | Restored cognitive function. | [11] |
| Alzheimer's Disease | Phase I/II Clinical Trials | 97-98% receptor occupancy in the CNS. | [5] | |
| Unnamed S2R Antagonists | Parkinson's Disease | Cultured rat neurons and glia | Blocked α-synuclein oligomer-induced trafficking deficits and LAMP-2A upregulation in a dose-dependent manner. | [7] |
Table 2: Neuroprotective Effects of a Sigma-1 Receptor Antagonist
| Compound | Disease Model | Experimental System | Key Quantitative Finding(s) | Reference(s) |
| BD1063 | Amyotrophic Lateral Sclerosis (ALS) | SOD1G93A mouse model | Preserved neuromuscular function and attenuated motor neuron loss. | [12] |
| Spinal Root Injury | Mouse model | Increased motor neuron preservation by 15-22% compared to untreated mice. | [1] |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of S1R and S2R antagonists are mediated through distinct signaling pathways. Understanding these pathways is crucial for the rational design of novel therapeutics.
Sigma-1 Receptor Antagonist Signaling
S1R antagonists are thought to exert their neuroprotective effects by modulating cellular stress responses and neuroinflammation. Under stressful conditions, S1R dissociates from its binding partner, BiP, and interacts with various client proteins, including ion channels and signaling molecules.[3] Antagonists may influence these interactions, leading to reduced excitotoxicity and inflammation.[3][8]
Sigma-2 Receptor Antagonist Signaling
S2R antagonists appear to confer neuroprotection primarily by interfering with the binding of toxic protein oligomers to neurons.[4] For instance, the S2R antagonist CT1812 has been shown to displace Aβ oligomers from their binding sites on neurons.[5][11] This action prevents the downstream cascade of synaptic dysfunction, neuroinflammation, and ultimately, neuronal death.[13]
Experimental Protocols
The following are representative protocols for assessing the neuroprotective effects of Sigma receptor antagonists in vitro.
In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol outlines a general procedure for evaluating the ability of a compound to protect neuronal cells from a toxic insult.
1. Cell Culture and Differentiation:
-
Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics.
-
For differentiation into a more mature neuronal phenotype, cells are treated with retinoic acid for 5-7 days.
2. Compound Treatment and Toxin Exposure:
-
Differentiated SH-SY5Y cells are pre-treated with various concentrations of the Sigma receptor antagonist for a specified duration (e.g., 1-2 hours).
-
A neurotoxin relevant to a specific neurodegenerative disease is then added to induce cell death. Examples include:
-
Amyloid-beta (Aβ) oligomers: To model Alzheimer's disease.
-
MPP+ (1-methyl-4-phenylpyridinium): To model Parkinson's disease.
-
Glutamate: To induce excitotoxicity.
-
3. Assessment of Neuroprotection:
-
Cell Viability Assay (MTT Assay): This colorimetric assay measures the metabolic activity of viable cells. A decrease in signal indicates cytotoxicity, while preservation of the signal by the antagonist suggests neuroprotection.
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells, providing an indicator of cytotoxicity.
-
Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining, Caspase-3 Activity): These assays quantify the extent of programmed cell death (apoptosis) induced by the toxin and its reduction by the antagonist.
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels, an indicator of oxidative stress, can be measured using fluorescent probes.
Experimental Workflow
Conclusion
The comparative analysis of Sigma-1 and Sigma-2 receptor antagonists highlights the multifaceted nature of these proteins in the context of neurodegeneration. While both classes of compounds show significant promise, their distinct mechanisms of action suggest they may be suited for different therapeutic strategies or stages of disease. S2R antagonists appear particularly effective in targeting the early pathological events of protein misfolding and aggregation, while S1R antagonists may be more broadly applicable in mitigating cellular stress and inflammation. Further research, including direct comparative studies in relevant disease models, is warranted to fully elucidate the therapeutic potential of these compounds and to guide the development of novel and effective treatments for neurodegenerative diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. The Sigma Receptors in Alzheimer’s Disease: New Potential Targets for Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Sigma Receptor Agonists Provide Neuroprotection In Vitro by Preserving bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sigma-2 receptor antagonists rescue neuronal dysfunction induced by Parkinson's patient brain-derived α-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule modulator of sigma 2 receptor is neuroprotective and reduces cognitive deficits and neuroinflammation in experimental models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Small molecule modulator of sigma 2 receptor is neuroprotective and reduces cognitive deficits and neuro-inflammation in experimental models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Investigational Drug CT1812, an Antagonist of the Sigma-2 Receptor Complex for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Sigma-1 Receptor is a Pharmacological Target to Promote Neuroprotection in the SOD1G93A ALS Mice [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Replicating Key Findings for Sigma-1 Receptor Antagonist S1RA2: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the reproducibility of preclinical findings is a cornerstone of translational science. This guide provides a framework for replicating the key findings of the selective Sigma-1 (σ1) receptor antagonist, S1RA2 (also known as E-52862 or MR309), in a different laboratory setting. We present a comparative analysis of S1RA2 against other known σ1 receptor antagonists, detailed experimental protocols for benchmark studies, and the necessary visualizations to understand the experimental workflows and signaling pathways involved.
Comparative Analysis of Sigma-1 Receptor Antagonists
To provide a context for replication studies, it is essential to compare the pharmacological profile of S1RA2 with other antagonists that target the σ1 receptor. Haloperidol, a typical antipsychotic, and BD-1047 are commonly used as reference antagonists in σ1 receptor research.[1][2]
| Compound | Ki for σ1 Receptor (nM) | Ki for σ2 Receptor (nM) | Selectivity (σ2/σ1) | Key Characteristics |
| S1RA2 | 17 (human)[3] | >1000 (guinea pig, rat)[3] | >58 | High selectivity for the σ1 receptor.[3] |
| Haloperidol | 2.3[2] | High affinity | Low | Also a potent dopamine (B1211576) D2 receptor antagonist.[2][4] |
| BD-1047 | <10[2] | Moderate affinity | Moderate | A selective σ1 receptor antagonist.[2][5] |
Key Findings for S1RA2: The Replication Benchmarks
The primary findings for S1RA2 that form the basis of this replication guide are its high binding affinity and selectivity for the σ1 receptor, and its efficacy in preclinical models of neuropathic pain and ischemic stroke.
High Affinity and Selectivity for the Sigma-1 Receptor
S1RA2 exhibits a high affinity for the human σ1 receptor with a Ki of 17 nM and demonstrates high selectivity with a Ki of over 1000 nM for the σ2 receptor.[3] This key characteristic establishes its specificity of action.
Efficacy in a Neuropathic Pain Model
In a mouse model of neuropathic pain induced by partial sciatic nerve ligation, systemic administration of S1RA2 has been shown to dose-dependently inhibit mechanical and thermal hypersensitivity.[6][7] This suggests its potential as a therapeutic agent for neuropathic pain.
Neuroprotective Effects in an Ischemic Stroke Model
S1RA2 has been demonstrated to reduce cerebral infarct size and ameliorate neurological deficits in a mouse model of permanent middle cerebral artery occlusion (pMCAO).[8] These findings point to its neuroprotective potential in the context of ischemic stroke.
Experimental Protocols for Replication
To facilitate the replication of these key findings, detailed experimental protocols are provided below.
Radioligand Binding Assay for Sigma-1 Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of S1RA2 for the σ1 receptor.
Materials:
-
[3H]-(+)-pentazocine (radioligand)
-
Membrane preparations from guinea pig brain or cells expressing the human σ1 receptor
-
S1RA2, Haloperidol, and unlabeled (+)-pentazocine
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of S1RA2 and the reference compound, haloperidol.
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]-(+)-pentazocine (near its Kd), and varying concentrations of the test compound (S1RA2) or reference compound.
-
To determine non-specific binding, use a high concentration of unlabeled (+)-pentazocine.
-
Incubate the plate at a specified temperature and duration (e.g., 90 minutes at 37°C).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Neuropathic Pain Model: Partial Sciatic Nerve Ligation (pSNL) in Mice
This in vivo model is used to assess the efficacy of S1RA2 in reducing neuropathic pain behaviors.
Materials:
-
Male CD-1 mice
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
9-0 non-absorbable silk suture
-
S1RA2 and vehicle control
-
Behavioral testing apparatus (von Frey filaments for mechanical allodynia, plantar test for thermal hyperalgesia)
Procedure:
-
Anesthetize the mice and expose the common sciatic nerve of the right hind paw.
-
Tightly ligate approximately one-third to one-half of the dorsal portion of the sciatic nerve with the silk suture.
-
For sham-operated animals, expose the nerve without ligation.
-
Allow the animals to recover for a set period (e.g., 5-10 days) for the development of neuropathic pain behaviors.
-
Assess baseline mechanical and thermal sensitivity before and after surgery.
-
Administer S1RA2 or vehicle systemically (e.g., intraperitoneally).
-
At specified time points after administration, re-assess mechanical allodynia using von Frey filaments and thermal hyperalgesia using the plantar test.
-
Compare the responses in the S1RA2-treated group to the vehicle-treated group to determine the compound's efficacy.
Ischemic Stroke Model: Permanent Middle Cerebral Artery Occlusion (pMCAO) in Mice
This model evaluates the neuroprotective effects of S1RA2.
Materials:
-
Male mice
-
Anesthetic (e.g., isoflurane)
-
Surgical microscope and instruments
-
Coated filament for occlusion
-
S1RA2 and vehicle control
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
-
Neurological scoring system
Procedure:
-
Anesthetize the mouse and make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA and the ECA.
-
Insert a coated filament into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Administer S1RA2 or vehicle at a specified time relative to the occlusion (e.g., before or after).
-
After a set period of occlusion (e.g., 24 hours), euthanize the animal and remove the brain.
-
Slice the brain and stain with TTC to visualize the infarct area.
-
Quantify the infarct volume.
-
In a separate cohort of animals, assess neurological deficits at various time points using a standardized scoring system.
-
Compare the infarct volume and neurological scores between the S1RA2-treated and vehicle-treated groups.
Visualizing Experimental and Signaling Pathways
To further clarify the methodologies and proposed mechanisms, the following diagrams are provided.
Caption: Workflow for the Sigma-1 Receptor Radioligand Binding Assay.
Caption: Workflow for the In Vivo Neuropathic Pain Model.
Caption: Proposed Signaling Pathway for S1RA2 in Neuropathic Pain.
References
- 1. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in drug discovery efforts targeting the sigma 1 receptor system: Implications for novel medications designed to reduce excessive drug and food seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Haloperidol - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Sigma-1 Receptor Antagonist, S1RA, Reduces Stroke Damage, Ameliorates Post-Stroke Neurological Deficits and Suppresses the Overexpression of MMP-9 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Sigma-1 Receptor Antagonist 2: A Comprehensive Guide
For researchers and scientists engaged in drug development, the responsible disposal of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Sigma-1 receptor antagonist 2, ensuring the protection of personnel and the environment. While specific institutional and local regulations must always be followed, this document outlines the core principles and practices for managing this compound's waste stream.
Immediate Safety and Handling
Before initiating any disposal procedure, it is crucial to handle this compound with appropriate care. Although a specific, comprehensive Safety Data Sheet (SDS) for "this compound" is not publicly available, general best practices for handling research chemicals should be strictly adhered to.
General Handling Precautions:
-
Always wear appropriate personal protective equipment (PPE), including laboratory coats, safety glasses, and chemical-resistant gloves.
-
Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Prevent contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water and consult your institution's safety protocols.
-
Avoid eating, drinking, or smoking in areas where chemicals are handled and stored.
Disposal Procedures for this compound
The disposal of any chemical waste must comply with institutional, local, state, and federal regulations. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. The following procedures are based on general principles of laboratory chemical waste management.
Step 1: Waste Identification and Classification
All chemical waste should be treated as hazardous until determined otherwise.[1] Based on its nature as a bioactive organic molecule, this compound waste should be managed as a chemical waste stream, kept separate from regular trash and biohazardous waste.
Step 2: Segregation and Storage
Proper segregation of chemical waste is critical to prevent dangerous reactions.[2][3]
-
Solid Waste: Unused or expired this compound in its solid form, as well as contaminated materials like gloves, weigh boats, and paper towels, should be collected in a designated, leak-proof container. This container must be clearly labeled as "Hazardous Chemical Waste" and specify the contents (e.g., "Solid Waste: this compound").
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Information from suppliers indicates that DMSO is a common solvent for this compound.[4][5] Halogenated and non-halogenated solvent wastes should generally be kept separate.[6] Therefore, if dissolved in a halogenated solvent, it should be disposed of in the appropriate halogenated waste stream.
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with the compound must be disposed of in a designated sharps container.[3]
Step 3: Container Management
-
Compatibility: Use containers that are chemically compatible with the stored waste.[2]
-
Labeling: All waste containers must be accurately and clearly labeled with the full chemical name of the contents, the concentration (if in solution), any known hazards, and the date the waste was first added to the container.[3][6]
-
Condition: Containers must be in good condition, free from leaks or external contamination.
-
Closure: Keep waste containers securely closed except when adding waste.[7]
Step 4: Final Disposal
-
Institutional Procedures: Follow your institution's established procedures for chemical waste pickup. This typically involves contacting the EHS department to schedule a collection.
-
Do Not Dispose Down the Drain: Never dispose of chemical waste, including solutions containing this compound, down the sink.[1][8]
-
Do Not Dispose in Regular Trash: Do not dispose of chemical waste in the regular trash unless explicitly permitted by your EHS department for specific, decontaminated items.[1][8] Empty containers that held the compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste, before the container can be disposed of as regular trash (with the label defaced).[8]
Data Presentation
| Parameter | Information | Source |
| Storage Temperature | -20°C (Long Term) | [4][5][9] |
| Solubility | Soluble in DMSO | [4][5][10] |
| Molecular Formula | C₂₀H₂₆ClN₃O₂ | [4][9] |
| Molecular Weight | 375.89 g/mol | [4][9] |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general protocol for chemical waste disposal in a laboratory setting involves the following key steps:
-
Identification and Segregation: Identify the waste type (solid, liquid, sharps) and segregate it into the appropriate, labeled waste container at the point of generation.
-
Container Management: Ensure the waste container is compatible with the chemical, properly labeled with all required information, and kept closed when not in use.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Documentation: Maintain accurate records of the waste generated, as required by your institution.[3]
-
Disposal Request: When the container is full or reaches the designated storage time limit, contact your institution's EHS department to arrange for pickup and final disposal.
Mandatory Visualization
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. danielshealth.com [danielshealth.com]
- 3. gzlabfurniture.com [gzlabfurniture.com]
- 4. This compound Supplier | CAS 1639220-15-7 | AOBIOUS [aobious.com]
- 5. labsolu.ca [labsolu.ca]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. vumc.org [vumc.org]
- 9. This compound [myskinrecipes.com]
- 10. medchemexpress.com [medchemexpress.com]
Essential Safety and Operational Guide for Handling Sigma-1 Receptor Antagonists
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Sigma-1 (σ1) receptor antagonists. The following procedures are based on established laboratory safety protocols and data for the representative σ1 receptor antagonist, NE-100.
Personal Protective Equipment (PPE)
When handling Sigma-1 receptor antagonists, appropriate personal protective equipment is essential to ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or aerosols. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Not generally required under normal handling with adequate ventilation. Use a NIOSH-approved respirator if aerosols may be generated or ventilation is poor. | Prevents inhalation of the compound. |
Safe Handling and Storage
Proper handling and storage are critical to maintain the integrity of the compound and the safety of laboratory personnel.
| Procedure | Guideline |
| Handling | - Avoid contact with eyes, skin, and clothing. - Avoid inhalation of dust or aerosols. - Handle in a well-ventilated area, preferably in a chemical fume hood. - Wash hands thoroughly after handling. |
| Storage | - Store in a tightly sealed container. - Keep in a cool, dry, and well-ventilated place. - Specific temperature requirements may vary by compound; for example, NE-100 should be stored at -20°C. |
Accidental Release and Exposure Measures
In the event of an accidental release or exposure, immediate and appropriate action is necessary.
| Scenario | First Aid and Spill Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen and seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
| Spill | - Wear appropriate PPE. - Absorb the spill with an inert material (e.g., vermiculite, sand). - Collect the absorbed material into a sealed container for disposal. - Clean the spill area with a suitable solvent, followed by soap and water. |
Disposal Plan
All waste materials should be handled and disposed of in accordance with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste through a licensed waste disposal company. Do not dispose of down the drain or in regular trash. |
| Contaminated Materials | All contaminated materials (e.g., gloves, absorbent pads, vials) should be collected in a sealed, labeled container and disposed of as hazardous waste. |
Experimental Workflow
The following diagram illustrates a standard workflow for handling a Sigma-1 receptor antagonist in a laboratory setting, from receipt of the compound to its final disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
